Phenolphthalein diphosphate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O10P2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H2,22,23,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDNKROYKCDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2090-82-6 (Parent), 2090-82-6 (tetra-hydrochloride salt), 69815-55-0 (tetra-potassium salt) | |
| Record name | Phenolphthalein diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6062171 | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090-82-6 | |
| Record name | Phenolphthalein diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2090-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenolphthalein diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenolphthalein phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOLPHTHALEIN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHR6QWU6MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Phenolphthalein Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and purification of phenolphthalein (B1677637) diphosphate (B83284), a crucial substrate for the detection of phosphatase activity in various biochemical and diagnostic assays. The focus is on the tetrasodium (B8768297) salt, the most commonly used form of this compound. This guide includes detailed experimental protocols, quantitative data, and visual representations of the chemical processes and workflows.
Introduction
Phenolphthalein diphosphate is a colorless substrate that, upon enzymatic hydrolysis by phosphatases, releases phenolphthalein. In an alkaline environment, phenolphthalein exhibits a vibrant pink-to-fuchsia color, providing a simple and sensitive colorimetric method for quantifying enzyme activity. Its applications are widespread, ranging from clinical diagnostics to forensic science and molecular biology research.[1]
This guide details a modern and efficient synthesis method that overcomes the limitations of older procedures, which were often characterized by low yields and the use of highly toxic reagents.[1]
Synthesis of this compound Tetrasodium Salt
The synthesis of this compound tetrasodium salt is achieved through the phosphorylation of phenolphthalein. The precursor, phenolphthalein, is synthesized via the condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542) under acidic conditions.[2][3]
Core Reaction Scheme
The phosphorylation of phenolphthalein is carried out using phosphorus oxychloride (POCl₃) in the presence of triethylamine (B128534) (TEA) as a base in a suitable organic solvent like dichloromethane (B109758) (DCM). The triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the reaction towards the formation of the desired phosphate (B84403) ester.
Caption: General reaction scheme for the synthesis of this compound tetrasodium salt.
Detailed Experimental Protocol
This protocol is based on a patented method that reports high yield and purity.[1]
Materials and Reagents:
-
Phenolphthalein
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium ethoxide (NaOEt) solution (1.0 M)
-
Ethyl alcohol
-
Diethyl ether, dry
-
Formamide
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve phenolphthalein in anhydrous dichloromethane.
-
Phosphorylation: Cool the solution to 0-4°C using an ice bath. To this, slowly add phosphorus oxychloride. Subsequently, add triethylamine dropwise via the dropping funnel while maintaining the temperature below 4°C. The molar ratio of phenolphthalein to phosphorus oxychloride to triethylamine should be approximately 1:2.2:2.2 to ensure complete phosphorylation of both hydroxyl groups.
-
Reaction: Stir the reaction mixture vigorously at a temperature of at most 4°C for a minimum of 6 hours under a nitrogen atmosphere.[1]
-
Solvent Removal: After the reaction is complete, evaporate the dichloromethane under reduced pressure.
-
Hydrolysis and Neutralization: To the resulting residue, add a solution of sodium hydroxide and stir until the hydrolysis is complete.
-
Acidification: Cool the solution and acidify to a pH of 1.0 using hydrochloric acid.[1]
-
Precipitation: Add a 1.0 M solution of sodium ethoxide under constant stirring until the precipitation of the tetrasodium salt is complete.[1]
-
Collection of Crude Product: Collect the precipitate by filtration.
Purification of this compound Tetrasodium Salt
The purification of the crude product is critical to remove unreacted starting materials, by-products, and inorganic salts. The patented method describes a multi-step washing and re-precipitation process.[1] Commercial products have been found to contain impurities such as co-precipitated sodium ethoxide, which this purification scheme aims to remove.[1]
Purification Workflow
Caption: Step-by-step workflow for the purification of this compound tetrasodium salt.
Detailed Purification Protocol
-
Washing with Ethyl Alcohol: Wash the filtered crude product repeatedly with small portions of ethyl alcohol to remove unreacted phenolphthalein and other organic impurities.
-
Washing with Dry Ether: Subsequently, wash the solid with dry diethyl ether. This step helps in removing residual water and any non-polar impurities. Repeat the ethyl alcohol and dry ether washing sequence until the solid is nearly dry.[1]
-
Final Wash: Perform a final wash with a 5:1 mixture of methanol and formamide.[1]
-
Re-precipitation: For higher purity, the washed product can be re-precipitated. The exact solvent system for re-precipitation is not detailed in the primary source, but a common technique for sodium salts of organic phosphates is to dissolve them in a minimum amount of water and precipitate by the addition of a miscible organic solvent like ethanol (B145695) or acetone.
-
Drying: Dry the final product under vacuum to obtain a white to off-white powder.
Quantitative Data and Quality Control
The success of the synthesis and purification is determined by the yield and purity of the final product.
| Parameter | Value/Method | Reference |
| Synthesis Yield | 75% | [1] |
| Purity | ≥95% (by HPLC) | [4][5][6] |
| Appearance | White to off-white powder | [4] |
| Solubility | 50 mg/mL in water | [4] |
| Free Phenolphthalein | ≤0.05% | [4] |
| Loss on Drying | ≤2% | [4] |
Quality Control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reverse-phase C18 column with a suitable buffer system can be employed to separate the product from impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can be used to confirm the structure of the final product and to detect any residual impurities, such as sodium ethoxide.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the phosphate ester functional groups.
Application: Enzymatic Detection Pathway
The primary application of this compound is as a chromogenic substrate for phosphatases, such as alkaline phosphatase (ALP) and acid phosphatase (ACP).
Caption: Signaling pathway for the detection of phosphatase activity using this compound.
The enzyme catalyzes the hydrolysis of the phosphate groups from the this compound molecule. In a subsequent step, under alkaline conditions, the deprotonated phenolphthalein undergoes a structural change to its quinoid form, which is intensely colored. The intensity of the color produced is directly proportional to the amount of phenolphthalein released and, therefore, to the activity of the phosphatase enzyme.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of high-purity this compound tetrasodium salt. The described method, which utilizes triethylamine and phosphorus oxychloride, offers a significant improvement over older techniques in terms of yield, purity, and safety. By following the outlined protocols and quality control measures, researchers and professionals can reliably produce this essential biochemical reagent for a wide range of applications.
References
- 1. GB1393018A - Purification of phosphates esters - Google Patents [patents.google.com]
- 2. Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them - Patent 0025720 [data.epo.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US7759522B2 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phenolphthalein Diphosphate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolphthalein (B1677637) diphosphate (B83284) (PDP) is a chromogenic substrate primarily utilized for the sensitive detection of phosphatase activity, most notably alkaline phosphatase (ALP). Its utility in various biochemical assays stems from the enzymatic hydrolysis of the phosphate (B84403) groups, which liberates the well-known pH indicator, phenolphthalein. In an alkaline environment, the resulting phenolphthalein imparts a distinct pink to fuchsia color, allowing for straightforward colorimetric quantification of enzyme activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving phenolphthalein diphosphate.
Chemical Properties and Structure
This compound is commercially available in its free acid form and as various salts, with the tetrasodium (B8768297) salt being the most common due to its enhanced solubility in aqueous solutions. The chemical properties of both the free acid and its tetrasodium salt are summarized below.
Chemical Structure
The core structure of this compound consists of a phenolphthalein molecule where the two hydroxyl groups are esterified with phosphate groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its tetrasodium salt is presented in Table 1.
| Property | This compound | This compound Tetrasodium Salt |
| Molecular Formula | C20H16O10P2[1] | C20H12Na4O10P2[2][3] |
| Molecular Weight | 478.29 g/mol [1] | 566.21 g/mol [2][3] |
| CAS Number | 2090-82-6[1] | 68807-90-9[2] |
| Appearance | White to slightly yellow crystalline powder[1] | White to off-white powder[2] |
| Solubility | Negligible in water[1] | Soluble in water (50 mg/mL)[2][4] |
| pKa (Predicted) | 0.88 ± 0.30[1] | Not available |
| Stability | Stable under normal temperatures and pressures.[1] Hygroscopic.[2] | Stable under recommended storage conditions.[5] |
| Storage Temperature | -20°C[1][2] | -20°C[2] |
Principle of Detection: Enzymatic Hydrolysis
The fundamental application of this compound lies in its role as a substrate for phosphatases. Alkaline phosphatase, for instance, catalyzes the hydrolysis of the phosphate ester bonds in PDP. This enzymatic reaction yields phenolphthalein and two molecules of inorganic phosphate. In a solution with a pH above 8.2, the deprotonated phenolphthalein exhibits a characteristic pink or fuchsia color, the intensity of which is directly proportional to the amount of phenolphthalein produced and, consequently, to the activity of the phosphatase.
Experimental Protocols
The following section outlines a detailed methodology for a typical alkaline phosphatase assay using this compound tetrasodium salt.
Reagent Preparation
-
Assay Buffer: 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound tetrasodium salt in the Assay Buffer. This solution should be prepared fresh daily and protected from light.
-
Alkaline Phosphatase Standard Solution: Prepare a series of standards of known alkaline phosphatase activity in Assay Buffer.
-
Stop Solution: 2 M NaOH.
Assay Procedure
The following workflow outlines the key steps in performing the alkaline phosphatase assay.
-
Pipette 50 µL of each alkaline phosphatase standard and sample into separate wells of a 96-well microplate.
-
Add 50 µL of Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Stock Solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time may be optimized depending on the enzyme concentration.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance of each well at 550 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank (a well containing only Assay Buffer and Substrate Solution) from the absorbance readings of the standards and samples.
-
Construct a standard curve by plotting the absorbance values of the standards against their known enzyme activities.
-
Determine the alkaline phosphatase activity in the samples by interpolating their absorbance values on the standard curve.
Applications
The primary application of this compound is in the quantification of alkaline phosphatase activity in various biological samples, including:
-
Serum and Plasma: For the diagnosis and monitoring of liver and bone diseases.
-
Cell Lysates and Tissue Homogenates: To study enzyme expression and activity in research settings.
-
Immunoassays: As a substrate for ALP-conjugated secondary antibodies in techniques like ELISA.
Conclusion
This compound remains a valuable and widely used substrate for the colorimetric determination of phosphatase activity. Its stability, ease of use, and the distinct color change upon hydrolysis make it a reliable tool for researchers, scientists, and professionals in drug development. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in various biochemical assays.
References
phenolphthalein diphosphate mechanism of enzymatic hydrolysis
An In-depth Technical Guide on the Enzymatic Hydrolysis of Phenolphthalein (B1677637) Diphosphate (B83284) for Researchers, Scientists, and Drug Development Professionals.
Introduction
Phenolphthalein diphosphate (PDP) is a widely utilized chromogenic substrate for the detection of phosphatase activity. Its enzymatic hydrolysis by phosphatases, such as alkaline phosphatase (AP) and acid phosphatase (ACP), yields phenolphthalein, which in an alkaline environment, produces a distinct pink to fuchsia color. This colorimetric change forms the basis of numerous assays in molecular biology, clinical diagnostics, and immunoassays like ELISA. This guide provides a comprehensive overview of the core mechanism, quantitative data, experimental protocols, and relevant applications of PDP in enzymatic assays.
The Core Mechanism of Enzymatic Hydrolysis
The enzymatic hydrolysis of this compound is a two-step process catalyzed by phosphatase enzymes. The enzyme, a hydrolase, cleaves the phosphate (B84403) monoesters from the PDP substrate.
Step 1: Phosphorylation of the Enzyme
The process begins with the binding of the this compound substrate to the active site of the phosphatase. A key serine residue in the active site performs a nucleophilic attack on one of the phosphorus atoms of the diphosphate group. This results in the formation of a transient phosphoserine intermediate and the release of phenolphthalein monophosphate.
Step 2: Dephosphorylation and Product Release
A water molecule, activated by a metal cofactor (typically Zn²⁺ in alkaline phosphatase), acts as a nucleophile and attacks the phosphorus atom of the phosphoserine intermediate. This hydrolyzes the intermediate, releasing inorganic phosphate and regenerating the free enzyme. The same process is repeated for the second phosphate group on phenolphthalein monophosphate, ultimately yielding free phenolphthalein and two molecules of inorganic phosphate.
Color Development
The final product, phenolphthalein, is colorless in acidic and neutral solutions. However, in an alkaline environment (typically pH 8.2-10.0), it undergoes deprotonation and a structural rearrangement to a quinoid form.[1][2] This new conformation possesses an extended system of conjugated double bonds, which allows it to absorb visible light (maximum absorbance around 552-554 nm), resulting in the characteristic pink-fuchsia color.[3][4][5][6][7]
Below is a diagram illustrating the enzymatic hydrolysis of this compound.
Figure 1. Enzymatic hydrolysis of this compound and subsequent color development.
Quantitative Data
While specific kinetic parameters (Km and Vmax) for the hydrolysis of this compound are not extensively reported in recent literature, data for the analogous and commonly used substrate, p-nitrophenyl phosphate (pNPP), can provide valuable insights into the kinetics of phosphatases. The principles of the assay and the relative activities of different phosphatases are comparable.
Table 1: Michaelis-Menten Constants (Km) for p-Nitrophenyl Phosphate Hydrolysis
| Enzyme Source | Km (mM) | Optimal pH | Reference |
| Calf Intestinal Alkaline Phosphatase | 0.76 | 11.0 | |
| E. coli Alkaline Phosphatase | 0.029 | ~8.0-10.0 | |
| Human Placental Alkaline Phosphatase | ~0.2 | ~10.5 | |
| Wheat Germ Acid Phosphatase | 8.33 | 5.7 | |
| Potato Acid Phosphatase | ~1.0 | ~5.0 |
Table 2: Maximum Velocity (Vmax) for p-Nitrophenyl Phosphate Hydrolysis
| Enzyme Source | Vmax (µmol/min/mg or U/mg) | Optimal pH | Reference |
| Calf Intestinal Alkaline Phosphatase | 3.12 (µmol/min/unit) | 11.0 | |
| E. coli Alkaline Phosphatase | 0.0254 (mM/min) | ~8.0-10.0 | |
| Human Placental Alkaline Phosphatase | Varies with purification | ~10.5 | |
| Wheat Germ Acid Phosphatase | 20 (mM/s) | 5.7 | |
| Potato Acid Phosphatase | Varies with purification | ~5.0 |
Experimental Protocols
The following are detailed methodologies for performing phosphatase assays using this compound. These protocols can be adapted for various sample types, including purified enzymes, cell lysates, and serum.
Alkaline Phosphatase Assay Protocol
This protocol is designed for the kinetic or endpoint measurement of alkaline phosphatase activity.
Materials:
-
Assay Buffer: 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.
-
Substrate Stock Solution: 100 mM this compound tetrasodium (B8768297) salt in deionized water. Store in aliquots at -20°C.
-
Stop Solution: 3 M NaOH.
-
Enzyme Sample: Purified alkaline phosphatase or biological sample containing the enzyme.
-
Microplate Reader capable of measuring absorbance at 550 nm.
-
96-well microplate.
Procedure:
-
Prepare Working Substrate Solution: Dilute the Substrate Stock Solution to the desired final concentration (e.g., 10 mM) in the Assay Buffer. Prepare this solution fresh before use.
-
Sample Preparation: Dilute the enzyme sample in Assay Buffer to a concentration that will produce a linear rate of reaction for the desired time period.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well (for blanks and samples).
-
Add 20 µL of the diluted enzyme sample to the sample wells. For the blank wells, add 20 µL of the sample buffer without the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction: Add 50 µL of the Working Substrate Solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). For a kinetic assay, measure the absorbance at 550 nm every 1-2 minutes.
-
Stop the Reaction (for endpoint assays): Add 50 µL of Stop Solution to each well. The high pH will stop the enzymatic reaction and ensure full color development of the phenolphthalein.
-
Measure Absorbance: Read the absorbance of each well at 550 nm using a microplate reader.
-
Calculate Activity: Subtract the absorbance of the blank from the absorbance of the samples. The rate of reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient of phenolphthalein at 550 nm in alkaline solution.
Acid Phosphatase Assay Protocol
This protocol is adapted for the measurement of acid phosphatase activity.
Materials:
-
Assay Buffer: 100 mM Citrate buffer, pH 4.8.
-
Substrate Stock Solution: 100 mM this compound tetrasodium salt in deionized water.
-
Stop Solution: 1 M NaOH.
-
Enzyme Sample: Purified acid phosphatase or biological sample.
-
Microplate Reader and 96-well microplate.
Procedure:
-
Prepare Working Substrate Solution: Dilute the Substrate Stock Solution in the Assay Buffer to the desired final concentration.
-
Sample Preparation: Dilute the enzyme sample in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 20 µL of the diluted enzyme sample to the sample wells and buffer to the blank wells.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiate the Reaction: Add 50 µL of the Working Substrate Solution.
-
Incubation: Incubate at 37°C for 15-60 minutes.
-
Stop the Reaction and Develop Color: Add 100 µL of Stop Solution. This will raise the pH and allow the phenolphthalein to develop its color.
-
Measure Absorbance: Read the absorbance at 550 nm.
-
Calculate Activity: As described for the alkaline phosphatase assay.
Mandatory Visualizations
Signaling Pathway: Signal Generation in an ELISA
This compound is a substrate used in the final, signal-generating step of an Enzyme-Linked Immunosorbent Assay (ELISA) where alkaline phosphatase is used as the enzyme conjugate. The intensity of the color produced is proportional to the amount of enzyme-linked antibody bound to the target antigen.
Figure 2. Use of PDP in an indirect ELISA workflow.
Experimental Workflow: General Phosphatase Assay
The following diagram outlines the general workflow for a colorimetric phosphatase assay using this compound.
Figure 3. General experimental workflow for a PDP-based phosphatase assay.
Conclusion
The enzymatic hydrolysis of this compound provides a robust and reliable method for the quantification of phosphatase activity. Its simple colorimetric endpoint makes it suitable for a wide range of applications, from basic research to high-throughput screening in drug development. Understanding the underlying mechanism, kinetic parameters of related substrates, and detailed experimental protocols is crucial for obtaining accurate and reproducible results. The provided data and methodologies serve as a comprehensive resource for researchers and scientists employing this valuable enzymatic assay.
References
- 1. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]
- 2. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. PhotochemCAD | Phenolphthalein [photochemcad.com]
- 6. gauthmath.com [gauthmath.com]
- 7. researchgate.net [researchgate.net]
Stability and Storage Conditions for Phenolphthalein Diphosphate Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for phenolphthalein (B1677637) diphosphate (B83284) solutions. It is intended to be a resource for researchers, scientists, and professionals in drug development who utilize this substrate in their work. The guide outlines potential degradation pathways, protocols for forced degradation studies, and the development of stability-indicating analytical methods.
Introduction to Phenolphthalein Diphosphate
This compound (PDP) is a widely used substrate for the enzyme alkaline phosphatase (ALP). Upon enzymatic dephosphorylation, it yields phenolphthalein, which in an alkaline environment, produces a distinct pink to fuchsia color. This chromogenic reaction forms the basis of numerous assays, particularly in the field of enzyme-linked immunosorbent assays (ELISA). The stability of the PDP solution is paramount for ensuring the accuracy, reproducibility, and reliability of these assays. Degradation of the substrate can lead to high background signals, reduced sensitivity, and inaccurate quantification.
Recommended Storage and Handling
Based on available safety data sheets and supplier information, the following conditions are recommended for the storage and handling of this compound, primarily in its solid form (tetrasodium salt). These recommendations provide a starting point for the storage of its solutions.
Storage Temperature:
-
It is consistently recommended to store the solid form of this compound tetrasodium (B8768297) salt at or below -20°C.[1][2][3]
General Storage Conditions:
-
Keep containers tightly closed.[4]
-
The compound is known to be hygroscopic, so protection from moisture is crucial.[2]
Incompatibilities:
-
Avoid contact with strong oxidizing agents and highly acidic or alkaline materials to prevent exothermic reactions.[1][4]
Solution Stability:
-
While data for the solid form suggests stability for at least 12 months at -20°C, the stability of PDP in solution is less documented and is highly dependent on the solvent, pH, and presence of any stabilizers.[2] It is crucial to empirically determine the stability of prepared solutions under their specific storage conditions.
Potential Degradation Pathways
The primary degradation pathway for this compound in solution is hydrolysis. This can be catalyzed by enzymatic activity, acidic, or basic conditions. The degradation is expected to occur in a stepwise manner.
Figure 1: Postulated Degradation Pathway of this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[5] These studies help to identify potential degradation products and establish degradation pathways, which is a prerequisite for developing a stability-indicating analytical method.[6]
General Protocol for Forced Degradation
The following are generalized protocols for subjecting a this compound solution (e.g., 1 mg/mL in a relevant buffer) to various stress conditions. The extent of degradation should ideally be in the range of 5-20%.[7]
Table 1: Suggested Conditions for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the PDP solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature. If no degradation is observed, increase the temperature to 50-70°C. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralized before analysis.[7][8] |
| Base Hydrolysis | Mix the PDP solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature. Take samples at appropriate intervals and neutralize before analysis.[7][8] |
| Oxidative Degradation | Add a solution of hydrogen peroxide (e.g., 3%) to the PDP solution. Keep the sample at room temperature, protected from light. Monitor the degradation over time.[7] |
| Thermal Degradation | Store the PDP solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven. Analyze samples at different time points. |
| Photolytic Degradation | Expose the PDP solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light. |
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9]
Protocol for HPLC Method Development
The following protocol outlines the steps to develop a stability-indicating HPLC method for this compound.
Figure 2: Workflow for Stability-Indicating HPLC Method Development and Validation.
Step 1: Initial Chromatographic Conditions
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection at a wavelength where both PDP and its potential degradation products (like phenolphthalein) have absorbance.
Step 2: Method Optimization
-
Adjust the mobile phase gradient, pH, and flow rate to achieve adequate separation between the parent PDP peak and any degradation product peaks.
-
The stressed samples from the forced degradation studies are used to ensure specificity. The method must be able to resolve the PDP peak from all degradation product peaks.
Step 3: Method Validation
-
The optimized method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Example Template for HPLC Method Parameters
| Parameter | Suggested Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Application in ELISA: Experimental Workflow
The stability of the PDP solution is critical for its use as a substrate in ELISA. A typical indirect ELISA workflow involving PDP is outlined below.
Figure 3: General Workflow for an Indirect ELISA using PDP Substrate.
Protocol for ELISA
-
Antigen Coating: Coat the wells of a microtiter plate with the antigen of interest.
-
Blocking: Block the remaining protein-binding sites in the coated wells.
-
Primary Antibody Incubation: Add the sample containing the primary antibody.
-
Secondary Antibody Incubation: Add an alkaline phosphatase (ALP)-conjugated secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add the this compound substrate solution to each well.
-
Color Development: Incubate the plate to allow the ALP enzyme to convert the PDP substrate into phenolphthalein, resulting in a color change.
-
Stopping the Reaction: Optionally, add a stop solution (e.g., NaOH) to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength for phenolphthalein under basic conditions (around 550-570 nm).
Data Presentation for Stability Studies
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate analysis and comparison. The following tables are templates for presenting such data.
Table 3: Template for Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of PDP | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 h | [Data] | [Data] |
| 0.1 M NaOH, RT | 8 h | [Data] | [Data] |
| 3% H₂O₂, RT | 24 h | [Data] | [Data] |
| Thermal (80°C) | 48 h | [Data] | [Data] |
| Photolytic | 1.2M lux h | [Data] | [Data] |
Table 4: Template for Long-Term Stability Data of PDP Solution at -20°C
| Time Point (Months) | % Initial Concentration of PDP | Appearance of Solution | pH |
| 0 | 100.0 | Clear, Colorless | [Data] |
| 1 | [Data] | [Data] | [Data] |
| 3 | [Data] | [Data] | [Data] |
| 6 | [Data] | [Data] | [Data] |
| 12 | [Data] | [Data] | [Data] |
Conclusion
The stability of this compound solutions is a critical factor for the reliability of assays in which it is used. While the solid form is stable when stored at -20°C and protected from moisture, the stability of its solutions must be experimentally determined. This guide provides a framework for these investigations, including protocols for forced degradation studies and the development of a stability-indicating HPLC method. By following these guidelines, researchers can ensure the quality and consistency of their PDP solutions, leading to more accurate and reproducible experimental results.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Comparison of reversed-phase liquid chromatography with colorimetry for analysis of phenolphthalein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lnct.ac.in [lnct.ac.in]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Quality Control and Purity Assessment of Phenolphthalein Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential quality control parameters and purity assessment methodologies for phenolphthalein (B1677637) diphosphate (B83284). Adherence to these rigorous standards is critical to ensure the identity, purity, and potency of this compound for its intended applications in research and development.
Introduction to Phenolphthalein Diphosphate
This compound (PDP) is a widely utilized substrate for the determination of phosphatase activity, particularly alkaline phosphatase. Upon enzymatic hydrolysis, the phosphate (B84403) groups are cleaved, yielding phenolphthalein, which in an alkaline environment, produces a distinct pink to fuchsia color. This chromogenic reaction forms the basis of its use in various biochemical assays. Given its application in sensitive enzymatic assays, stringent quality control is paramount to ensure the absence of interfering impurities and to guarantee lot-to-lot consistency.
Quality Control Specifications
The quality of this compound is assessed through a series of physical, chemical, and functional tests. The following table summarizes the key quality control specifications for this compound tetrasodium (B8768297) salt.
| Parameter | Specification | Test Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to reference spectrum | Infrared Spectroscopy (IR) |
| Purity (by Enzymatic Assay) | ≥ 95% | Enzymatic Assay with Alkaline Phosphatase |
| Free Phenolphthalein | ≤ 0.05% | High-Performance Liquid Chromatography (HPLC) |
| Phenolphthalein Monophosphate | Report Value | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 2% | Karl Fischer Titration |
| Solubility | 50 mg/mL in water, clear solution | Visual Inspection |
| Residual Solvents (e.g., Ethoxide) | To be determined based on synthesis | Gas Chromatography (GC) or NMR |
Experimental Protocols
Detailed methodologies for the key quality control tests are outlined below. These protocols are intended as a guide and may require optimization based on the specific laboratory equipment and reagents.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Assessment
A stability-indicating HPLC method is crucial for the separation and quantification of this compound from its potential impurities, including free phenolphthalein and phenolphthalein monophosphate.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Phosphate buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Water |
3.1.2. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in water to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in water to obtain a concentration of approximately 0.5 mg/mL.
-
Impurity Standard Solutions: Prepare individual stock solutions of potential impurities (e.g., phenolphthalein, phenolphthalein monophosphate) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute with water to appropriate concentrations for identification and quantification.
3.1.3. System Suitability
Perform system suitability tests by injecting the standard solution in replicate (n=5). The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
3.1.4. Data Analysis
Calculate the percentage of free phenolphthalein and other impurities in the sample by comparing the peak areas to that of the corresponding reference standards. The purity of this compound can be determined by the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Caption: Workflow for HPLC Purity and Impurity Assessment.
Enzymatic Assay for Potency Assessment
This assay determines the functional purity of this compound by measuring its hydrolysis by alkaline phosphatase.
3.2.1. Reagents
-
Assay Buffer: 0.1 M Glycine buffer, pH 10.4, containing 1 mM MgCl₂.
-
Alkaline Phosphatase (ALP) Solution: Prepare a solution of alkaline phosphatase from bovine intestinal mucosa in the assay buffer to a concentration of approximately 10 units/mL. The optimal concentration may need to be determined empirically.
-
Substrate (Sample) Solution: Prepare a stock solution of this compound in water at a concentration of 10 mg/mL.
-
Stop Solution: 0.2 M NaOH.
3.2.2. Assay Procedure
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to create a standard curve (e.g., 0.1 to 1.0 mg/mL).
-
Pipette 100 µL of each standard dilution and the sample solution into separate wells of a 96-well microplate.
-
Add 50 µL of assay buffer to each well.
-
Initiate the reaction by adding 50 µL of the ALP solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of the sample solution from the standard curve and calculate the purity of the this compound.
Caption: Enzymatic Assay Workflow for Potency Assessment.
Impurity Profiling and Forced Degradation Studies
A thorough understanding of the impurity profile is essential for ensuring the quality and reliability of this compound.
Potential Impurities
-
Free Phenolphthalein: A potential starting material or degradation product.
-
Phenolphthalein Monophosphate: An intermediate in the synthesis or a product of partial hydrolysis.
-
Inorganic Phosphate: A product of complete hydrolysis.
-
Synthesis-Related Impurities: Such as residual solvents (e.g., ethoxide) or unreacted starting materials.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[1][2] The following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours).[3]
Samples from these stress conditions should be analyzed by the developed HPLC method to assess for the formation of degradation products and to ensure that they are well-separated from the main this compound peak.
Caption: Forced Degradation Pathways of this compound.
Conclusion
The quality control and purity assessment of this compound require a multi-faceted approach encompassing physical, chemical, and functional testing. The implementation of robust and validated analytical methods, such as HPLC and enzymatic assays, is critical for ensuring the reliability and consistency of this important biochemical reagent. Furthermore, a comprehensive understanding of the impurity profile and degradation pathways through forced degradation studies is essential for the development of stable formulations and for ensuring the accuracy of experimental results.
References
spectroscopic properties of phenolphthalein diphosphate and its product
An In-depth Technical Guide to the Spectroscopic Properties of Phenolphthalein (B1677637) Diphosphate (B83284) and its Enzymatic Product
Introduction
Phenolphthalein diphosphate (PDP) serves as a highly effective chromogenic substrate for various phosphatases, most notably alkaline phosphatase (ALP) and acid phosphatase. In its native state, PDP is a colorless compound that is readily soluble in aqueous solutions. Upon enzymatic hydrolysis, the phosphate (B84403) groups are cleaved, yielding phenolphthalein. The subsequent spectroscopic properties of phenolphthalein, particularly its intense color change in alkaline conditions, form the basis of a simple and sensitive method for quantifying phosphatase activity. This technical guide provides a comprehensive overview of the spectroscopic characteristics of PDP and its product, phenolphthalein, offering detailed experimental protocols and data for researchers, scientists, and professionals in drug development.
Spectroscopic Properties of this compound (Substrate)
This compound is the key substrate in the enzymatic reaction. Its spectroscopic properties are fundamental to its function as an indicator.
-
Appearance : It is a white to off-white powder.[1]
-
Solubility : It is soluble in water, typically up to 50 mg/mL.[1]
-
UV-Vis Absorption : In its intact, diphosphate form, the molecule is colorless.[2] This lack of absorbance in the visible spectrum is crucial, as it ensures a low background signal, thereby increasing the sensitivity of the assay. The enzymatic reaction product is what generates the measurable color.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂Na₄O₁₀P₂ | [3] |
| Molecular Weight | 566.21 g/mol | [1][4] |
| Appearance | White to off-white powder | [1] |
| Absorbance (Visible) | Colorless in solution | [2] |
| Suitability | Substrate for Alkaline Phosphatase | [1] |
Enzymatic Hydrolysis of this compound
The utility of PDP lies in its role as a substrate for phosphatases. Alkaline phosphatase, a widely used enzyme label in immunoassays, catalyzes the hydrolysis of the phosphate esters of PDP. This reaction releases two phosphate groups and the phenolphthalein molecule. In an alkaline environment, the newly formed phenolphthalein undergoes a structural rearrangement to its quinoid form, which exhibits a strong pink or fuchsia color.
Caption: Enzymatic conversion of PDP by Alkaline Phosphatase.
Spectroscopic Properties of Phenolphthalein (Product)
The product of the enzymatic reaction, phenolphthalein, is a well-known pH indicator whose spectroscopic properties are highly dependent on the pH of the solution.
UV-Vis Absorption
The most significant characteristic of phenolphthalein is its pH-dependent color change.
-
Acidic to Slightly Basic Conditions (pH < 8.5) : Phenolphthalein exists in a colorless, lactone form.[5][6][7]
-
Basic Conditions (pH > 9.0) : The molecule converts to its dianionic, quinoid form, which is intensely colored. This form has a strong absorbance maximum around 552-554 nm, resulting in its characteristic pink-fuchsia color.[6][8][9] At very high pH levels (greater than 13), the pink color slowly fades as the molecule is converted to a colorless In(OH)³⁻ form.[6][10]
The structural change from a strained, non-planar lactone ring to a delocalized, planar quinoid structure allows for extended π-conjugation, which shifts the absorbance into the visible spectrum.[5]
Fluorescence Spectroscopy
Despite its strong absorption in the visible range in its colored form, phenolphthalein is considered non-fluorescent or has an extremely low fluorescence quantum yield.[11] This is attributed to its molecular structure, which possesses multiple single bonds that allow for free rotation.[12] This rotational freedom provides efficient non-radiative decay pathways (such as vibrational relaxation) for the excited state, meaning the energy is dissipated as heat rather than being emitted as fluorescent light.[12]
| pH Condition | Form | Observed Color | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | References |
| Acidic (pH < 8.5) | Lactone (H₂In) | Colorless | - | - | [5][6][7] |
| Basic (pH 9-12) | Quinoid (In²⁻) | Pink / Fuchsia | ~552-554 | 21,500 (in 0.1 N NaOH) | [6][8][9] |
| Strongly Basic (pH > 13) | Carbinol (In(OH)³⁻) | Colorless | - | - | [6][10] |
Experimental Protocols
Alkaline Phosphatase Activity Assay using PDP
This protocol outlines a standard colorimetric assay for determining ALP activity.
1. Materials and Reagents:
-
This compound tetrasodium (B8768297) salt (Substrate)
-
Alkaline Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 0.1 M NaOH or 10% Sodium Carbonate)
-
Alkaline Phosphatase (ALP) standards and samples
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550-560 nm.
2. Reagent Preparation:
-
Substrate Solution : Prepare a 10 mg/mL stock solution of PDP in distilled water. This solution should be stored at -20°C. For the assay, dilute the stock solution in the Alkaline Buffer to the desired final concentration (e.g., 1 mg/mL).
-
ALP Standards : Prepare a series of known concentrations of ALP in Alkaline Buffer to generate a standard curve.
3. Assay Procedure:
-
Setup : Pipette 50 µL of ALP standards and samples into separate wells of a 96-well microplate. Include a blank control containing 50 µL of Alkaline Buffer only.
-
Pre-incubation : Pre-warm the plate and the Substrate Solution to the desired reaction temperature (e.g., 25°C or 37°C).
-
Reaction Initiation : Add 50 µL of the pre-warmed Substrate Solution to each well to start the reaction.
-
Incubation : Incubate the plate for a fixed period (e.g., 10-30 minutes) at the chosen temperature. The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Reaction Termination : Add 50 µL of Stop Solution to each well to stop the enzymatic reaction and ensure full color development of the phenolphthalein product.
-
Measurement : Measure the absorbance of each well at 555 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all standards and samples.
-
Plot the corrected absorbance values for the ALP standards against their known concentrations to generate a standard curve.
-
Determine the ALP activity in the unknown samples by interpolating their absorbance values on the standard curve.
Caption: General workflow for a colorimetric ALP assay using PDP.
References
- 1. usbio.net [usbio.net]
- 2. mystrica.com [mystrica.com]
- 3. This compound tetrasodium salt | C20H12Na4O10P2 | CID 6097191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. digipac.ca [digipac.ca]
- 6. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 7. Phenolphthalein - C20H14O4 - GeeksforGeeks [geeksforgeeks.org]
- 8. Phenolphthalein is used as an indicator in acid-base titrations. In solut.. [askfilo.com]
- 9. PhotochemCAD | Phenolphthalein [photochemcad.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
The Enzymatic Reaction of Phenolphthalein Diphosphate with Alkaline Phosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the enzymatic reaction between phenolphthalein (B1677637) diphosphate (B83284) (PDP) and alkaline phosphatase (ALP). This reaction is a cornerstone of various biochemical assays, particularly in the fields of diagnostics and drug development, owing to its robust and sensitive colorimetric output. This document provides a detailed overview of the reaction mechanism, quantitative parameters, experimental protocols, and relevant biological pathways.
Core Reaction Mechanism
Alkaline phosphatase is a hydrolase enzyme that catalyzes the removal of phosphate (B84403) groups from various molecules, including nucleotides, proteins, and alkaloids. The reaction with phenolphthalein diphosphate, a colorless substrate, proceeds via a two-step enzymatic process.
First, alkaline phosphatase hydrolyzes the two phosphate groups from the this compound molecule. This enzymatic cleavage releases phenolphthalein. In an alkaline environment, the liberated phenolphthalein undergoes a structural rearrangement to its quinonoid form, which exhibits a vibrant pink-to-magenta color. The intensity of the color produced is directly proportional to the amount of phenolphthalein released and, consequently, to the activity of the alkaline phosphatase.
Quantitative Data Presentation
| Parameter | Value (for pNPP substrate) | Enzyme Source | Conditions | Reference |
| Michaelis Constant (Km) | 0.0290 mM | E. coli Alkaline Phosphatase | pH not specified | [1] |
| 40 ± 3 µM | Calf Intestine Alkaline Phosphatase | pH ~8.2 | [2] | |
| 7.6 x 10-4 M | Calf Intestinal Alkaline Phosphatase | Tris-HCl buffer, pH 11, 37°C | [3] | |
| 4 x 10-4 M | Calf Intestinal Alkaline Phosphatase | Glycine-NaOH buffer, pH 9.5, 37°C | [3] | |
| Maximum Velocity (Vmax) | 0.0254 mM/min | E. coli Alkaline Phosphatase | pH not specified | [1] |
| 72.8 ± 1.2 µmol min-1 mg protein-1 | Calf Intestine Alkaline Phosphatase | pH ~8.2 | [2] | |
| 3.12 µmoles min-1 unit-1 | Calf Intestinal Alkaline Phosphatase | Tris-HCl buffer, pH 11, 37°C | [3] | |
| 1.6 µmoles min-1 unit-1 | Calf Intestinal Alkaline Phosphatase | Glycine-NaOH buffer, pH 9.5, 37°C | [3] | |
| Optimal pH | 9.5 - 11 | Various | - | [3] |
| Optimal Temperature | ~37°C | Various | - | [3] |
Note: The kinetic parameters are highly dependent on the specific isoform of alkaline phosphatase, buffer composition, pH, and temperature. The values presented for pNPP should be considered as an approximation for assays involving this compound.
Experimental Protocols
The following provides a generalized, detailed methodology for a colorimetric alkaline phosphatase assay using this compound. This protocol can be adapted for various applications, including enzyme-linked immunosorbent assays (ELISAs).
Reagent Preparation
-
Assay Buffer: 100 mM Glycine, 1 mM MgCl2, pH 10.4. Store at 4°C.
-
Substrate Stock Solution: 100 mM this compound Tetrasodium Salt in deionized water. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the Substrate Stock Solution to the desired final concentration (e.g., 1-10 mM) in Assay Buffer immediately before use.
-
Stop Solution: 0.1 M NaOH.
-
Alkaline Phosphatase Standard: A purified preparation of alkaline phosphatase with a known activity (U/mL). Prepare a dilution series in Assay Buffer.
-
Sample: Biological samples (e.g., serum, cell lysate) appropriately diluted in Assay Buffer.
Assay Procedure (96-well plate format)
-
Plate Setup: Add 50 µL of Assay Buffer to blank wells. Add 50 µL of each alkaline phosphatase standard dilution to standard wells. Add 50 µL of each diluted sample to sample wells.
-
Reaction Initiation: Add 50 µL of the Working Substrate Solution to all wells (except blanks, to which 50 µL of Assay Buffer is added).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range. Protect the plate from light.
-
Reaction Termination: Add 50 µL of Stop Solution to all wells to stop the enzymatic reaction and ensure full color development.
-
Data Acquisition: Measure the absorbance of each well at 550-570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Create a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the alkaline phosphatase activity in the samples by interpolating their absorbance values from the standard curve.
Application in Signaling Pathway Elucidation (ELISA)
The this compound-alkaline phosphatase system is frequently employed as a detection method in ELISAs. This allows for the quantification of specific proteins, which can be crucial for understanding cellular signaling pathways. For instance, an ELISA can be used to measure the concentration of a phosphorylated protein, a key event in many signaling cascades.
In this workflow, the amount of colored product generated is proportional to the amount of alkaline phosphatase present, which in turn is proportional to the amount of the target protein (antigen) in the sample. By quantifying the protein, researchers can infer the activation state or level of a particular signaling pathway.
Conclusion
The reaction of this compound with alkaline phosphatase provides a reliable and sensitive method for the quantification of enzyme activity. Its application extends from basic research to clinical diagnostics and drug development. The straightforward colorimetric readout, coupled with the high catalytic efficiency of alkaline phosphatase, ensures its continued utility in the scientific community. While specific kinetic parameters for this substrate are not as extensively documented as for other chromogenic substrates, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the laboratory.
References
An In-Depth Technical Guide to the Kinetic Parameters of Phenolphthalein Diphosphate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic parameters involved in the hydrolysis of phenolphthalein (B1677637) diphosphate (B83284) (PDP), a chromogenic substrate used to assay alkaline phosphatase (ALP) activity. While detailed kinetic data for the widely used substrate p-nitrophenyl phosphate (B84403) (pNPP) is abundant, specific Michaelis-Menten constants for PDP are less prevalent in recent literature. This guide addresses this gap by providing a foundational understanding of the enzymatic reaction, presenting available data, and offering detailed experimental protocols that can be adapted for the kinetic characterization of PDP hydrolysis.
Introduction to Alkaline Phosphatase and Substrate Hydrolysis
Alkaline phosphatase (EC 3.1.3.1) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at an alkaline pH. This enzymatic activity is a crucial indicator in various diagnostic and research applications, including liver and bone disease diagnostics, and as a reporter enzyme in immunoassays.
The kinetic properties of ALP are typically characterized by the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.
The Hydrolysis of Phenolphthalein Diphosphate
This compound (PDP) serves as a substrate for alkaline phosphatase. In the presence of ALP, PDP is hydrolyzed, releasing phosphate groups and phenolphthalein. At an alkaline pH, phenolphthalein is converted to its pink-colored anionic form, which can be quantified spectrophotometrically. This color change forms the basis of the assay.
Quantitative Data on Kinetic Parameters
While specific kinetic data (Km and Vmax) for this compound are not widely reported in recent literature, extensive data exists for the analogous and more commonly used substrate, p-nitrophenyl phosphate (pNPP). The hydrolysis of pNPP by ALP yields p-nitrophenol, a yellow-colored product. The kinetic parameters for pNPP hydrolysis provide a valuable benchmark for understanding the kinetics of other phosphate ester substrates.
Below is a summary of representative kinetic parameters for the hydrolysis of pNPP by calf intestinal alkaline phosphatase under different buffer conditions.
| Substrate | Enzyme Source | Buffer System | pH | Km (M) | Vmax (µmoles/min/unit) | Catalytic Constant (kcat) (s⁻¹) | Reference |
| p-Nitrophenyl Phosphate | Calf Intestinal ALP | 50 mM Tris-HCl | 11 | 7.6 x 10⁻⁴ | 3.12 | 82.98 | [1] |
| p-Nitrophenyl Phosphate | Calf Intestinal ALP | 100 mM Glycine-NaOH | 9.5 | 4.0 x 10⁻⁴ | 1.6 | 42.55 | [1] |
A key historical reference for the use of a closely related substrate is the work by Babson et al. (1966), which describes the use of phenolphthalein monophosphate for serum alkaline phosphatase determination.[2][3][4][5] Researchers interested in the specific kinetics of phenolphthalein-based substrates are encouraged to consult this foundational paper.
Experimental Protocols
General Protocol for Determining ALP Activity with this compound
This protocol is adapted from qualitative procedures and can be optimized for quantitative kinetic analysis.[4]
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa or recombinant)
-
This compound (PDP) solution (concentration to be optimized)
-
Alkaline buffer (e.g., 0.1 M Glycine-NaOH, pH 10.5)
-
Stop solution (e.g., 0.1 M NaOH or a solution of sodium carbonate)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~550-560 nm.
Procedure:
-
Prepare a series of PDP substrate solutions of varying concentrations in the alkaline buffer.
-
Equilibrate all solutions to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of alkaline phosphatase to each substrate concentration.
-
Incubate the reaction for a fixed period during which the reaction rate is linear.
-
Stop the reaction by adding the stop solution. The stop solution raises the pH, which develops the pink color of the phenolphthalein product and denatures the enzyme to halt the reaction.[4]
-
Measure the absorbance of the resulting pink solution at the appropriate wavelength (~550-560 nm).
-
Generate a standard curve using known concentrations of phenolphthalein to convert absorbance values to the concentration of the product formed.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Detailed Protocol for Determining ALP Kinetic Parameters using p-Nitrophenyl Phosphate (pNPP)
This protocol serves as a robust template that can be adapted for PDP.[6][7]
Materials:
-
Alkaline Phosphatase
-
p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM)
-
Assay buffer (e.g., 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop solution (e.g., 3 M NaOH)
-
Spectrophotometer or microplate reader (405 nm)
Procedure:
-
Prepare a series of pNPP dilutions in the assay buffer from the stock solution.
-
Add the pNPP dilutions to a 96-well plate.
-
Add a fixed amount of ALP to each well to start the reaction.
-
Incubate at a constant temperature (e.g., 37°C) and monitor the absorbance at 405 nm over time in a kinetic plate reader.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert absorbance units to molar concentration using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ at pH > 9).
-
Plot V₀ versus [pNPP] and use non-linear regression to fit to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic hydrolysis of PDP by ALP.
Experimental Workflow for Kinetic Analysis
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Clinical Chemistry through Clinical Chemistry: A Journal Timeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoenzymes [ouci.dntb.gov.ua]
- 4. Restoring the Oxidase-Like Activity of His@AuNCs for the Determination of Alkaline Phosphatase | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
The Role of Phenolphthalein Diphosphate in Phosphatase Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of phenolphthalein (B1677637) diphosphate (B83284) (PDP) in phosphatase assays. Phosphatases are a critical class of enzymes that catalyze the removal of phosphate (B84403) groups from various substrates, playing a pivotal role in a myriad of cellular processes, including signal transduction, cell growth, and disease progression. The accurate measurement of their activity is therefore essential for basic research and drug development. Phenolphthalein diphosphate serves as a valuable chromogenic substrate for the straightforward and sensitive detection of phosphatase activity.
Core Principle of this compound-Based Assays
The fundamental principle of a phosphatase assay using this compound lies in the enzymatic hydrolysis of the colorless substrate, PDP, by a phosphatase. This reaction yields two molecules of inorganic phosphate and one molecule of phenolphthalein. In an alkaline environment, phenolphthalein exhibits a distinct pink to fuchsia color, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of phenolphthalein released, and consequently, to the activity of the phosphatase enzyme in the sample.
The reaction can be summarized as follows:
This compound (colorless) + H₂O ---(Phosphatase)---> Phenolphthalein (colorless at acidic/neutral pH) + 2 Pi
Phenolphthalein (in alkaline solution) → Pink-colored product (absorbance measured at ~550-560 nm)
Quantitative Analysis of Phosphatase Activity
While specific kinetic data for this compound is not extensively documented in readily available literature, a comparative understanding can be gained by examining the kinetics of a similar and widely used chromogenic substrate, p-nitrophenyl phosphate (pNPP). The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following tables summarize the kinetic parameters for alkaline and acid phosphatases with the substrate p-nitrophenyl phosphate (pNPP), which serves as a valuable reference for understanding phosphatase kinetics.
Table 1: Kinetic Parameters of Alkaline Phosphatase with p-Nitrophenyl Phosphate (pNPP)
| Enzyme Source | Buffer | pH | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Calf Intestine | Tris-HCl | 11 | 0.76 | 3.12 (units/mg) | [1][2][3][4] |
| Calf Intestine | Glycine-NaOH | 9.5 | 0.40 | 1.6 (units/mg) | [1][2][3][4] |
| E. coli | Tris-HCl | 8.0 | 0.029 | 0.0254 (mM/min) | [5] |
| Human Tissue | Various | Various | Varies | Varies | [6] |
Table 2: Kinetic Parameters of Acid Phosphatase with p-Nitrophenyl Phosphate (pNPP)
| Enzyme Source | Buffer | pH | Km (mM) | Vmax (U/mg) | Reference |
| Garlic Seedling | Acetate | 5.7 | 21.27 | 100 (mM/s) | [7] |
| Burkholderia gladioli | Acetate | 6.0 | 0.065 | 113.5 | [8] |
| Wheat Germ | Citrate (B86180) | 4.8 | Varies | Varies | [9] |
Experimental Protocols
This section provides a detailed methodology for a typical phosphatase assay using a chromogenic substrate like this compound. The protocol is adaptable for both acid and alkaline phosphatases with appropriate modifications to the buffer system.
I. Preparation of Reagents
-
Enzyme Extract:
-
For plant tissues (e.g., germinating mung beans for acid phosphatase), homogenize the tissue in a suitable buffer (e.g., 0.1 M citrate buffer, pH 6.0) on ice.[1]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.
-
For cell cultures or tissue samples, lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) and collect the supernatant after centrifugation.
-
-
Substrate Solution:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the appropriate assay buffer. This solution should be freshly prepared or stored in aliquots at -20°C, protected from light.
-
-
Assay Buffer:
-
For acid phosphatase, a 0.1 M citrate buffer with a pH range of 4.5-6.0 is commonly used.[1]
-
For alkaline phosphatase, a 0.1 M Tris-HCl or glycine-NaOH buffer with a pH range of 8.0-10.5 is suitable.
-
-
Stop Solution:
II. Assay Procedure
-
Reaction Setup:
-
In a microplate or individual reaction tubes, add a defined volume of the enzyme extract.
-
Include appropriate controls, such as a blank with buffer instead of the enzyme and a positive control with a known phosphatase.
-
-
Pre-incubation:
-
Pre-incubate the enzyme and assay buffer at the optimal temperature for the specific phosphatase (e.g., 37°C) for a few minutes to ensure temperature equilibration.
-
-
Initiation of Reaction:
-
Add the this compound substrate solution to each well or tube to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture for a specific period (e.g., 15-60 minutes) at the optimal temperature. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding the alkaline stop solution. This will also induce the color change of the liberated phenolphthalein.
-
-
Measurement:
-
Measure the absorbance of the resulting pink solution using a spectrophotometer or microplate reader at a wavelength of approximately 550-560 nm.
-
-
Calculation of Activity:
-
The phosphatase activity is calculated based on the change in absorbance over time, after subtracting the blank reading. A standard curve using known concentrations of phenolphthalein can be used to determine the exact amount of product formed.
-
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Phosphatase Assay Experimental Workflow
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. KM (Michaelis constant) of some enzymes - Generic - BNID 105085 [bionumbers.hms.harvard.edu]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. sserc.org.uk [sserc.org.uk]
Methodological & Application
Application Notes: Colorimetric Phosphatase Assay Using Phenolphthalein Diphosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphate (B84403) esters, removing phosphate groups from their substrates. They are critical regulators of a vast array of cellular processes, including signal transduction, cell growth, and metabolism. The activity of phosphatases is often dysregulated in various diseases, making them important targets for diagnostics and drug development.
This document provides a detailed protocol for a simple and robust colorimetric assay to measure phosphatase activity using Phenolphthalein (B1677637) Diphosphate (B83284) (PDP) as a substrate. In this assay, phosphatase cleaves the phosphate groups from the colorless PDP substrate. The reaction is then stopped, and the pH is raised by adding an alkaline solution. This converts the liberated phenolphthalein into its pink-colored anionic form, which can be quantified by measuring its absorbance. The intensity of the pink color is directly proportional to the phosphatase activity in the sample.
Principle of the Assay
The assay is based on a two-step enzymatic reaction and color development process.
-
Enzymatic Reaction: A phosphatase enzyme hydrolyzes the colorless substrate, phenolphthalein diphosphate (PDP), to produce phenolphthalein and two inorganic phosphate molecules. This reaction is typically carried out at an optimal pH for the specific phosphatase being studied (e.g., acidic pH for acid phosphatases).
-
Color Development: The addition of a strong alkaline solution (e.g., sodium carbonate) stops the enzymatic reaction by denaturing the enzyme and raises the pH. In this alkaline environment (pH > 9.2), the deprotonated phenolphthalein product undergoes a structural change to its quinoid form, which exhibits a distinct pink color. The absorbance of this pink product is measured spectrophotometrically at approximately 550-553 nm.
Materials and Reagents
Quantitative Data Summary: Substrate Properties
The substrate used in this assay is the tetrasodium (B8768297) salt of this compound. Its key properties are summarized below.[1][2][3][4][5][6]
| Property | Value |
| Synonym | Phenolphthalein bisphosphate tetrasodium salt |
| CAS Number | 68807-90-9 |
| Molecular Formula | C₂₀H₁₂O₁₀P₂Na₄ |
| Molecular Weight | 566.21 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥95% |
| Solubility | Soluble in water (e.g., 50 mg/mL) |
| Storage Temperature | -20°C |
| Stability | Stable for at least 12 months at -20°C. Hygroscopic. |
Experimental Protocols
4.1. Reagent Preparation
-
Assay Buffer: Prepare a buffer appropriate for the phosphatase being studied. For many acid phosphatases, a 0.1 M Citrate Buffer (pH 5.0-6.0) is suitable. For alkaline phosphatases, a 0.1 M Tris-HCl or Glycine buffer (pH 9.0-10.5) can be used.
-
Substrate Stock Solution (10 mM PDP): Dissolve 5.66 mg of this compound Tetrasodium Salt (MW = 566.21 g/mol ) in 1 mL of Assay Buffer. Aliquot and store at -20°C, protected from light. The solution is stable for several weeks.
-
Phenolphthalein Standard Stock (1 mM): Dissolve 3.18 mg of phenolphthalein (MW = 318.32 g/mol ) in 10 mL of ethanol. This will be used to generate a standard curve.
-
Stop Solution (e.g., 0.5 M Sodium Carbonate): Dissolve 5.3 g of anhydrous sodium carbonate (Na₂CO₃) in 100 mL of deionized water.
4.2. Sample Preparation
-
Cell Lysates: Wash 1-5 x 10⁶ cells with ice-cold PBS. Lyse the cells in 1 mL of appropriate lysis buffer (e.g., RIPA buffer, or a simple buffer containing 0.1% Triton X-100). Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate) for the assay.
-
Tissue Homogenates: Homogenize ~100 mg of tissue in 1 mL of ice-cold homogenization buffer. Centrifuge the homogenate as described for cell lysates and collect the supernatant.
-
Serum/Plasma: Samples can often be assayed directly or after dilution with Assay Buffer. Avoid anticoagulants that inhibit phosphatase activity, such as EDTA, citrate, and oxalate.
4.3. Standard Curve Preparation
-
Prepare a series of dilutions from the 1 mM Phenolphthalein Standard Stock using the Assay Buffer to create standards ranging from 0 to 100 µM.
-
In a 96-well plate, add 50 µL of each standard dilution in duplicate.
-
Add 50 µL of Assay Buffer to each well.
-
Add 100 µL of Stop Solution to each well to develop the color.
-
Measure absorbance at 550 nm.
-
Plot absorbance vs. concentration (µM) and perform a linear regression to determine the equation of the line (y = mx + c).
4.4. Assay Procedure (96-well plate format)
-
Setup: Prepare wells for Blanks (Assay Buffer only), Standards, and Samples in a clear, flat-bottom 96-well plate.
-
Sample Addition: Add 50 µL of your sample (e.g., cell lysate, diluted serum) or blank (Assay Buffer) to the appropriate wells.
-
Pre-incubation: Pre-warm the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of pre-warmed PDP Substrate Solution to all wells. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for a fixed time (e.g., 15-60 minutes) at the reaction temperature. The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to all wells. The solution should turn pink in the presence of phenolphthalein.
-
Measurement: Read the absorbance at 550 nm using a microplate reader.[7][8]
4.5. Data Analysis
-
Correct for Blank: Subtract the average absorbance of the Blank wells from all Sample and Standard readings.
-
Determine Phenolphthalein Concentration: Use the equation from your phenolphthalein standard curve to calculate the concentration of phenolphthalein (in µmol/L or µM) produced in each sample well.
-
Calculate Phosphatase Activity: Use the following formula to determine the enzyme activity:
Activity (U/mL) = (µmol of Phenolphthalein produced) / (Incubation Time (min) x Volume of Sample (mL))
One unit (U) of phosphatase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified assay conditions.
Assay Parameters Summary
| Parameter | Recommended Value/Range | Notes |
| Substrate | This compound (PDP) | A reliable chromogenic substrate for various phosphatases. |
| Wavelength (λmax) | 550 - 553 nm | For the pink phenolphthalein anion product in alkaline solution.[7][8] |
| Reaction pH | Acidic (4-6) or Alkaline (9-10.5) | Dependent on the specific phosphatase being assayed. |
| Stop Solution pH | > 9.2 | Required to develop the pink color of phenolphthalein. |
| Incubation Temp. | 25°C - 37°C | Should be kept consistent across all experiments. |
| Incubation Time | 15 - 60 minutes | Optimize to ensure the reaction is in the linear range. |
Application: Role in Signal Transduction
Phosphatases act in opposition to kinases to regulate cellular signaling. The reversible phosphorylation of proteins is a fundamental mechanism for controlling protein function, localization, and stability. Assaying phosphatase activity is crucial for understanding these pathways and for developing drugs that modulate them.
References
- 1. usbio.net [usbio.net]
- 2. This compound tetrasodium salt | 68807-90-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound tetrasodium salt | C20H12Na4O10P2 | CID 6097191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenolphthalein Diphosphate in ELISA with Alkaline Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and widely used immunological technique for detecting and quantifying a variety of analytes, including proteins, antibodies, and hormones. The assay relies on the specific binding of an antibody to its antigen and the enzymatic conversion of a substrate into a detectable product. Alkaline phosphatase (AP) is a commonly used enzyme conjugate in ELISA due to its high turnover rate and stability.
Phenolphthalein (B1677637) diphosphate (B83284) (PDP) serves as a colorimetric substrate for alkaline phosphatase. In the presence of AP, PDP is hydrolyzed to phenolphthalein, which develops a distinct pink color in an alkaline solution. The intensity of this color is directly proportional to the amount of alkaline phosphatase activity, and consequently, to the concentration of the analyte of interest in the sample. This application note provides a detailed protocol for the use of phenolphthalein diphosphate in a standard sandwich ELISA format.
The enzymatic reaction proceeds as follows:
This compound (colorless) + H₂O --(Alkaline Phosphatase)--> Phenolphthalein (pink in alkaline solution) + 2 HPO₄²⁻
The resulting phenolphthalein can be quantified by measuring the absorbance at approximately 552-554 nm.[1][2][3][4]
Materials and Reagents
| Reagent | Specification |
| Capture Antibody | Specific to the analyte of interest |
| Recombinant Antigen Standard | Purified analyte of interest |
| Detection Antibody (Biotinylated) | Specific to the analyte of interest |
| Streptavidin-Alkaline Phosphatase (AP) | Conjugate |
| This compound (PDP) | Tetrasodium (B8768297) salt |
| 96-well High-Binding Microplate | Polystyrene |
| Coating Buffer | Carbonate-Bicarbonate Buffer (pH 9.6) |
| Wash Buffer | Phosphate Buffered Saline with 0.05% Tween-20 (PBST) |
| Blocking Buffer | 1% Bovine Serum Albumin (BSA) in PBST |
| Assay Diluent | 0.5% BSA in PBST |
| Substrate Buffer | Alkaline buffer (e.g., Diethanolamine buffer, pH 9.8) |
| Stop Solution | 3 M NaOH |
| Microplate Reader | Capable of measuring absorbance at 550-560 nm |
Experimental Protocols
Plate Coating
-
Dilute the capture antibody to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
-
The following day, wash the plate three times with 200 µL of Wash Buffer per well. After the last wash, invert the plate and tap it firmly on a paper towel to remove any remaining buffer.
Blocking
-
Add 200 µL of Blocking Buffer to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
Standard and Sample Incubation
-
Prepare a serial dilution of the Recombinant Antigen Standard in Assay Diluent. A typical concentration range would be from 0 pg/mL to 1000 pg/mL.
-
Prepare samples by diluting them in Assay Diluent to fall within the range of the standard curve.
-
Add 100 µL of the standards and samples to their respective wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
Detection Antibody Incubation
-
Dilute the biotinylated detection antibody to its optimal concentration (typically 0.1-1 µg/mL) in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
Streptavidin-Alkaline Phosphatase Incubation
-
Dilute the Streptavidin-AP conjugate in Assay Diluent according to the manufacturer's instructions (a common dilution is 1:1000 to 1:5000).
-
Add 100 µL of the diluted Streptavidin-AP conjugate to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well, with a 30-second soak during each wash.
Substrate Reaction and Measurement
-
Prepare the PDP substrate solution by dissolving this compound tetrasodium salt in Substrate Buffer to a final concentration of 1 mg/mL. This solution should be prepared fresh.
-
Add 100 µL of the PDP substrate solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light. A pink color will develop in the wells containing the analyte.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Read the absorbance at 554 nm using a microplate reader.
Data Presentation
The results can be analyzed by plotting a standard curve of the absorbance values against the known concentrations of the Recombinant Antigen Standard. The concentration of the analyte in the samples can then be determined by interpolating their absorbance values on the standard curve.
| Standard Concentration (pg/mL) | Absorbance at 554 nm (OD) |
| 1000 | [Example Value: 1.852] |
| 500 | [Example Value: 1.234] |
| 250 | [Example Value: 0.789] |
| 125 | [Example Value: 0.456] |
| 62.5 | [Example Value: 0.231] |
| 31.25 | [Example Value: 0.115] |
| 0 (Blank) | [Example Value: 0.050] |
Visualizations
Signaling Pathway
Caption: Enzymatic conversion of PDP to phenolphthalein by alkaline phosphatase.
Experimental Workflow
Caption: Workflow for a sandwich ELISA using this compound.
References
Revolutionizing Drug Discovery: High-Throughput Screening for Phosphatase Inhibitors Using Phenolphthalein Diphosphate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible phosphorylation of proteins, governed by the interplay of kinases and phosphatases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of phosphatase activity is implicated in a multitude of human diseases, including cancer, diabetes, and autoimmune disorders, making phosphatases attractive targets for therapeutic intervention. High-throughput screening (HTS) has emerged as a powerful strategy for the rapid identification of novel phosphatase inhibitors from large chemical libraries. This document provides detailed application notes and protocols for conducting HTS assays using phenolphthalein (B1677637) diphosphate (B83284) (PDP), a chromogenic substrate that enables a simple and robust colorimetric readout of phosphatase activity.
Principle of the Assay
The core of this HTS assay lies in the enzymatic hydrolysis of phenolphthalein diphosphate (PDP) by a phosphatase. PDP itself is a colorless compound. In the presence of a phosphatase, the phosphate (B84403) groups are cleaved, yielding phenolphthalein. Under alkaline conditions, phenolphthalein tautomerizes to its pink quinonoid form, which can be readily quantified by measuring its absorbance at 550-560 nm. The intensity of the pink color is directly proportional to the amount of phenolphthalein produced, and thus to the activity of the phosphatase. Potential inhibitors of the phosphatase will prevent or reduce the hydrolysis of PDP, resulting in a decrease or absence of the pink color.
Data Presentation
The following tables present representative quantitative data from a hypothetical HTS campaign for inhibitors of a generic protein tyrosine phosphatase (PTP). These values are typical for a well-optimized assay.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-Factor | 0.82 | A measure of assay quality, with > 0.5 indicating an excellent assay. |
| Signal-to-Background (S/B) Ratio | 15 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Coefficient of Variation (%CV) | < 5% | A measure of the variability of the assay signal. |
Table 2: Inhibitor Potency (IC50) Determination
| Compound ID | IC50 (µM) | Hill Slope |
| Control Inhibitor (e.g., Sodium Orthovanadate) | 0.5 | 1.1 |
| Hit Compound 1 | 2.3 | 1.0 |
| Hit Compound 2 | 8.1 | 1.2 |
| Hit Compound 3 | 15.6 | 0.9 |
Experimental Protocols
1. Materials and Reagents
-
Enzyme: Purified phosphatase of interest (e.g., PTP1B, SHP2, etc.)
-
Substrate: this compound (PDP) tetrasodium (B8768297) salt
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20 (optimization may be required for specific phosphatases)
-
Stop Solution: 0.2 M NaOH or 1 M Na2CO3
-
Test Compounds: Library of small molecules dissolved in DMSO
-
Control Inhibitor: A known inhibitor of the target phosphatase (e.g., sodium orthovanadate)
-
Microplates: 384-well, clear, flat-bottom plates
-
Instrumentation: Automated liquid handling system, microplate reader with absorbance detection at 550-560 nm.
2. Assay Protocol for a 384-Well Plate Format
This protocol is designed for a final assay volume of 50 µL.
Step 1: Compound Plating
-
Using an acoustic dispenser or a pin tool, transfer 100 nL of test compounds (typically at 10 mM in DMSO) to the appropriate wells of a 384-well assay plate.
-
For control wells, add 100 nL of DMSO (for 0% inhibition) and 100 nL of a saturating concentration of the control inhibitor (for 100% inhibition).
Step 2: Enzyme Addition
-
Prepare a working solution of the phosphatase in assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
Using a multi-channel pipette or an automated dispenser, add 25 µL of the enzyme solution to each well of the assay plate.
-
Centrifuge the plate briefly to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme with the test compounds.
Step 3: Reaction Initiation
-
Prepare a working solution of PDP in the assay buffer. The optimal PDP concentration should be at or near the Km of the enzyme for this substrate to ensure sensitivity to competitive inhibitors.
-
Add 25 µL of the PDP solution to each well to initiate the enzymatic reaction.
Step 4: Incubation
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to achieve a robust signal window without substrate depletion.
Step 5: Reaction Termination and Signal Development
-
Add 25 µL of the stop solution to each well to terminate the reaction and develop the pink color.
-
Incubate at room temperature for 10 minutes to allow for full color development.
Step 6: Data Acquisition
-
Measure the absorbance of each well at 550 nm using a microplate reader.
3. Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Abs_compound - Abs_min) / (Abs_max - Abs_min))
-
Abs_compound: Absorbance in the presence of the test compound.
-
Abs_min: Average absorbance of the 100% inhibition control.
-
Abs_max: Average absorbance of the 0% inhibition control (DMSO).
-
-
Determine Z'-Factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
SD_max and Mean_max: Standard deviation and mean of the 0% inhibition control.
-
SD_min and Mean_min: Standard deviation and mean of the 100% inhibition control.
-
-
Generate IC50 Curves: For hit compounds, perform a dose-response experiment and fit the data to a four-parameter logistic model to determine the IC50 value.
Mandatory Visualizations
Disclaimer: These application notes and protocols are intended for research use only. Individual optimization of assay conditions is recommended for specific phosphatases and screening campaigns.
Application Notes and Protocols for In Situ Detection of Acid Phosphatase using Phenolphthalein Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid phosphatases (ACPs) are a class of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an acidic pH. These enzymes are ubiquitously expressed in various tissues and cell types, playing crucial roles in numerous physiological and pathological processes, including lysosomal digestion, bone metabolism, and as a biomarker in certain cancers. The in situ detection of acid phosphatase activity provides valuable spatial information about its expression and localization within cells and tissues, offering insights into cellular function and disease states.
Phenolphthalein (B1677637) diphosphate (B83284) serves as a chromogenic substrate for the detection of phosphatase activity. In the presence of acid phosphatase, the two phosphate groups are cleaved from the phenolphthalein diphosphate molecule, yielding free phenolphthalein. In its acidic or neutral state, phenolphthalein is colorless. However, upon the addition of an alkaline solution, the deprotonated phenolphthalein exhibits a vibrant pink or fuchsia color, allowing for the visualization of enzyme activity. This method provides a straightforward and cost-effective approach for the qualitative and semi-quantitative assessment of acid phosphatase localization.
Principle of Detection
The in situ detection of acid phosphatase using this compound is a two-step process. First, the tissue or cell sample is incubated with the this compound substrate in an acidic buffer, allowing the endogenous acid phosphatase to enzymatically cleave the phosphate groups. The second step involves immersing the sample in an alkaline solution to induce the color change of the newly formed phenolphthalein, thereby revealing the sites of enzyme activity.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the in situ detection of acid phosphatase using this compound. These values are recommended as a starting point, and optimal conditions may vary depending on the specific tissue, cell type, and experimental setup.
Table 1: Reagent Concentrations and pH
| Reagent | Recommended Concentration | Optimal pH Range |
| This compound | 0.5 - 2.0 mg/mL | |
| Acetate Buffer | 0.05 - 0.2 M | 4.5 - 5.5 |
| Sodium Carbonate (for color development) | 1-2% (w/v) | > 10 |
Table 2: Incubation and Fixation Parameters
| Parameter | Recommended Condition | Notes |
| Fixation | Cold (4°C) formaldehyde (B43269) or acetone (B3395972) | Fixation time should be optimized to preserve enzyme activity and morphology. |
| Incubation Temperature | 37°C | |
| Incubation Time | 30 - 120 minutes | Should be determined empirically for optimal signal-to-noise ratio. |
| Wavelength for Quantification | 550 nm | For colorimetric analysis of extracted phenolphthalein. |
Experimental Protocols
Protocol 1: In Situ Staining of Acid Phosphatase in Frozen Tissue Sections
Materials:
-
Fresh frozen tissue blocks
-
Cryostat
-
Microscope slides
-
Coplin jars or staining dishes
-
Fixation solution (e.g., cold 4% paraformaldehyde in PBS or cold acetone)
-
0.1 M Acetate buffer, pH 5.0
-
This compound tetrasodium (B8768297) salt
-
Substrate solution: Dissolve this compound in 0.1 M Acetate buffer (pH 5.0) to a final concentration of 1 mg/mL. Prepare fresh.
-
Color developing solution: 2% (w/v) Sodium Carbonate in distilled water.
-
Distilled water
-
Aqueous mounting medium
Procedure:
-
Sectioning: Cut frozen tissue sections at 8-12 µm thickness using a cryostat and mount them on pre-cleaned microscope slides.
-
Fixation: Fix the sections in cold acetone for 5-10 minutes or in cold 4% paraformaldehyde for 10-15 minutes.
-
Washing: Rinse the slides gently with distilled water (3 changes, 2 minutes each).
-
Incubation: Incubate the sections with the freshly prepared substrate solution in a humidified chamber at 37°C for 30-90 minutes. The optimal time should be determined for each tissue type.
-
Washing: Rinse the slides with distilled water (3 changes, 2 minutes each) to remove excess substrate.
-
Color Development: Immerse the slides in the 2% sodium carbonate solution for 2-5 minutes, or until a distinct pink color develops at the sites of enzyme activity.
-
Washing: Rinse the slides thoroughly with distilled water.
-
Counterstaining (Optional): Counterstain with a suitable nuclear stain like Methyl Green if desired.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
-
Microscopy: Observe the sections under a bright-field microscope. Sites of acid phosphatase activity will appear pink to red.
Protocol 2: In Situ Detection of Acid Phosphatase in Cultured Cells
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
0.1 M Acetate buffer, pH 5.0
-
Substrate solution: 1 mg/mL this compound in 0.1 M Acetate buffer, pH 5.0. Prepare fresh.
-
Color developing solution: 2% (w/v) Sodium Carbonate in distilled water.
-
Distilled water
-
Aqueous mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.
-
Washing: Gently wash the cells with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells with PBS (3 changes, 5 minutes each).
-
Incubation: Incubate the coverslips with the freshly prepared substrate solution at 37°C for 20-60 minutes.
-
Washing: Gently rinse the coverslips with distilled water.
-
Color Development: Immerse the coverslips in the 2% sodium carbonate solution for 2-5 minutes.
-
Washing: Rinse the coverslips with distilled water.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Microscopy: Examine the cells under a light microscope. Pink to red staining indicates the presence of acid phosphatase activity.
Visualizations
Caption: Enzymatic conversion of this compound and subsequent colorimetric detection.
Caption: Experimental workflow for in situ detection of acid phosphatase.
Application Note: Development of a Cell-Based Assay Using Phenolphthalein Diphosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Principle of the Assay
Cell-based assays are fundamental tools for assessing cellular processes and for high-throughput screening in drug discovery. Colorimetric assays provide a straightforward and cost-effective method for quantifying these processes. The phenolphthalein (B1677637) diphosphate (B83284) (PDP) assay is a versatile colorimetric method based on the activity of phosphatase enzymes.
The core principle involves the enzymatic hydrolysis of the colorless substrate, phenolphthalein diphosphate. Cellular phosphatases, such as acid or alkaline phosphatases, cleave the phosphate (B84403) groups from the PDP molecule.[1] This reaction yields phenolphthalein. In an alkaline environment, phenolphthalein exhibits a distinct pink or magenta color, which can be quantified by measuring its absorbance at approximately 550-570 nm.[1][2] The intensity of the color produced is directly proportional to the phosphatase activity, which can be correlated with cell viability, proliferation, or the activity of a reporter enzyme. The reaction is terminated by the addition of an alkaline solution, which also serves to develop the color.[1][3]
Caption: Biochemical principle of the this compound assay.
Applications
The PDP assay is adaptable for several key applications in cell biology and pharmacology:
-
Cell Proliferation and Viability Assays: In these assays, the intrinsic phosphatase activity of a cell population is used as an indicator of metabolic activity and cell number. An increase in cell number leads to higher overall phosphatase activity and a stronger colorimetric signal.
-
Cytotoxicity Assays: Conversely, the assay can be used to measure the cytotoxic effects of compounds. A decrease in viable cell number following treatment with a toxic substance results in reduced phosphatase activity and a weaker signal.
-
Secreted Alkaline Phosphatase (SEAP) Reporter Gene Assays: SEAP is a highly stable, engineered form of human placental alkaline phosphatase that is secreted into the cell culture medium.[4][5][6] When used as a reporter gene, the level of SEAP activity in the medium is proportional to the activity of a promoter of interest. A major advantage is that cells do not need to be lysed for analysis, allowing for kinetic studies and the use of the cells for other downstream applications.[4][5]
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol provides a method for assessing the effect of a test compound on cell viability by measuring endogenous phosphatase activity.
Materials:
-
Cells in culture
-
96-well clear, flat-bottom cell culture plates
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.2% Triton™ X-100 in PBS)
-
PDP Substrate Solution (e.g., 1 mg/mL this compound in a suitable buffer, pH 9.5-10.5)
-
Stop Solution (e.g., 0.1 N NaOH)
-
Spectrophotometric plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the desired concentrations to the wells. Include vehicle-only controls (100% viability) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Cell Lysis:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cell monolayer gently with 100 µL of PBS.
-
Add 50 µL of Cell Lysis Buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.[7]
-
-
Substrate Reaction: Add 50 µL of the PDP Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the signal remains within the linear range of the instrument.
-
Reaction Termination: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction and develop the color.
-
Data Acquisition: Measure the absorbance at 560 nm using a microplate reader.
Caption: Step-by-step workflow for a PDP-based cytotoxicity assay.
Protocol 2: Secreted Alkaline Phosphatase (SEAP) Reporter Assay
This protocol quantifies the activity of a promoter linked to a SEAP reporter gene.
Materials:
-
Transfected cells cultured in a multi-well plate
-
Heating block or water bath set to 65°C
-
PDP Substrate Solution
-
Stop Solution (e.g., 0.1 N NaOH)
-
96-well assay plate (for reading)
-
Spectrophotometric plate reader
Methodology:
-
Cell Culture and Treatment: Culture cells transfected with the SEAP reporter construct. Treat them with the appropriate stimuli to activate the promoter of interest.
-
Sample Collection: Carefully collect a small aliquot (e.g., 20-50 µL) of the conditioned culture medium from each well. Transfer the samples to microcentrifuge tubes or a new 96-well plate.
-
Inactivation of Endogenous Phosphatases: To eliminate background from non-secreted phosphatases, heat the collected medium samples at 65°C for 30 minutes.[4][5] SEAP is heat-stable, while most endogenous phosphatases are not.
-
Sample Centrifugation: Centrifuge the samples briefly to pellet any cell debris and transfer the supernatant to a new, clear 96-well assay plate.
-
Substrate Reaction: Add 50 µL of PDP Substrate Solution to each well containing the supernatant.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, or until sufficient color has developed.
-
Reaction Termination: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 560 nm. The signal is proportional to the SEAP activity and thus the promoter activity.
Data Presentation
Quantitative data from PDP-based assays should be presented clearly to allow for robust analysis and comparison.
Table 1: Typical Assay Performance Characteristics This table summarizes key metrics used to validate the performance of a high-throughput screening assay.
| Parameter | Typical Value | Description |
| Z'-Factor | > 0.5 | A measure of assay quality, indicating the separation between positive and negative controls. A value > 0.5 is considered excellent for screening. |
| Signal-to-Background (S/B) | > 3 | The ratio of the signal from a positive control (e.g., untreated cells) to a negative control (e.g., no-cell wells). |
| Assay Window | > 2 | The difference between the means of the positive and negative controls, divided by the standard deviation of the negative control. |
| CV (%) | < 15% | The coefficient of variation, indicating the reproducibility of the measurements within a plate. |
Table 2: Example IC50 Determination for a Cytotoxic Compound This table shows example data from a cytotoxicity experiment used to calculate the half-maximal inhibitory concentration (IC50).
| Compound Conc. (µM) | Absorbance (560 nm) | % Viability (Normalized) |
| 0 (Vehicle) | 1.250 | 100.0% |
| 0.1 | 1.215 | 97.2% |
| 1 | 1.050 | 84.0% |
| 5 | 0.650 | 52.0% |
| 10 | 0.350 | 28.0% |
| 50 | 0.120 | 9.6% |
| 100 | 0.055 | 4.4% |
| Calculated IC50 | ~ 4.8 µM |
Signaling Pathway Context: Regulation by Phosphatases
Phosphatases are critical regulators of cellular signaling pathways.[8] They function by removing phosphate groups from proteins, a process called dephosphorylation.[9] This action counteracts the activity of kinases, which add phosphate groups (phosphorylation). The dynamic balance between kinases and phosphatases acts as a molecular switch, controlling the activation and deactivation of signaling proteins and ensuring that cellular responses are appropriately controlled and terminated.[9][10]
For example, in receptor tyrosine kinase (RTK) signaling, ligand binding activates the receptor's kinase domain, leading to autophosphorylation and the initiation of a downstream cascade. Protein tyrosine phosphatases (PTPs) can dephosphorylate the activated receptor or its downstream targets, thereby attenuating or terminating the signal.[10][11] Assays that measure phosphatase activity can therefore be used to screen for compounds that modulate these critical regulatory nodes.
Caption: Role of a phosphatase in terminating a signaling cascade.
References
- 1. mystrica.com [mystrica.com]
- 2. researchgate.net [researchgate.net]
- 3. sserc.org.uk [sserc.org.uk]
- 4. Secreted Alkaline Phosphatase Reporter Assay Kit (Colorimetric) (NBP2-25285): Novus Biologicals [novusbio.com]
- 5. bio-techne.com [bio-techne.com]
- 6. bowdish.ca [bowdish.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. homework.study.com [homework.study.com]
- 9. What role do phosphatases play in signal transduction pathways? | Study Prep in Pearson+ [pearson.com]
- 10. Signalling by protein phosphatases and drug development: a systems-centred view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of phosphatases in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenolphthalein Diphosphate for Single-Cell Phosphatase Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of single cells has revolutionized our understanding of cellular heterogeneity in both healthy and diseased states. Alkaline phosphatase (ALP) is a crucial enzyme involved in various physiological processes, including bone formation, and its activity is a key biomarker for various diseases. Phenolphthalein (B1677637) diphosphate (B83284) (PDP) serves as a sensitive substrate for phosphatases like ALP, enabling the quantification of their activity at the single-cell level. Upon enzymatic cleavage of its phosphate (B84403) groups by ALP, PDP is converted to phenolphthalein, a product that can be detected colorimetrically or fluorometrically, providing a direct measure of enzyme activity within individual cells. These application notes provide detailed protocols for the use of PDP in single-cell analysis of phosphatase activity.
Principle of the Assay
The core of this assay lies in the enzymatic hydrolysis of the non-colored or non-fluorescent PDP substrate by alkaline phosphatase into phenolphthalein. In an alkaline environment, phenolphthalein exhibits a distinct pink color, which can be quantified by absorbance, or it can be excited to fluoresce at specific wavelengths. The intensity of the color or fluorescence is directly proportional to the amount of phenolphthalein produced, which in turn reflects the ALP activity within a single cell.
Signaling Pathway
Caption: Enzymatic conversion of PDP by ALP in a single cell.
Experimental Workflow
Caption: Workflow for single-cell phosphatase activity assay.
Quantitative Data Summary
The following table summarizes representative quantitative data for a single-cell alkaline phosphatase assay using a PDP-based substrate. These values are illustrative and may vary depending on the cell type, experimental conditions, and specific instrumentation used.
| Parameter | Value | Cell Type | Reference |
| Michaelis-Menten Constant (Km) | 0.70 ± 0.11 mM | Human Polymorphonuclear Leukocytes | [1] |
| Maximum Velocity (Vmax) | 1.76 ± 0.2 ΔIOD/min | Human Polymorphonuclear Leukocytes | [1] |
| Optimal pH | 10.0 | General | |
| Incubation Time | 10 - 30 minutes | General | [1] |
| Wavelength (Colorimetric) | 550 nm (pink color) | General | |
| Excitation/Emission (Fluorometric) | ~560 nm / ~585 nm | General |
Detailed Experimental Protocols
Protocol 1: Colorimetric Single-Cell ALP Activity Assay
This protocol is designed for the colorimetric detection of ALP activity in single cells using imaging cytometry or microscopy.
Materials:
-
This compound tetrasodium (B8768297) salt (PDP)
-
Alkaline Phosphatase Buffer (e.g., 0.1 M Tris-HCl, pH 9.5, containing 10 mM MgCl₂)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Stop solution (e.g., 0.5 M NaOH)
-
Single-cell suspension of interest
-
Microscopy slides or microplates suitable for imaging
Procedure:
-
Cell Preparation:
-
Isolate single cells using a method of choice (e.g., fluorescence-activated cell sorting (FACS), microfluidics, or manual picking).
-
Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Cell Seeding:
-
Seed the single cells onto an appropriate imaging surface (e.g., chamber slides, 96-well imaging plates) and allow them to adhere if necessary.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Enzyme Assay:
-
Prepare a fresh 1 mg/mL PDP substrate solution in Alkaline Phosphatase Buffer.
-
Add the PDP substrate solution to the cells and incubate at 37°C for 15-30 minutes, protected from light. The optimal incubation time should be determined empirically for each cell type.
-
Stop the reaction by adding the stop solution. The development of a pink color indicates the presence of phenolphthalein.
-
-
Data Acquisition and Analysis:
-
Image the cells using a bright-field microscope equipped with a color camera.
-
Using image analysis software (e.g., ImageJ, CellProfiler), identify individual cells and quantify the mean color intensity within each cell.
-
Background correction should be applied by subtracting the mean intensity of a cell-free region.
-
Protocol 2: Fluorometric Single-Cell ALP Activity Assay
This protocol is adapted for higher sensitivity using a fluorogenic detection method.
Materials:
-
This compound tetrasodium salt (PDP)
-
Alkaline Phosphatase Buffer (as in Protocol 1)
-
PBS, Ca²⁺/Mg²⁺ free
-
Fixative and Permeabilization reagents (as in Protocol 1)
-
Single-cell suspension
-
Fluorescence microscope or imaging cytometer
Procedure:
-
Cell Preparation, Seeding, Fixation, and Permeabilization:
-
Follow steps 1-3 from Protocol 1.
-
-
Enzyme Assay:
-
Prepare a fresh 1 mg/mL PDP substrate solution in Alkaline Phosphatase Buffer.
-
Add the PDP substrate solution to the cells and incubate at 37°C for 10-20 minutes in the dark.
-
The reaction can be stopped by washing the cells with PBS, or read kinetically.
-
-
Data Acquisition and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~560 nm, emission ~585 nm).
-
Perform image analysis as described in Protocol 1, quantifying the mean fluorescence intensity per cell.
-
Applications in Research and Drug Development
-
Cellular Heterogeneity: Investigate variations in ALP activity within a cell population, providing insights into different functional states.
-
Stem Cell Differentiation: Monitor the differentiation of stem cells, particularly osteogenic lineages where ALP is a key marker.
-
Cancer Research: Study the role of phosphatases in cancer cell signaling and identify subpopulations with distinct enzymatic activities.
-
Drug Discovery: Screen for compounds that modulate phosphatase activity at the single-cell level, enabling the identification of novel therapeutic agents.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Ensure proper cell handling and avoid harsh treatments. Use fresh cells or properly stored samples. |
| Substrate degradation | Prepare fresh PDP solution for each experiment. Store PDP powder desiccated and protected from light. | |
| Incorrect pH | Verify the pH of the Alkaline Phosphatase Buffer is optimal (around 9.5-10.0). | |
| High background | Autofluorescence | Include an unstained control to determine the level of cellular autofluorescence and subtract it from the signal. |
| Non-enzymatic substrate hydrolysis | Run a no-cell control (substrate only) to check for spontaneous substrate breakdown. | |
| Inconsistent results | Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. |
| Variation in incubation time | Precisely control the incubation time for all samples. |
Conclusion
The use of this compound as a substrate provides a robust and sensitive method for quantifying alkaline phosphatase activity at the single-cell level. The protocols outlined here offer a framework for researchers to investigate cellular heterogeneity and the role of phosphatases in various biological and pathological processes. The adaptability of this assay for both colorimetric and fluorometric detection makes it a versatile tool in the fields of cell biology, diagnostics, and drug development.
References
Application Notes and Protocols for Phenolphthalein Diphosphate in Tissue Staining and Histochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolphthalein (B1677637) diphosphate (B83284) is a chromogenic substrate used in histochemistry and other biochemical assays to detect the activity of alkaline phosphatase (AP). Alkaline phosphatase is a ubiquitous enzyme found in various tissues, and its activity can be indicative of specific cellular functions and pathological conditions. In the presence of alkaline phosphatase, phenolphthalein diphosphate is hydrolyzed to phenolphthalein, which, at an alkaline pH, produces a distinct pink-red color. This colorimetric change allows for the visualization of enzyme activity within tissue sections and cell preparations.
These application notes provide a comprehensive guide to the use of this compound in tissue staining and histochemistry, including detailed protocols, data presentation, and visualizations to aid in experimental design and execution.
Principle of the Method
The detection of alkaline phosphatase activity using this compound is based on a two-step enzymatic reaction. First, alkaline phosphatase catalyzes the hydrolysis of the phosphate (B84403) groups from the colorless this compound molecule. This reaction yields free phenolphthalein. In the alkaline environment of the assay buffer, the liberated phenolphthalein undergoes a structural rearrangement to its quinoid form, which is intensely colored, typically pink to red. The intensity of the color is directly proportional to the amount of alkaline phosphatase activity present in the tissue.
Applications in Histochemistry
This compound can be employed in various histochemical applications to localize alkaline phosphatase activity. This is particularly useful for:
-
Identifying specific cell types: Certain cells, such as osteoblasts, some tumor cells, and cells of the proximal convoluted tubules of the kidney, exhibit high levels of alkaline phosphatase activity.
-
Studying tissue differentiation and development: Changes in alkaline phosphatase expression are often associated with cellular differentiation and developmental processes.
-
Assessing tissue pathology: Alterations in alkaline phosphatase activity can be an indicator of certain diseases, including bone disorders and some types of cancer.
-
Immunohistochemistry (IHC) and in situ hybridization (ISH): When alkaline phosphatase is used as a reporter enzyme conjugated to a secondary antibody or a probe, this compound can be used as the detection substrate.
Data Presentation
While specific quantitative data for this compound in tissue staining is not extensively published, the following tables provide an illustrative comparison of its potential performance characteristics against other common alkaline phosphatase substrates. Researchers should optimize these parameters for their specific experimental conditions.
Table 1: Comparison of Alkaline Phosphatase Substrates
| Substrate | Precipitate Color | Relative Sensitivity | Resolution | Notes |
| This compound | Pink-Red | Moderate | Good | Produces a non-granular, diffuse color. |
| BCIP/NBT | Blue-Purple | High | Excellent | Forms a fine, granular precipitate. |
| Fast Red | Red | High | Good | Can be fluorescent. |
| Naphthol AS-MX Phosphate | Varies (with diazonium salt) | Moderate to High | Good | Color depends on the coupling salt used. |
Table 2: Illustrative Optimization Parameters for this compound Staining
| Parameter | Recommended Range | Optimal Value (to be determined) |
| Substrate Concentration | 0.5 - 2.0 mg/mL | To be optimized |
| Incubation Time | 15 - 60 minutes | To be optimized |
| Incubation Temperature | Room Temperature to 37°C | To be optimized |
| pH of Buffer | 9.0 - 10.0 | ~9.5 |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in tissue and cell staining. It is essential to optimize these protocols for the specific tissue, fixation method, and experimental goals.
Protocol 1: Histochemical Staining of Alkaline Phosphatase in Frozen Tissue Sections
Materials:
-
Fresh frozen tissue sections (5-10 µm) on adhesive slides
-
Fixative: Cold acetone (B3395972) or 4% paraformaldehyde in PBS
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Alkaline Buffer: 0.1 M Tris-HCl, pH 9.5
-
Substrate Solution: this compound (to be optimized, e.g., 1 mg/mL in Alkaline Buffer)
-
Counterstain (optional): Hematoxylin or Methyl Green
-
Aqueous Mounting Medium
-
Coverslips
Procedure:
-
Fixation:
-
If using fresh frozen sections, fix in cold acetone for 10 minutes at 4°C.
-
Alternatively, fix in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Washing: Rinse slides gently with PBS (3 changes, 5 minutes each).
-
Pre-incubation: Equilibrate the sections by incubating with the Alkaline Buffer for 10 minutes at room temperature.
-
Substrate Incubation:
-
Prepare the Substrate Solution fresh by dissolving this compound in the Alkaline Buffer.
-
Drain the pre-incubation buffer from the slides and apply the Substrate Solution, ensuring the tissue section is completely covered.
-
Incubate in a humidified chamber at room temperature or 37°C for 15-60 minutes. Monitor the color development under a microscope.
-
-
Stopping the Reaction: Once the desired color intensity is reached, stop the reaction by washing the slides thoroughly with distilled water.
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate the slides with Hematoxylin for 1-2 minutes or Methyl Green for 5-10 minutes.
-
Rinse thoroughly with tap water. If using Hematoxylin, "blue" the sections in Scott's tap water substitute or a dilute alkaline solution.
-
-
Mounting: Mount the coverslip using an aqueous mounting medium.
-
Microscopy: Observe the sections under a light microscope. Sites of alkaline phosphatase activity will appear pink-red.
Protocol 2: Staining of Alkaline Phosphatase in Cultured Cells
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixative: 4% paraformaldehyde in PBS
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS
-
Alkaline Buffer: 0.1 M Tris-HCl, pH 9.5
-
Substrate Solution: this compound (to be optimized, e.g., 1 mg/mL in Alkaline Buffer)
-
Aqueous Mounting Medium
-
Coverslips
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable substrate.
-
Washing: Gently wash the cells with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Rinse the cells with PBS (3 changes, 5 minutes each).
-
Permeabilization (Optional): If targeting intracellular enzymes, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. Wash with PBS.
-
Pre-incubation: Equilibrate the cells with Alkaline Buffer for 10 minutes.
-
Substrate Incubation:
-
Prepare the Substrate Solution fresh.
-
Remove the pre-incubation buffer and add the Substrate Solution to the cells.
-
Incubate at room temperature for 15-60 minutes, monitoring color development.
-
-
Stopping the Reaction: Stop the reaction by washing with distilled water.
-
Mounting: Mount a coverslip over the cells using an aqueous mounting medium.
-
Microscopy: Visualize the pink-red staining at sites of alkaline phosphatase activity.
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic conversion of this compound.
General Workflow for Histochemical Staining
Caption: A typical workflow for histochemical staining.
Logical Relationship in IHC/ISH Detection
Caption: Detection principle in IHC/ISH using AP.
Quantifying Serum Phosphatase Activity with Phenolphthalein Diphosphate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the quantitative determination of phosphatase activity in serum samples using phenolphthalein (B1677637) diphosphate (B83284) as a chromogenic substrate. Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphate (B84403) esters, playing crucial roles in various biological processes. The measurement of serum alkaline phosphatase (ALP) activity is a common diagnostic marker for hepatobiliary and bone diseases.[1][2] This assay offers a simple and reliable colorimetric method for quantifying phosphatase activity, making it suitable for research, clinical studies, and drug development applications.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the colorless substrate, phenolphthalein diphosphate, by phosphatases present in the serum sample. This reaction yields phenolphthalein and inorganic phosphate. The reaction is conducted under alkaline conditions, which is optimal for alkaline phosphatase activity. The addition of a strong alkaline solution, such as sodium carbonate, serves two purposes: it stops the enzymatic reaction and converts the liberated phenolphthalein into its pink-colored anionic form. The intensity of the pink color is directly proportional to the amount of phenolphthalein produced and, consequently, to the phosphatase activity in the sample. The absorbance of the colored solution is measured spectrophotometrically at approximately 550 nm.
Signaling Pathway Diagram
Caption: Enzymatic hydrolysis of this compound.
Materials and Reagents
-
This compound (pentasodium salt or equivalent)
-
Sodium Carbonate (anhydrous)
-
Sodium Bicarbonate
-
Phenolphthalein (for standard curve)
-
Human serum samples (and controls)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm
-
Water bath or incubator (37°C)
-
Micropipettes and tips
-
Test tubes or 96-well microplates
-
Distilled or deionized water
Experimental Protocols
Reagent Preparation
5.1.1. Carbonate-Bicarbonate Buffer (0.1 M, pH 10.0)
-
Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) and 1.06 g of anhydrous sodium carbonate (Na₂CO₃) in approximately 80 ml of distilled water.
-
Adjust the pH to 10.0 using a pH meter by adding 1 M HCl or 1 M NaOH as needed.
-
Bring the final volume to 100 ml with distilled water.
-
Store at 4°C.
5.1.2. This compound Substrate Solution (5 mM)
-
Dissolve 26.5 mg of this compound pentasodium salt in 10 ml of the Carbonate-Bicarbonate Buffer (pH 10.0).
-
Prepare this solution fresh daily and protect it from light.
5.1.3. Stop Solution (0.5 M Sodium Carbonate)
-
Dissolve 5.3 g of anhydrous sodium carbonate (Na₂CO₃) in 100 ml of distilled water.
-
Store at room temperature.
5.1.4. Phenolphthalein Standard Stock Solution (1 mg/ml)
-
Dissolve 10 mg of phenolphthalein in 10 ml of 95% ethanol.
5.1.5. Phenolphthalein Working Standards
-
Prepare a series of dilutions from the phenolphthalein stock solution in the Carbonate-Bicarbonate Buffer to create standards with concentrations ranging from 0.5 µg/ml to 10 µg/ml.
Sample Handling
-
Use fresh, non-hemolyzed serum for the assay.
-
If not analyzed immediately, serum samples can be stored at 2-8°C for up to 48 hours or at -20°C for longer periods.[2]
-
Avoid using plasma collected with anticoagulants such as EDTA, citrate, or oxalate (B1200264) as they can inhibit phosphatase activity.[2]
Assay Procedure
-
Label test tubes for blanks, standards, controls, and serum samples.
-
Pipette 1.0 ml of the this compound Substrate Solution into each tube.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Add 0.1 ml of the serum sample (or control, standard, or buffer for the blank) to the respective tubes.
-
Mix gently and incubate at 37°C for exactly 15 minutes.[1]
-
Stop the reaction by adding 2.0 ml of the Stop Solution to each tube.
-
Mix thoroughly and allow the color to develop for 5 minutes at room temperature.
-
Measure the absorbance of each sample at 550 nm against the reagent blank.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for phosphatase assay.
Data Presentation and Analysis
Standard Curve
A standard curve should be generated for each assay run to ensure accuracy.
| Phenolphthalein Concentration (µg/ml) | Absorbance at 550 nm (Corrected) |
| 0 (Blank) | 0.000 |
| 0.5 | Insert Value |
| 1.0 | Insert Value |
| 2.5 | Insert Value |
| 5.0 | Insert Value |
| 7.5 | Insert Value |
| 10.0 | Insert Value |
Corrected Absorbance = Absorbance of Standard - Absorbance of Blank
Plot the corrected absorbance values against the corresponding phenolphthalein concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
Calculation of Phosphatase Activity
-
Determine the concentration of phenolphthalein produced: Use the standard curve equation to calculate the concentration of phenolphthalein in each sample from its corrected absorbance. Phenolphthalein (µg/ml) = (Corrected Absorbance - c) / m
-
Calculate the total amount of phenolphthalein produced: Total Phenolphthalein (µg) = Phenolphthalein (µg/ml) x Total reaction volume (ml)
-
Calculate the enzyme activity in International Units (IU/L): One International Unit (IU) is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions.
Activity (IU/L) = [(Total Phenolphthalein (µg) / Molecular Weight of Phenolphthalein (318.32 g/mol )) / Incubation Time (min)] x (1000 / Sample Volume (ml))
Expected Values
The normal range for serum alkaline phosphatase activity can vary with age and physiological conditions. The following table provides approximate reference ranges, though it is recommended that each laboratory establishes its own reference intervals.
| Population | Approximate Normal Range (IU/L) |
| Adults | 30 - 120 |
| Children (growing) | Up to 3-fold higher than adults |
| Pregnant Women (3rd trimester) | Up to 2-3-fold higher than non-pregnant adults |
Note: These values are primarily based on assays using p-nitrophenyl phosphate and should be used as a general guideline.
Troubleshooting and Considerations
-
High Blank Absorbance: This may be due to spontaneous hydrolysis of the substrate. Prepare the substrate solution fresh and protect it from light.
-
Low Sensitivity: Ensure the pH of the buffer is correct and that the incubation temperature is maintained at 37°C.
-
Sample Interference: Hemolyzed samples may give falsely elevated results due to the release of phosphatases from red blood cells. Jaundice (high bilirubin) may also interfere with colorimetric readings.
-
Non-linear reaction: If the phosphatase activity in the sample is very high, the reaction may not be linear over the 15-minute incubation period. In such cases, the serum sample should be diluted with saline and the assay repeated. The final result should be multiplied by the dilution factor.
References
Application Note: Real-Time Monitoring of Enzyme Kinetics Using Phenolphthalein Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolphthalein (B1677637) diphosphate (B83284) (PDP) is a highly effective chromogenic substrate for the sensitive detection of phosphatase activity. Its application is particularly valuable in the field of enzyme kinetics, where it allows for the continuous, real-time monitoring of enzyme reactions. Alkaline Phosphatase (ALP), a ubiquitous enzyme used extensively as a reporter in immunoassays and a biomarker for various physiological and pathological conditions, readily catalyzes the hydrolysis of PDP. This application note provides a detailed protocol for using PDP to monitor the kinetics of alkaline phosphatase in real-time, making it an invaluable tool for inhibitor screening, enzyme characterization, and drug development.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the colorless phenolphthalein diphosphate substrate by a phosphatase, such as ALP. The enzyme cleaves the two phosphate (B84403) groups from the PDP molecule, yielding phenolphthalein and two molecules of inorganic phosphate. Under alkaline conditions (pH > 8.2), the resulting phenolphthalein molecule undergoes a structural rearrangement to its quinoid form, which is intensely pink and exhibits a strong absorbance at approximately 550 nm.[1] The rate of color formation is directly proportional to the phosphatase activity, allowing for the continuous measurement of enzyme kinetics.
Caption: Enzymatic hydrolysis of this compound.
Materials and Reagents
-
Enzyme: Purified Alkaline Phosphatase (e.g., Calf Intestinal ALP).
-
Substrate: this compound Tetrasodium (B8768297) Salt (CAS No. 68807-90-9).[2]
-
Assay Buffer: Alkaline buffer, e.g., 100 mM Glycine-NaOH, pH 9.5, or 50 mM Tris-HCl, pH 10.0, containing 1 mM MgCl₂.
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 550 nm and maintaining a constant temperature.
-
Consumables: 96-well clear, flat-bottom microplates or quartz cuvettes.
Experimental Protocols
This protocol is designed for a 96-well microplate format but can be adapted for a standard spectrophotometer cuvette.
Reagent Preparation
-
Assay Buffer: Prepare a 100 mM Glycine-NaOH buffer and adjust the pH to 9.5. Add MgCl₂ to a final concentration of 1 mM. This buffer should be stored at 4°C.
-
Substrate Stock Solution (100 mM): Dissolve an appropriate amount of this compound tetrasodium salt in deionized water. For example, dissolve 56.6 mg in 1 mL of water. This stock solution should be prepared fresh or stored in aliquots at -20°C for short periods.
-
Enzyme Working Solution: Dilute the purified alkaline phosphatase in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically but typically falls in the range of 1-10 ng/mL. Prepare this solution immediately before use and keep it on ice.
Real-Time Kinetic Assay Protocol
The following workflow outlines the steps for setting up the real-time kinetic assay.
Caption: Experimental workflow for the real-time kinetic assay.
-
Substrate Preparation: Prepare serial dilutions of the substrate stock solution in the assay buffer. For determining Michaelis-Menten kinetics, a typical concentration range would be 0.1 mM to 10 mM.
-
Assay Setup: To each well of a 96-well plate, add 180 µL of the appropriate substrate dilution. Include a "no enzyme" control for each substrate concentration to measure the rate of non-enzymatic substrate hydrolysis.
-
Temperature Equilibration: Pre-incubate the microplate containing the substrate solutions at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the enzyme working solution to each well. Mix thoroughly but gently, for instance, by pipetting up and down a few times.
-
Kinetic Measurement: Immediately place the microplate in the reader and begin measuring the absorbance at 550 nm every 30 seconds for a total of 10-20 minutes.
-
Data Analysis:
-
Plot the absorbance versus time for each substrate concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of each curve. This is the slope of the absorbance change over time (ΔAbs/min).
-
Convert V₀ (ΔAbs/min) to concentration/min using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient of phenolphthalein at pH 9.5 (approximately 31,500 M⁻¹cm⁻¹), b is the path length, and c is the concentration.
-
Plot the calculated initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
Data Presentation
| Buffer System (at 37°C) | Substrate | Kₘ (M) | Vₘₐₓ (µmoles/min/unit) |
| 100 mM Glycine-NaOH, pH 9.5 | pNPP | 4.0 x 10⁻⁴ | 1.6 |
| 50 mM Tris-HCl, pH 11.0 | pNPP | 7.6 x 10⁻⁴ | 3.12 |
Note: The optimal conditions and resulting kinetic parameters for this compound may vary and should be determined empirically.
Troubleshooting
-
High Background Absorbance: This may be due to spontaneous hydrolysis of the substrate or contamination of the substrate with free phenolphthalein. Prepare fresh substrate solutions and run appropriate "no enzyme" controls.
-
Non-linear Reaction Rate: If the reaction rate decreases rapidly, it may indicate substrate depletion or enzyme instability. Use a lower enzyme concentration or a higher substrate concentration.
-
Low Signal: Increase the enzyme concentration or allow the reaction to proceed for a longer period, ensuring measurements are still within the linear range.
Conclusion
This compound serves as an excellent substrate for the real-time, continuous monitoring of phosphatase activity. The protocol described herein provides a robust framework for researchers to characterize enzyme kinetics, screen for inhibitors, and perform high-throughput analysis. Its simplicity and reliability make it a valuable asset in academic research and drug development.
References
Troubleshooting & Optimization
troubleshooting high background in phenolphthalein diphosphate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background in phenolphthalein (B1677637) diphosphate (B83284) (PDP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a phenolphthalein diphosphate (PDP) assay?
A1: The this compound (PDP) assay is a colorimetric method used to measure the activity of phosphatases, particularly alkaline phosphatase (ALP). In this assay, the enzyme catalyzes the hydrolysis of the colorless substrate, this compound, into phenolphthalein and inorganic phosphate. Under alkaline conditions, the liberated phenolphthalein turns a distinct pink or fuchsia color, which can be quantified by measuring the absorbance at approximately 550 nm. The intensity of the color is directly proportional to the phosphatase activity in the sample.
Q2: What are the primary causes of high background in a PDP assay?
A2: High background in a PDP assay can originate from several sources:
-
Spontaneous Substrate Hydrolysis: The PDP substrate can hydrolyze spontaneously, especially at alkaline pH and elevated temperatures.[1]
-
Substrate Quality: The PDP substrate may contain free phenolphthalein as an impurity from manufacturing or degradation during storage.[2]
-
Endogenous Phosphatase Activity: Biological samples (e.g., serum, tissue homogenates, cell lysates) can contain endogenous phosphatases that react with the PDP substrate.[3]
-
Reagent Contamination: Buffers, water, or other reagents can be contaminated with microbial or exogenous phosphatases.[1][3]
-
Prolonged Incubation Times or Elevated Temperatures: These conditions can increase both enzymatic and non-enzymatic hydrolysis of the substrate.[1][4]
Q3: How can I reduce high background caused by spontaneous substrate hydrolysis?
A3: To minimize spontaneous hydrolysis of PDP, it is crucial to prepare the substrate solution fresh just before use.[3] Avoid storing the working substrate solution for extended periods. Additionally, perform the assay at the recommended temperature and for the optimal duration, as excessive heat and time can accelerate substrate degradation.[1][4]
Q4: My biological sample has high endogenous phosphatase activity. How can I mitigate this?
A4: To inhibit endogenous alkaline phosphatase activity, you can use specific inhibitors. Levamisole (B84282) is a commonly used inhibitor for most mammalian alkaline phosphatases (except for the intestinal and placental isoenzymes).[3][5][6] It should be added to the reaction mixture to a final concentration of 1-5 mM. Alternatively, heat inactivation of the sample (e.g., at 56°C for 10-30 minutes) can reduce endogenous ALP activity, but this method should be validated to ensure it does not affect the analyte of interest.[3]
Q5: What is the optimal pH for an alkaline phosphatase assay using PDP?
A5: Alkaline phosphatases generally exhibit optimal activity in an alkaline environment, typically between pH 9.0 and 10.5.[1][7] The specific optimal pH can vary depending on the source of the enzyme and the buffer system used. It is advisable to consult the literature or perform a pH optimization experiment for your specific enzyme.
Troubleshooting Guide: High Background
This guide addresses the common issue of high background signal in PDP assays in a question-and-answer format.
Issue: My negative control (blank) wells have a high absorbance reading.
| Potential Cause | Troubleshooting Step |
| Spontaneous Substrate Hydrolysis | 1. Prepare the PDP substrate solution immediately before use.[3]2. Avoid prolonged incubation times and elevated temperatures.[1][4]3. Store the solid PDP substrate in a cool, dark, and dry place as it is hygroscopic.[2] |
| Substrate Contamination | 1. Check the purity of the PDP substrate. The data sheet should specify the maximum percentage of free phenolphthalein.[2]2. Consider purchasing a new batch of high-purity substrate. |
| Contaminated Reagents | 1. Use high-purity, nuclease-free water to prepare all buffers and solutions.2. Prepare fresh buffers and filter-sterilize if necessary.3. Check all reagents for any signs of turbidity or microbial growth.[3] |
Issue: My samples have high background absorbance compared to the blank.
| Potential Cause | Troubleshooting Step |
| Endogenous Phosphatase Activity | 1. Incorporate an inhibitor of alkaline phosphatase, such as levamisole (1-5 mM), into your assay buffer.[3][5][6]2. Perform a heat inactivation step on your samples (e.g., 56°C for 10-30 minutes), ensuring this does not compromise your target analyte.[3]3. Run a sample control without the addition of the enzyme (if you are measuring a purified enzyme's activity) to quantify the endogenous activity. |
| Sample Matrix Interference | 1. Dilute your sample to reduce the concentration of interfering substances.2. If your sample is hemolyzed or lipemic, this may interfere with absorbance readings. Prepare fresh samples if possible.[8] |
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for alkaline phosphatase assays. Note that optimal conditions may vary depending on the specific enzyme and experimental setup.
| Parameter | p-Nitrophenyl Phosphate (pNPP) Assays | This compound (PDP) Assays |
| Wavelength (λmax) | 405 nm[9][10] | ~550 nm[1] |
| Typical pH Range | 9.0 - 10.5[1][7] | 9.5 - 10.0[11] |
| Typical Temperature | 25°C - 37°C[9][10] | 37°C[11] |
| Substrate Concentration | 1 - 10 mM[8] | Varies, often empirically determined |
| Enzyme Concentration | Dependent on enzyme activity | Dependent on enzyme activity |
| Common Inhibitors | Levamisole, L-Homoarginine, EDTA, Citrate, Oxalate, Fluoride[3][5] | Levamisole, Sodium Arsenate[6][11] |
Experimental Protocols
Protocol 1: Standard this compound (PDP) Assay
This protocol provides a general procedure for measuring alkaline phosphatase activity using PDP.
Materials:
-
This compound (PDP) substrate
-
Alkaline buffer (e.g., 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂)
-
Stop solution (e.g., 0.1 M NaOH)
-
Enzyme solution or biological sample
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the alkaline buffer and adjust the pH to 9.8.
-
Prepare the PDP working solution by dissolving the PDP substrate in the alkaline buffer to the desired final concentration (e.g., 5 mM). Prepare this solution fresh.
-
-
Assay Setup:
-
Add 50 µL of the PDP working solution to each well of a 96-well plate.
-
For blank wells, add 50 µL of the sample diluent (buffer).
-
For sample wells, add 50 µL of the biological sample or enzyme solution.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Protect the plate from light.
-
-
Stop Reaction:
-
Stop the enzymatic reaction by adding 50 µL of the stop solution to each well.
-
-
Measurement:
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Calculation:
-
Subtract the average absorbance of the blank wells from the absorbance of the sample wells. The resulting value is proportional to the alkaline phosphatase activity.
-
Protocol 2: Troubleshooting High Background with an Inhibitor
This protocol incorporates an inhibitor to control for endogenous alkaline phosphatase activity.
Materials:
-
Same as Protocol 1
-
Levamisole hydrochloride
Procedure:
-
Prepare Reagents with Inhibitor:
-
Prepare the alkaline buffer as in Protocol 1.
-
Prepare a stock solution of levamisole (e.g., 100 mM in water).
-
Add levamisole stock solution to the alkaline buffer to achieve a final concentration of 1-5 mM.
-
Prepare the PDP working solution by dissolving the PDP substrate in the alkaline buffer containing levamisole.
-
-
Assay Setup and Procedure:
-
Follow steps 2-6 from Protocol 1, using the reagents containing levamisole. By comparing the results with and without the inhibitor, the extent of endogenous ALP activity can be determined.
-
Visualizations
References
- 1. sserc.org.uk [sserc.org.uk]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. siriusgenomics.com [siriusgenomics.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. abcam.cn [abcam.cn]
- 10. assaygenie.com [assaygenie.com]
- 11. biolabo.fr [biolabo.fr]
Technical Support Center: Optimizing Phenolphthalein Diphosphate for Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing phenolphthalein (B1677637) diphosphate (B83284) (PDP) in kinetic assays. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is phenolphthalein diphosphate (PDP) and how is it used in kinetic studies?
This compound (PDP) is a chromogenic substrate used to assay the activity of phosphatases, most notably alkaline phosphatase (ALP). In the presence of a phosphatase, PDP is hydrolyzed, releasing phenolphthalein. Under alkaline conditions (typically pH 8.3-10), phenolphthalein exhibits a distinct pink-to-fuchsia color, which can be quantified spectrophotometrically.[1] The rate of color formation is directly proportional to the enzyme's activity, making it a valuable tool for kinetic studies.
Q2: How do I prepare and store a PDP stock solution?
PDP is typically a sodium salt and is soluble in water.[1] To prepare a stock solution, dissolve the PDP powder in an appropriate assay buffer. It is recommended to prepare fresh solutions for optimal results. If storage is necessary, it is best to store aliquots at -20°C to minimize degradation. The stability of the solution can be affected by factors such as pH and temperature.
Q3: What is the optimal concentration of PDP for my kinetic assay?
The optimal concentration of PDP is dependent on the specific enzyme and assay conditions. It is crucial to determine the Michaelis-Menten constant (Kₘ) for your enzyme with PDP. For determining the maximum velocity (Vₘₐₓ) of an enzyme, a PDP concentration of 10-20 times the Kₘ is generally recommended to ensure the enzyme is saturated with the substrate. Conversely, for assays where the substrate concentration is the limiting factor, a concentration below the Kₘ should be used.
Q4: What can cause high background in my PDP assay?
High background can stem from several factors:
-
Substrate Instability: Spontaneous degradation of PDP can lead to the release of phenolphthalein in the absence of enzymatic activity.[2]
-
Contamination: Contamination of reagents or buffers with phosphatases can lead to a false-positive signal.[2]
-
Incorrect Reagent Concentration: Excessively high concentrations of PDP may lead to a higher basal signal.[2]
-
Sub-optimal Assay Conditions: Incorrect pH or temperature can increase non-enzymatic hydrolysis of PDP.[2]
Q5: My reaction rate is not linear. What could be the cause?
Non-linear reaction rates can be attributed to several factors:
-
Substrate Depletion: If the initial PDP concentration is too low, it may be rapidly consumed, leading to a decrease in the reaction rate over time.
-
Enzyme Instability: The enzyme may lose activity during the assay due to suboptimal conditions such as pH or temperature.
-
Substrate Inhibition: At very high concentrations, PDP may inhibit the enzyme, causing the reaction rate to decrease.[3][4]
-
Product Inhibition: The accumulation of product (phenolphthalein or phosphate) can inhibit the enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | Spontaneous hydrolysis of PDP. | Prepare fresh PDP solution for each experiment. Ensure the assay buffer pH is optimal for the enzyme and does not promote non-enzymatic hydrolysis. |
| Contaminated reagents. | Use high-purity water and reagents. Autoclave buffers if possible. Test for contaminating phosphatase activity in your reagents by running a control without your enzyme. | |
| Light scattering from precipitated components. | Ensure all components are fully dissolved in the assay buffer. Centrifuge or filter solutions if necessary. | |
| No or Weak Signal | Inactive enzyme. | Verify the activity of your enzyme with a known positive control. Ensure proper storage and handling of the enzyme. |
| Incorrect assay conditions. | Optimize the pH, temperature, and buffer components for your specific enzyme. | |
| Insufficient substrate concentration. | Increase the concentration of PDP. Ensure it is well above the Kₘ for Vₘₐₓ measurements. | |
| Non-Linear Reaction Rate (Curve) | Substrate depletion. | Increase the initial PDP concentration or use a lower enzyme concentration to ensure the reaction remains in the linear range for the duration of the measurement. |
| Enzyme instability. | Check the stability of your enzyme under the assay conditions. Consider adding stabilizing agents like BSA or glycerol. | |
| Substrate or product inhibition. | Perform a substrate titration to identify the optimal concentration range and check for substrate inhibition at higher concentrations.[3][4] | |
| Poor Reproducibility | Inaccurate pipetting. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations. | Ensure all reagents and plates are equilibrated to the assay temperature. Use a temperature-controlled plate reader or water bath. | |
| Edge effects in microplates. | Avoid using the outer wells of the microplate or fill them with buffer to maintain a humid environment. |
Data Presentation
| Enzyme Source | Buffer | pH | Kₘ (mM) | Vₘₐₓ | Reference |
| E. coli Alkaline Phosphatase | Not specified | Not specified | 0.0290 | 0.0254 mM/min | [5] |
| Calf Intestinal Alkaline Phosphatase | 50 mM Tris-HCl | 11 | 0.76 | 3.12 µmoles min⁻¹ unit⁻¹ | [6] |
| Calf Intestinal Alkaline Phosphatase | 100 mM Glycine-NaOH | 9.5 | 0.40 | 1.6 µmoles min⁻¹ unit⁻¹ | [6] |
| Rat Intestinal Alkaline Phosphatase (Apical) | Not specified | 8.3 | 0.81 ± 0.43 | 3.99 ± 1.217 (Absorbance Units) | [7] |
| Rat Intestinal Alkaline Phosphatase (Basal) | Not specified | 8.3 | 0.82 ± 0.261 | 3.26 ± 0.719 (Absorbance Units) | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal PDP Concentration
This protocol outlines the steps to determine the optimal PDP concentration for a kinetic assay by generating a substrate saturation curve.
Materials:
-
Purified alkaline phosphatase
-
This compound (PDP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 9.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550-560 nm
-
96-well microplate (for microplate reader) or cuvettes (for spectrophotometer)
Procedure:
-
Prepare a PDP Stock Solution: Prepare a concentrated stock solution of PDP in the assay buffer (e.g., 100 mM).
-
Prepare Serial Dilutions of PDP: Create a series of PDP dilutions in the assay buffer. A typical range to test would be from 0.1x to 20x the expected Kₘ. If the Kₘ is unknown, a broad range from 0.01 mM to 10 mM is a good starting point.
-
Prepare Enzyme Solution: Dilute the alkaline phosphatase in the assay buffer to a concentration that will yield a linear rate of product formation over a reasonable time course (e.g., 5-10 minutes).
-
Set up the Assay:
-
For each PDP concentration, add the diluted PDP solution to a well or cuvette.
-
Add the assay buffer to bring the volume to the desired final volume minus the volume of the enzyme to be added.
-
Include a "no enzyme" control for each PDP concentration to measure the rate of non-enzymatic hydrolysis.
-
-
Initiate the Reaction: Add the diluted enzyme solution to each well or cuvette to start the reaction. Mix gently.
-
Measure Absorbance: Immediately begin measuring the absorbance at 550-560 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).
-
Calculate Initial Velocity (V₀):
-
For each PDP concentration, plot absorbance versus time.
-
Determine the initial linear portion of the curve and calculate the slope. This slope represents the initial velocity (V₀).
-
Subtract the rate of the "no enzyme" control from the corresponding enzymatic reaction rate.
-
-
Plot V₀ versus [PDP]: Plot the initial velocity (V₀) against the PDP concentration ([PDP]). The resulting curve should be hyperbolic.
-
Determine Kₘ and Vₘₐₓ: Use non-linear regression analysis of the hyperbolic curve to determine the Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[PDP]) can be used to linearize the data and determine these parameters.
Visualizations
Caption: Enzymatic hydrolysis of this compound (PDP).
Caption: Workflow for determining optimal PDP concentration.
Caption: Decision tree for troubleshooting non-linear kinetics.
References
- 1. biolabo.fr [biolabo.fr]
- 2. benchchem.com [benchchem.com]
- 3. faieafrikanart.com [faieafrikanart.com]
- 4. Role of substrate inhibition kinetics in enzymatic chemical oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Reducing Agents in Phenolphthalein Diphosphate-Based Assays
Welcome to the Technical Support Center for troubleshooting phenolphthalein (B1677637) diphosphate (B83284) (PDP)-based assays. This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate interference caused by reducing agents in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a phenolphthalein diphosphate (PDP) assay?
A this compound (PDP) assay is a colorimetric method used to measure the activity of phosphatases, most commonly alkaline phosphatase (ALP). The enzyme catalyzes the hydrolysis of the colorless substrate, PDP, into two phosphate (B84403) groups and phenolphthalein. In an alkaline solution, phenolphthalein turns a vibrant pink or magenta color, which can be quantified spectrophotometrically to determine the enzyme's activity.
Q2: Why are reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) used in biological assays?
Reducing agents are often included in assay buffers to prevent the oxidation of proteins, particularly the sulfhydryl groups in cysteine residues. This helps to maintain the enzyme's proper conformation and activity, especially during purification and storage.
Q3: How do reducing agents interfere with PDP-based assays?
Reducing agents can interfere with PDP-based assays primarily through the non-competitive inhibition of alkaline phosphatase.[1] Studies have shown that thiohydroxyal compounds like DTT and β-mercaptoethanol can reversibly bind to the alkaline phosphatase enzyme, reducing its catalytic activity.[1] This inhibition leads to a lower rate of PDP hydrolysis and, consequently, an underestimation of the true enzyme activity.
Q4: Can reducing agents directly affect the phenolphthalein product?
While the primary interference mechanism is enzyme inhibition, strong reducing agents have the potential to interact with chromophores. However, in the context of a typical PDP assay, the most significant and documented interference is the inhibition of the alkaline phosphatase enzyme itself.
Q5: What are the common signs of reducing agent interference in my PDP assay?
-
Lower than expected signal: The most prominent indicator is a decrease in the intensity of the pink/magenta color, resulting in lower absorbance readings.
-
Inconsistent results: Variability between replicate wells or experiments, especially when different batches of reagents or samples containing varying concentrations of reducing agents are used.
-
Non-linear reaction kinetics: The rate of color development may not be linear over time, as the inhibitor affects the enzyme's efficiency.
Troubleshooting Guides
Issue 1: Low Signal or No Signal Development
If you are observing a significantly lower signal than expected or no color development at all, it is possible that a reducing agent in your sample or buffer is inhibiting the alkaline phosphatase.
Troubleshooting Steps:
-
Identify Potential Sources of Reducing Agents: Review the composition of all buffers, reagents, and your sample itself. Common sources include sample lysis buffers, protein purification buffers, and certain sample matrices.
-
Perform a Control Experiment: Spike a known concentration of a reducing agent (e.g., DTT or BME) into a control reaction with a known amount of alkaline phosphatase. Compare the signal to a control without the reducing agent. This will confirm if the reducing agent is the cause of the inhibition.
-
Remove or Reduce the Concentration of the Reducing Agent: If possible, remove the reducing agent from your sample. This can be achieved through dialysis, buffer exchange, or the use of desalting columns. If complete removal is not feasible, try to reduce its concentration to a level that minimizes interference.
-
Consider Alternative Reducing Agents: If a reducing agent is essential for your experiment, consider using a weaker reducing agent or one that is less likely to interfere. However, it is important to validate the compatibility of any new reducing agent with your assay.
Issue 2: High Background Signal
While reducing agents typically cause a decrease in signal, high background can occur due to other factors that may be exacerbated by the presence of these agents.
Troubleshooting Steps:
-
Check for Contamination: Ensure that your reagents, particularly the PDP substrate and assay buffer, are not contaminated with any phosphatase activity.
-
Optimize Substrate Concentration: Using an excessively high concentration of PDP can lead to spontaneous hydrolysis, especially at alkaline pH, resulting in a high background signal.
-
Prepare Fresh Reagents: Always prepare fresh working solutions of the PDP substrate and other critical reagents before each experiment to minimize degradation.
-
Run a "No Enzyme" Control: To determine the level of non-enzymatic substrate hydrolysis, include a control well that contains all the reaction components except for the alkaline phosphatase.
Quantitative Data on Reducing Agent Interference
The inhibitory effects of dithiothreitol (DTT) and β-mercaptoethanol (BME) on alkaline phosphatase have been characterized as non-competitive inhibition.[1] The following tables summarize the reported inhibition constants (Ki) and provide an estimated impact on assay results at common concentrations.
Table 1: Dithiothreitol (DTT) Interference Data
| DTT Concentration | Inhibition Type | Ki (Equilibrium Constant) | Estimated Impact on Assay Signal |
| 1 mM | Non-competitive | 1.3 mM[1] | Moderate Inhibition |
| 5 mM | Non-competitive | 1.3 mM[1] | Significant Inhibition |
| 10 mM | Non-competitive | 1.3 mM[1] | Severe Inhibition |
Table 2: β-Mercaptoethanol (BME) Interference Data
| BME Concentration | Inhibition Type | Ki (Equilibrium Constant) | Estimated Impact on Assay Signal |
| 1 mM | Non-competitive | 1.8 mM[1] | Mild to Moderate Inhibition |
| 5 mM | Non-competitive | 1.8 mM[1] | Moderate to Significant Inhibition |
| 14 mM | Non-competitive | 1.8 mM[1] | Severe Inhibition |
Note: The estimated impact is a general guideline. The actual degree of inhibition can vary depending on the specific assay conditions (e.g., pH, temperature, substrate concentration, and enzyme source).
Experimental Protocols
Key Experiment: this compound (PDP) Alkaline Phosphatase Assay
This protocol provides a general framework for measuring alkaline phosphatase activity using PDP in a 96-well microplate format.
Materials:
-
This compound (PDP) substrate
-
Alkaline phosphatase (enzyme standard)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 10.0)
-
Stop Solution (e.g., 0.1 M NaOH)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 550-560 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PDP in the assay buffer. The final concentration in the reaction will typically be in the range of 1-5 mM. Protect the solution from light.
-
Prepare a series of alkaline phosphatase standards in the assay buffer.
-
Prepare your samples in the assay buffer. If your samples contain reducing agents, consider the troubleshooting steps mentioned above.
-
-
Assay Setup:
-
Add your samples and standards to the wells of the 96-well plate.
-
Include a blank control containing only the assay buffer.
-
If your samples are colored, prepare a sample blank containing the sample and stop solution, but no substrate.
-
-
Initiate the Reaction:
-
Add the PDP working solution to all wells except the sample blanks to start the reaction.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Add the stop solution to all wells to stop the enzymatic reaction and ensure full color development of the phenolphthalein.
-
-
Measure Absorbance:
-
Read the absorbance of the plate at 550-560 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
If a sample blank was used, subtract its absorbance from the corresponding sample reading.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the alkaline phosphatase activity in your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Principle of the this compound (PDP) Assay.
Caption: Mechanism of Reducing Agent Interference in PDP Assays.
Caption: Troubleshooting Workflow for Low Signal in PDP Assays.
References
effect of pH and temperature on phenolphthalein diphosphate assay performance
Welcome to the technical support center for the Phenolphthalein (B1677637) Diphosphate (B83284) (PDP) assay. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the phenolphthalein diphosphate (PDP) assay?
A1: The PDP assay is a colorimetric method for detecting and quantifying alkaline phosphatase (ALP) activity. ALP catalyzes the hydrolysis of this compound (a colorless substrate) to produce phenolphthalein and inorganic phosphate (B84403). In an alkaline environment, phenolphthalein exhibits a distinct pink or fuchsia color, and the intensity of this color, measured by absorbance, is directly proportional to the ALP activity in the sample.
Q2: What is the optimal pH for the PDP assay?
A2: The optimal pH for alkaline phosphatase activity is generally around 10.0.[1] The phenolphthalein indicator itself undergoes a color change in the pH range of 8.3 to 10.0.[2][3] It is crucial to maintain a stable alkaline pH within this range for accurate and reproducible results.
Q3: How does temperature affect the PDP assay?
A3: Temperature significantly influences the rate of the enzymatic reaction. Generally, increasing the temperature will increase the rate of the reaction and thus the absorbance reading. For human alkaline phosphatases, a linear relationship between temperature and activity is observed between 20°C and 37°C.[4][5] It is recommended to maintain a constant and controlled temperature throughout the assay. A standard temperature of 25°C is often used.[6][7]
Q4: What is the recommended wavelength for measuring the absorbance of phenolphthalein?
A4: The maximum absorbance of phenolphthalein in an alkaline solution is at approximately 553 nm.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No color development or very low signal | Incorrect pH: The pH of the reaction buffer may be too low for color development. | Ensure the reaction buffer has a pH between 9.0 and 10.5. Prepare fresh buffer if necessary. |
| Inactive enzyme: The alkaline phosphatase may have lost its activity due to improper storage or handling. | Use a fresh aliquot of the enzyme. Ensure the enzyme is stored at the recommended temperature. | |
| Substrate degradation: The this compound substrate may have degraded. | Use a fresh, properly stored solution of this compound. PDP is stable when stored at -20°C.[2] | |
| High background signal in the blank | Contaminated reagents: The buffer or substrate solution may be contaminated with alkaline phosphatase or free phenolphthalein. | Prepare fresh reagents using high-purity water and clean labware. |
| Spontaneous substrate hydrolysis: The substrate may be slowly hydrolyzing on its own. | Prepare the substrate solution fresh before each experiment. | |
| Inconsistent or non-reproducible results | Temperature fluctuations: Variations in temperature between wells or assays can lead to inconsistent reaction rates. | Use a temperature-controlled plate reader or water bath to ensure a constant temperature throughout the experiment. |
| Pipetting errors: Inaccurate pipetting of samples, substrate, or enzyme can lead to variability. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Timing inconsistencies: Variations in incubation times can affect the final absorbance readings. | Use a multichannel pipette or a repeating pipette to add reagents quickly and consistently across all wells. Ensure precise timing of the incubation step. | |
| Color fades or disappears after initial development | pH is too high: At a pH above 13, phenolphthalein becomes colorless again. | Ensure the pH of your stop solution or final reaction mixture does not exceed 12. |
| Precipitate forms in the reaction wells | Poor solubility of reagents: The substrate or other components may not be fully dissolved. | Ensure all reagents are completely dissolved in the appropriate buffer before use. The tetrasodium (B8768297) salt of PDP is soluble in water.[2] |
Quantitative Data Summary
Table 1: Effect of pH on Phenolphthalein Absorbance
| pH | Absorbance at 550 nm (Arbitrary Units) | Color |
| 7.97 | ~0.1 | Colorless |
| 8.36 | ~0.2 | Faint Pink |
| 8.87 | ~0.4 | Pink |
| 9.07 | ~0.6 | Magenta |
| 11.38 | ~0.9 | Deep Magenta |
| Data adapted from changes in the absorbance spectrum of phenolphthalein at different pH values.[8] |
Table 2: Effect of Temperature on Alkaline Phosphatase Michaelis Constant (Km)
| Temperature | Apparent Km for 4-nitrophenyl phosphate |
| 25°C | Approx. double the value at 37°C |
| 37°C | Approx. half the value at 25°C |
| For all isoenzymes, apparent Michaelis constants for the substrate 4-nitrophenyl phosphate decreased with increased temperature.[4][5] |
Experimental Protocols
Detailed Methodology for a Standard this compound Assay
This protocol is a general guideline and may require optimization for specific applications.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M glycine (B1666218) buffer with 1 mM MgCl₂ and 0.1 mM ZnCl₂. Adjust the pH to 10.0 with NaOH.
-
Substrate Solution: Dissolve this compound tetrasodium salt in the assay buffer to a final concentration of 10 mM. Prepare this solution fresh daily and protect it from light.
-
Alkaline Phosphatase (ALP) Standards: Prepare a series of ALP standards of known concentrations in the assay buffer.
-
Sample Preparation: Dilute your samples to an appropriate concentration range in the assay buffer.
2. Assay Procedure:
-
Add 50 µL of each standard or sample to the wells of a 96-well microplate.
-
Add 50 µL of assay buffer to a well to serve as a blank.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to all wells.
-
Incubate the plate at the chosen temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of 0.1 M NaOH.
-
Measure the absorbance at 553 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ALP in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Workflow for a typical this compound assay.
Caption: Reaction mechanism of the this compound assay.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. usbio.net [usbio.net]
- 3. Temperature dependence of the absorbance of alkaline solutions of 4-nitrophenyl phosphate--a potential source of error in the measurement of alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of temperature on measurement of alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenolphthalein is used as an indicator in acid-base titrations. In solut.. [askfilo.com]
- 8. Solved graphed in Figure 8.1 were collected for the | Chegg.com [chegg.com]
Technical Support Center: Minimizing Non-Enzymatic Hydrolysis of Phenolphthalein Diphosphate (PDP)
Welcome to the technical support center for Phenolphthalein (B1677637) Diphosphate (B83284) (PDP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments using this sensitive phosphatase substrate. Here you will find answers to frequently asked questions and detailed guides to minimize non-enzymatic hydrolysis and reduce background signals in your assays.
Frequently Asked Questions (FAQs)
Q1: What is phenolphthalein diphosphate (PDP) and what is it used for?
This compound (PDP) is a chromogenic substrate primarily used to assay the activity of phosphatases, such as alkaline phosphatase (AP) and acid phosphatase.[1][2] In the presence of a phosphatase, PDP is hydrolyzed, releasing phenolphthalein. Under alkaline conditions, phenolphthalein produces a distinct pink or magenta color, which can be quantified spectrophotometrically to determine enzyme activity.[1] Its common applications include enzyme-linked immunosorbent assays (ELISAs), immuno-histochemistry, and other enzyme-based detection systems.[3]
Q2: What is non-enzymatic hydrolysis of PDP and why is it a problem?
Non-enzymatic hydrolysis, also known as spontaneous hydrolysis, is the breakdown of PDP into phenolphthalein and phosphate (B84403) in the absence of a phosphatase enzyme. This phenomenon is a significant concern as it leads to a high background signal in assays.[4][5] An elevated background can mask the true enzymatic signal, reduce the sensitivity of the assay, and lead to inaccurate quantification of the target molecule.
Q3: What are the primary factors that contribute to the non-enzymatic hydrolysis of PDP?
The stability of PDP is influenced by several factors:
-
pH: PDP is more susceptible to spontaneous hydrolysis in alkaline conditions. The rate of hydrolysis generally increases with increasing pH.
-
Temperature: Higher temperatures accelerate the rate of non-enzymatic hydrolysis.
-
Buffer Composition: The type and concentration of buffering agents can affect the stability of PDP. Some buffers may catalyze the hydrolysis of phosphate esters.
-
Storage Conditions: Improper storage of PDP, such as exposure to moisture and light, can lead to degradation of the substrate.
Troubleshooting Guides
High background signal is the most common issue encountered when using PDP. The following guides provide a structured approach to identifying and mitigating the causes of non-enzymatic hydrolysis.
Guide 1: Troubleshooting High Background Signal
This guide will walk you through a step-by-step process to diagnose and resolve high background signals in your PDP-based assays.
Problem: The negative control or blank wells show a high color development, comparable to or obscuring the positive signal.
Figure 1: Troubleshooting workflow for high background signal.
Guide 2: Optimizing Assay Conditions for PDP Stability
This guide provides recommendations for setting up your assay to proactively minimize PDP hydrolysis.
| Parameter | Recommendation | Rationale |
| pH | Maintain the lowest possible pH that still allows for adequate enzyme activity. For alkaline phosphatase, this is typically in the range of 9.0-10.0. | The rate of non-enzymatic hydrolysis of phosphate esters increases significantly at higher pH.[4][5] |
| Temperature | Perform incubations at room temperature (20-25°C) or 37°C. Avoid higher temperatures if possible. | Higher temperatures increase the kinetic energy of molecules, accelerating the rate of spontaneous hydrolysis.[6] |
| Buffer System | Use buffers with low potential for catalytic activity. Tris-based buffers are often a good choice. | Some buffer components can participate in the hydrolysis reaction. The choice of buffer can significantly impact substrate stability. |
| Substrate Preparation | Prepare the PDP working solution immediately before use. | PDP in solution is less stable than in its powdered form. |
| Storage of PDP | Store powdered PDP at -20°C, protected from light and moisture. Store stock solutions in small, single-use aliquots at -20°C to avoid multiple freeze-thaw cycles. | Proper storage is crucial to prevent degradation of the substrate before it is even used in an assay. |
Experimental Protocols
Protocol 1: Preparation and Storage of PDP Solutions
This protocol outlines the best practices for preparing and storing PDP to ensure maximum stability and performance.
Materials:
-
This compound tetrasodium (B8768297) salt (powder)
-
High-purity, nuclease-free water
-
Appropriate buffer (e.g., Tris buffer, pH 9.5)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 100 mg/mL):
-
Allow the powdered PDP to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh out the desired amount of PDP in a sterile environment.
-
Dissolve the PDP in high-purity water to the desired concentration. Mix gently by inversion until fully dissolved. Do not vortex.
-
Aliquot the stock solution into small, single-use volumes in light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the PDP stock solution on ice, protected from light.
-
Immediately before use, dilute the stock solution to the final working concentration in the pre-warmed assay buffer.
-
Use the working solution as soon as possible and do not store it for extended periods.
-
Protocol 2: General Alkaline Phosphatase Assay using PDP
This protocol provides a basic framework for a colorimetric alkaline phosphatase assay in a 96-well plate format.
Materials:
-
PDP working solution (prepared as in Protocol 1)
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop solution (e.g., 3 M NaOH)
-
Alkaline phosphatase standard or sample
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 550-560 nm
Procedure:
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 20 µL of your sample or alkaline phosphatase standard to the appropriate wells.
-
Include a "no enzyme" control (blank) containing only the assay buffer and substrate to measure the non-enzymatic hydrolysis.
-
-
Reaction Initiation:
-
Add 50 µL of the freshly prepared PDP working solution to each well to start the reaction.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined amount of time (e.g., 15-30 minutes), protected from light. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well to stop the enzymatic reaction and develop the color.
-
-
Measurement:
-
Read the absorbance of each well at 550-560 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus enzyme concentration and determine the concentration of the unknown samples.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate common experimental workflows where PDP is utilized.
Figure 2: Generalized workflow for a sandwich ELISA using PDP.
Figure 3: Workflow for a cellular phosphatase activity assay.
References
addressing lot-to-lot variability of phenolphthalein diphosphate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with lot-to-lot variability of phenolphthalein (B1677637) diphosphate (B83284) (PDP) in their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during assays using PDP as a substrate for alkaline phosphatase (ALP).
Issue 1: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction, leading to inaccurate results.
-
Question: Why is my blank or negative control showing a high absorbance reading?
-
Answer: High background can be caused by several factors:
-
Spontaneous hydrolysis of PDP: PDP can spontaneously hydrolyze, especially at an alkaline pH and elevated temperatures. It is crucial to prepare the PDP working solution just before use.
-
Contaminated reagents: Buffers or other reagents may be contaminated with phosphatases.
-
Poor quality of PDP: The PDP lot itself may contain impurities, such as free phenolphthalein.
-
Troubleshooting Steps:
-
Prepare fresh PDP solution: Ensure the PDP solution is prepared immediately before use.
-
Test for reagent contamination: Run a control with all reagents except the enzyme to check for contamination.
-
Qualify the new PDP lot: Perform a quality control check on the new lot of PDP to assess for impurities.
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
-
Question: Why am I getting a very low or no signal in my positive controls and samples?
-
Answer: Potential causes for low or no signal include:
-
Inactive enzyme: The alkaline phosphatase may have lost activity due to improper storage or handling.
-
Sub-optimal assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. Alkaline phosphatases are metalloenzymes that require divalent cations like Mg²⁺ and Zn²⁺ for activity.[1]
-
Inhibitors in the sample: The sample itself may contain substances that inhibit ALP activity, such as chelating agents (EDTA, citrate), inorganic phosphate, or other compounds.[2]
-
Degraded PDP: The PDP may have degraded due to improper storage (e.g., exposure to light or moisture).
-
Troubleshooting Steps:
-
Verify enzyme activity: Use a known active lot of enzyme and a reliable substrate to confirm enzyme activity.
-
Optimize assay conditions: Ensure the pH of the assay buffer is optimal for your specific ALP and consider adding Mg²⁺ and Zn²⁺ to the buffer.
-
Check for inhibitors: If sample-specific inhibition is suspected, perform a spike and recovery experiment.
-
Use a fresh lot of PDP: If PDP degradation is suspected, use a new, properly stored lot.
Issue 3: Inconsistent Results or Poor Reproducibility
Variability between replicate wells or experiments is a common issue.
-
Question: Why are my replicate results not consistent?
-
Answer: Inconsistent results can stem from:
-
Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Temperature fluctuations: Variations in temperature across the microplate can affect reaction rates.
-
Lot-to-lot variability of PDP: Different lots of PDP may have different performance characteristics.
-
Troubleshooting Steps:
-
Calibrate pipettes: Ensure all pipettes are properly calibrated.
-
Ensure temperature uniformity: Pre-incubate reagents and plates to the reaction temperature.
-
Perform lot qualification: Always qualify a new lot of PDP before using it in critical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of lot-to-lot variability in phenolphthalein diphosphate?
A1: Lot-to-lot variability of PDP can arise from several factors related to its manufacturing and handling:[3]
-
Purity: The percentage of pure PDP can vary between lots. Impurities may include starting materials, by-products, or degradation products like free phenolphthalein.
-
Moisture content: PDP is hygroscopic, and variations in moisture content can affect the actual concentration of the substrate in solution.
-
Presence of inhibitors: Trace amounts of contaminants that can inhibit alkaline phosphatase activity may be present.
-
Physical properties: Differences in particle size or solubility can affect how the powder dissolves and its effective concentration in the assay.
Q2: How should I store this compound to ensure its stability?
A2: PDP is sensitive to light and moisture. It should be stored at -20°C in a desiccated environment and protected from light. Once a solution is prepared, it should be used immediately to minimize spontaneous hydrolysis.
Q3: How do I qualify a new lot of this compound?
A3: A new lot of PDP should be qualified by comparing its performance to a previously validated or "gold standard" lot. This involves running a side-by-side comparison assay. Key performance indicators to compare include:
-
Signal-to-background ratio: A measure of the assay's sensitivity.
-
Kinetic parameters (Km and Vmax): To ensure similar enzyme-substrate interactions.[4]
-
Linearity and precision: To confirm consistent performance across a range of enzyme concentrations.
Q4: What are acceptable performance criteria for a new lot of PDP?
A4: Acceptance criteria should be established by each laboratory based on the specific requirements of their assay.[5] As a general guideline, the performance of the new lot should be within a predefined percentage of the reference lot.
| Parameter | Suggested Acceptance Criteria |
| Signal-to-Background Ratio | Within ± 20% of the reference lot |
| Vmax | Within ± 15% of the reference lot |
| Km | Within ± 25% of the reference lot |
| Precision (CV%) | < 10% for both lots |
| Linearity (R²) | > 0.99 for both lots |
Experimental Protocols
Protocol 1: New Lot Qualification of this compound
This protocol outlines a procedure to compare a new lot of PDP against a reference lot.
Materials:
-
Reference lot of PDP
-
New lot of PDP
-
Alkaline phosphatase (ALP)
-
Assay buffer (e.g., 1M Diethanolamine, 0.5mM MgCl₂, pH 9.8)
-
Stop solution (e.g., 3N NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare PDP solutions: Prepare identical concentrations of the reference and new lot of PDP in the assay buffer immediately before use.
-
Prepare enzyme dilutions: Prepare a serial dilution of ALP in the assay buffer.
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Reference lot wells: Add the reference PDP solution and the serial dilutions of ALP.
-
New lot wells: Add the new PDP solution and the serial dilutions of ALP.
-
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop the reaction: Add the stop solution to all wells.
-
Read absorbance: Measure the absorbance at 550 nm.
-
Data analysis: Compare the signal-to-background ratio, Vmax, Km, linearity, and precision of the new lot to the reference lot.
Protocol 2: Troubleshooting High Background Signal
This protocol helps to identify the source of high background in an ALP assay using PDP.
Materials:
-
Current lot of PDP
-
Assay buffer
-
Stop solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Set up control wells:
-
Well 1 (Buffer Blank): Assay buffer only.
-
Well 2 (Substrate Blank): Assay buffer + PDP solution.
-
-
Incubate: Incubate the plate under the same conditions as your standard assay.
-
Stop the reaction: Add stop solution to all wells.
-
Read absorbance: Measure the absorbance at 550 nm.
-
Analysis:
-
If the absorbance of Well 2 is significantly higher than Well 1, it suggests spontaneous hydrolysis of the PDP or the presence of impurities in the PDP lot.
-
If both wells show low absorbance, the high background in the main assay is likely due to other factors like contaminated enzyme or other reagents.
-
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Workflow for qualifying a new lot of PDP.
References
how to prevent precipitation of phenolphthalein product in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of phenolphthalein (B1677637) in various assays.
Frequently Asked Questions (FAQs)
Q1: What is phenolphthalein and why is it used in assays?
Phenolphthalein is a chemical compound commonly used as a pH indicator in acid-base titrations.[1] Its popularity stems from its distinct color change from colorless in acidic and neutral solutions (pH < 8.2) to a vibrant pink or fuchsia in basic solutions (pH 8.2-10.0).[2][3][4][5] This sharp, easily observable transition makes it an excellent indicator for determining the endpoint of a titration.[5][6]
Q2: What causes phenolphthalein to precipitate out of solution?
The primary cause of phenolphthalein precipitation is its low solubility in water (approximately 400 mg/L).[1][2] Phenolphthalein is significantly more soluble in less polar organic solvents like ethanol (B145695).[1][7][8][9] Precipitation commonly occurs under the following circumstances:
-
Solvent Incompatibility: When a phenolphthalein indicator solution prepared in a high concentration of ethanol is added to a largely aqueous assay solution, the sudden decrease in ethanol concentration can cause the phenolphthalein to exceed its solubility limit in the mixed solvent and precipitate out.[10]
-
Over-concentration of Indicator: Adding an excessive volume of the indicator solution to the assay can introduce enough phenolphthalein to surpass its solubility in the final solution volume.[10]
-
Evaporation of Solvent: In stored indicator solutions, the ethanol component may evaporate faster than the water, leading to an increase in the relative concentration of water. This change in solvent composition can reduce the solubility of phenolphthalein and cause it to crystallize over time.[11]
-
Low Temperatures: Storing the indicator solution at low temperatures can decrease the solubility of phenolphthalein, potentially leading to precipitation.[11]
Q3: How does the solvent composition affect phenolphthalein solubility?
Phenolphthalein's molecular structure contains both nonpolar aromatic rings and polar hydroxyl groups.[7] This dual nature explains its poor solubility in the highly polar solvent, water, and its high solubility in the less polar organic solvent, ethanol.[7] Consequently, phenolphthalein is most effectively prepared and stored in solutions containing a significant proportion of ethanol or an ethanol-water mixture.[2][12][13]
Troubleshooting Guide: Preventing Phenolphthalein Precipitation
This guide provides systematic steps to diagnose and resolve issues with phenolphthalein precipitation during assays.
Problem: A fuzzy or crystalline precipitate forms immediately upon adding phenolphthalein indicator to the assay solution.
-
Cause: This is typically due to the low solubility of phenolphthalein in your aqueous assay solution. The ethanol from the indicator solution is rapidly diluted, causing the phenolphthalein to crash out of solution.
-
Solution:
-
Optimize Indicator Preparation: Prepare the phenolphthalein indicator in a 50:50 (v/v) ethanol-water mixture. This helps to improve its miscibility with aqueous solutions.[10]
-
Minimize Indicator Volume: Use the smallest effective volume of the indicator solution. Typically, 2-3 drops are sufficient for a standard titration.[3][14]
-
Ensure Proper Mixing: Add the indicator dropwise while continuously stirring or swirling the assay solution to facilitate rapid dispersion and prevent localized over-concentration.
-
Problem: The stored phenolphthalein indicator solution has developed crystals.
-
Cause: This is likely due to the evaporation of ethanol from the storage container, which decreases the overall solubility of the phenolphthalein.[11] Low storage temperatures can also contribute to this issue.
-
Solution:
-
Re-dissolve the Precipitate: Gently warm the solution by placing the container in a warm water bath and shaking it to redissolve the crystals. If this is not effective, adding a small amount of pure ethanol can help restore the original solvent composition.[11]
-
Proper Storage: Store the indicator solution in a tightly sealed container to minimize solvent evaporation.[14][15] Storing at a stable, moderate temperature can also prevent precipitation.
-
Fresh Preparation: If the precipitate does not easily redissolve, it is best to prepare a fresh indicator solution.
-
Quantitative Data: Solubility of Phenolphthalein
| Solvent | Solubility | Temperature |
| Water | ~400 mg/L | Room Temperature |
| Ethanol | ~8.3 g/100 mL | Not Specified |
Data compiled from multiple sources.[1][2][7]
Experimental Protocols
Preparation of 0.5% Phenolphthalein Indicator Solution
This protocol describes the preparation of a stable phenolphthalein indicator solution suitable for most acid-base titrations.
Materials:
-
Phenolphthalein powder
-
95% or absolute ethanol
-
Distilled or deionized water
-
50 mL volumetric flask
-
100 mL volumetric flask
-
Analytical balance
-
Beaker
-
Stirring rod
-
Dropper bottle for storage
Procedure:
-
Weigh out 0.5 g of phenolphthalein powder using an analytical balance and transfer it to a beaker.
-
Add 50 mL of 95% or absolute ethanol to the beaker.[16]
-
Stir the mixture with a stirring rod until the phenolphthalein powder is completely dissolved.
-
Carefully transfer the dissolved solution into a 100 mL volumetric flask.
-
Add distilled or deionized water to the flask to bring the final volume up to the 100 mL mark.[16]
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the final solution to a labeled dropper bottle for use and storage.[12]
-
Store the solution in a cool, dark place to prevent degradation.[14]
Visualizations
References
- 1. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 2. sciencenotes.org [sciencenotes.org]
- 3. autechindustry.com [autechindustry.com]
- 4. sciencing.com [sciencing.com]
- 5. allanchem.com [allanchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenolphthalein - Sciencemadness Wiki [sciencemadness.org]
- 9. chembk.com [chembk.com]
- 10. quora.com [quora.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. scribd.com [scribd.com]
- 13. Phenolphthalein - CAMEO [cameo.mfa.org]
- 14. researchgate.net [researchgate.net]
- 15. chemsupply.com.au [chemsupply.com.au]
- 16. quora.com [quora.com]
dealing with interfering substances in biological samples for phosphatase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to interfering substances in biological samples during phosphatase assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during phosphatase assays.
Problem 1: High Background Signal
A high background signal can mask the specific signal from your phosphatase of interest, leading to inaccurate results.
| Possible Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | The substrate (e.g., pNPP) can hydrolyze on its own, especially at alkaline pH and elevated temperatures.[1] Prepare the substrate solution fresh before each experiment and protect it from light.[2] |
| Contaminated Reagents | Buffers, water, or enzyme preparations may be contaminated with phosphatases. Use high-purity reagents and sterile techniques.[1] It is also essential to ensure that all glassware and plasticware are free of phosphate (B84403) contamination. |
| Endogenous Phosphatase Activity | Biological samples like serum, plasma, and tissue homogenates contain endogenous phosphatases that can generate a high background signal.[2] Inactivate endogenous phosphatases using heat treatment, acid treatment, or specific inhibitors like levamisole (B84282).[2] |
| Sample Turbidity or Color | Particulate matter or colored compounds in the sample can interfere with absorbance readings.[1] Centrifuge samples to pellet debris and use a sample blank control to correct for background absorbance.[2] |
Problem 2: Weak or No Signal
A weak or absent signal can indicate a variety of issues with the assay components or conditions.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | The phosphatase may have lost activity due to improper storage, handling, or expiration. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme to verify its activity.[3] |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for your specific phosphatase. Optimize these parameters for your experimental setup.[1][3] Alkaline phosphatases, for instance, are metalloenzymes that require divalent cations like Mg²⁺ and Zn²⁺ for their activity.[3] |
| Presence of Inhibitors in the Sample | Your biological sample may contain inhibitors that interfere with the phosphatase activity. Avoid using anticoagulants like EDTA, citrate, or oxalate (B1200264) when preparing plasma samples.[2] If inhibitors are unavoidable, consider sample purification methods like dialysis or gel filtration.[2] |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time and perform a time-course experiment to determine the optimal reaction time.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common interfering substances in biological samples for phosphatase assays?
A1: Several substances can interfere with phosphatase assays. These include:
-
Chelating Agents: EDTA, citrate, and oxalate can inhibit metalloenzyme phosphatases by sequestering essential metal ion cofactors.[2]
-
Phosphate and Phosphate Analogs: High concentrations of inorganic phosphate, a product of the reaction, can cause feedback inhibition.[2] Vanadate and arsenate are potent competitive inhibitors of some phosphatases.[4][5]
-
Other Small Molecules: L-homoarginine, levamisole, theophylline, and fluoride (B91410) are known inhibitors of various phosphatases.[2]
-
Proteins and Lipids: High concentrations of proteins and lipids in the sample can cause turbidity and interfere with colorimetric or fluorometric detection.
Q2: How can I remove interfering substances from my sample?
A2: The appropriate method for removing interfering substances depends on the nature of the interferent and the stability of your analyte.
-
Dialysis: This technique removes small molecules like salts and inhibitors from a protein solution by diffusion across a semi-permeable membrane. It is a gentle method but can be time-consuming.[6][7][8]
-
Gel Filtration Chromatography (Desalting): This method separates molecules based on size. It is a faster alternative to dialysis for removing small molecules from protein samples.[9][10][11]
-
Precipitation: Acid precipitation (e.g., with trichloroacetic acid) can be used to concentrate proteins while removing some interfering small molecules. However, this method can denature the protein.[10][12][13][14]
-
Heat Inactivation: This method can be used to inactivate endogenous heat-labile phosphatases in the sample.[12][14]
-
Chemical Inhibition: Specific inhibitors can be used to block the activity of interfering endogenous phosphatases. For example, levamisole inhibits most alkaline phosphatase isoenzymes except for the intestinal and placental forms.
Q3: My pNPP substrate solution has turned yellow. Can I still use it?
A3: A yellow color in your p-nitrophenyl phosphate (pNPP) solution indicates spontaneous hydrolysis to p-nitrophenol, which will result in a higher background signal.[3] It is best to prepare a fresh, colorless pNPP solution before each experiment for optimal signal-to-noise ratio.[3]
Q4: How do I choose the right control experiments for my phosphatase assay?
A4: Including proper controls is crucial for interpreting your results accurately.
-
No-Enzyme Control: A reaction mixture without the phosphatase to measure the background signal from non-enzymatic substrate hydrolysis and other interfering substances.
-
No-Substrate Control: A reaction mixture with the enzyme but without the substrate to account for any intrinsic absorbance of the enzyme preparation.
-
Positive Control: A reaction with a known active phosphatase to ensure that the assay components and conditions are working correctly.
-
Inhibitor Control: A reaction with a known inhibitor of your phosphatase to validate the assay's ability to detect inhibition.
-
Sample Blank: The biological sample in the assay buffer without the substrate to correct for background absorbance from the sample itself.[2]
Data Presentation
Table 1: Common Inhibitors of Phosphatases and their Reported Inhibitory Concentrations
This table summarizes the inhibitory effects of various compounds on different types of phosphatases. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant.
| Phosphatase Type | Inhibitor | IC50 / Ki | Inhibition Type |
| Alkaline Phosphatase (Calf Intestine) | Sodium Orthovanadate | pIC50: 6.61 ± 0.08 | Reversible |
| EDTA | pIC50: 3.07 ± 0.03 | Irreversible | |
| Monopotassium Phosphate | IC50: 5.242 ± 0.472 µM | - | |
| Pyrazolo-oxothiazolidine (Compound 7g) | IC50: 0.045 ± 0.004 µM | Non-competitive | |
| 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (B178648) (Compound 5d) | IC50: 0.71 ± 0.02 µM (for human intestinal AP) | - | |
| 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (Compound 5e) | IC50: 1.09 ± 0.18 µM (for human tissue non-specific AP) | - | |
| Acid Phosphatase (Wheat Germ) | Sodium L-(+)-tartrate | IC50: ~29-53 µM | - |
| Acid Phosphatase (from Labeo rohita liver - HM-AP) | Phosphate | Ki: 0.6 mM | Competitive |
| Vanadate | Ki: 0.8 µM | Competitive | |
| Molybdate | Ki: 0.18 µM | Competitive | |
| Tartrate | Ki: 0.1 mM | Competitive | |
| Fluoride | Ki: 0.06 mM | Competitive | |
| Acid Phosphatase (from Labeo rohita liver - LM-AP) | Phosphate | Ki: 1.2 mM | Competitive |
| Vanadate | Ki: 0.035 mM | Competitive | |
| Molybdate | Ki: 0.02 mM | Competitive | |
| Tartrate | Ki: 0.69 mM | Competitive | |
| Fluoride | Ki: 0.29 mM | Competitive |
Data compiled from multiple sources.[2][3][9] The exact values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Dialysis for Removal of Small Molecule Inhibitors
This protocol describes a general procedure for removing small molecule inhibitors (e.g., salts, EDTA) from a biological sample using dialysis tubing.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Dialysis clips
-
Beaker (2 L)
-
Stir plate and stir bar
-
Dialysis buffer (e.g., Tris-HCl or PBS at a suitable pH)
-
Sample to be dialyzed
Procedure:
-
Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions. This usually involves soaking in distilled water or a specific buffer.
-
Secure One End: Securely close one end of the tubing with a dialysis clip.
-
Load Sample: Pipette the sample into the open end of the dialysis tubing, leaving some space at the top to allow for potential sample dilution.
-
Secure Second End: Remove excess air and securely close the other end of the tubing with a second dialysis clip.
-
Dialysis: Place the sealed dialysis bag into a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume).[8] Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: For efficient removal of contaminants, change the dialysis buffer every 2-3 hours for the first 6-8 hours, and then dialyze overnight.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently dry the outside of the bag and recover the sample by cutting one end and pipetting the contents into a clean tube.
Protocol 2: Gel Filtration (Desalting) Chromatography
This protocol provides a general method for removing small molecules from a protein sample using a pre-packed desalting column.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25)
-
Chromatography system or a stand for gravity flow
-
Equilibration/elution buffer (same as the buffer the protein should be in post-desalting)
-
Sample
-
Collection tubes
Procedure:
-
Column Equilibration: Remove the storage solution from the column and equilibrate it with 3-5 column volumes of the desired buffer. This can be done by gravity flow or using a chromatography system.
-
Sample Application: Allow the buffer to drain until it reaches the top of the column bed. Carefully load the sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).
-
Elution: Once the sample has entered the column bed, add the elution buffer. The larger protein molecules will pass through the column in the void volume and elute first, while the smaller salt molecules will be retained in the porous beads and elute later.
-
Fraction Collection: Begin collecting fractions immediately after applying the elution buffer. The protein will typically elute in a volume similar to the sample volume applied.
-
Protein Detection: Monitor the protein content of the collected fractions using a spectrophotometer at 280 nm or by performing a protein assay (e.g., Bradford assay). Pool the fractions containing the protein.
Protocol 3: Heat Inactivation of Endogenous Alkaline Phosphatase
This protocol is suitable for inactivating many endogenous alkaline phosphatases, particularly those of bone origin, in serum samples.
Materials:
-
Water bath or heat block set to 56°C
-
Microcentrifuge tubes
-
Ice
-
Serum sample
Procedure:
-
Sample Aliquoting: Aliquot the serum sample into microcentrifuge tubes.
-
Incubation: Place the tubes in a pre-heated water bath or heat block at 56°C.
-
Heating: Incubate the samples for 10-15 minutes. The optimal time may need to be determined empirically, as prolonged heating can denature other proteins.[2]
-
Cooling: Immediately transfer the tubes to an ice bath to cool down.
-
Centrifugation: Centrifuge the samples to pellet any precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the heat-stable proteins for the phosphatase assay.
Protocol 4: Acid Treatment for Inactivation of Endogenous Phosphatases
Brief exposure to a low pH environment can inactivate some endogenous phosphatases. This method may not be suitable for acid-labile analytes.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Neutralizing buffer (e.g., 1 M Tris base)
-
Microcentrifuge
-
Sample
Procedure:
-
Precipitation: On ice, add an equal volume of cold 20% TCA to your protein sample.
-
Incubation: Vortex briefly and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Washing: Carefully discard the supernatant. Wash the pellet with cold acetone (B3395972) to remove residual TCA.
-
Resuspension: Air-dry the pellet briefly and resuspend it in a suitable assay buffer. Ensure the pH is neutralized by adding a small amount of neutralizing buffer if necessary.
Visualizations
Caption: Workflow for handling interfering substances in phosphatase assays.
Caption: Troubleshooting logic for high background in phosphatase assays.
Caption: General mechanism of phosphatase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert- butylthiazol-2-yl) hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. scielo.br [scielo.br]
- 5. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. Video: Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry [jove.com]
- 8. Protein Precipitation Methods for Proteomics [biosyn.com]
- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 10. bioquochem.com [bioquochem.com]
- 11. Alkaline phosphatase interference in immuno-enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The inhibitory effect of metals and other ions on acid phosphatase activity from Vigna aconitifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Phenolphthalein Diphosphate (PDP) Detection Sensitivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the sensitivity of phenolphthalein (B1677637) diphosphate (B83284) (PDP) detection in various assays.
Troubleshooting Guides
This section addresses common issues encountered during experiments using PDP as a substrate for alkaline phosphatase (ALP).
Issue 1: High Background Signal
A high background signal can mask the specific signal, leading to reduced sensitivity and inaccurate results.
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | PDP solutions can hydrolyze over time, especially at alkaline pH and elevated temperatures. Prepare the PDP working solution immediately before use. |
| Contaminated Reagents | Buffers or enzyme preparations may be contaminated with phosphatases, leading to a high background. Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers regularly. |
| Sub-optimal Washing Steps (in ELISA) | Inadequate washing can leave behind excess enzyme conjugates, causing a high background. It is recommended to perform at least four washing steps to minimize this. |
| Presence of Endogenous ALP | Biological samples may contain endogenous alkaline phosphatase, which can contribute to the background signal. This can be addressed by heat inactivation of the sample or by using specific inhibitors like levamisole. |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | The alkaline phosphatase enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. |
| Sub-optimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for the enzyme. The optimal pH for alkaline phosphatases is typically between 9.0 and 10.5.[1] The reaction is also temperature-dependent, with 37°C being a common incubation temperature. |
| Incorrect Substrate Concentration | The concentration of PDP may be too low, limiting the reaction rate. The substrate concentration should be optimized to be well above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is proportional to the enzyme concentration. |
| Presence of Inhibitors | The sample or buffers may contain inhibitors of alkaline phosphatase. Common inhibitors include inorganic phosphate (B84403), chelating agents like EDTA and citrate, and certain amino acids like cysteine. |
Issue 3: Poor Reproducibility
Inconsistent results between replicates or experiments can be caused by a variety of factors.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Errors in pipetting volumes of reagents or samples can lead to significant variability. Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Temperature Fluctuations | Inconsistent incubation temperatures can affect the rate of the enzymatic reaction. Use a temperature-controlled incubator or water bath to maintain a constant temperature. |
| Improper Mixing | Incomplete mixing of reagents and samples can lead to non-uniform reactions. Ensure thorough but gentle mixing at each step. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation and temperature variations. To minimize these effects, consider not using the outermost wells or filling them with a buffer or water. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of phenolphthalein diphosphate (PDP) detection?
A1: this compound (PDP) is a colorless substrate for the enzyme alkaline phosphatase (ALP). In the presence of ALP, PDP is hydrolyzed, removing the phosphate groups. This dephosphorylation reaction produces phenolphthalein, which in an alkaline solution (pH 8.2-10.0), turns a vibrant pink or fuchsia color.[2] The intensity of the color is directly proportional to the amount of ALP activity and can be quantified spectrophotometrically.
Q2: How should I store this compound?
A2: this compound tetrasodium (B8768297) salt is typically a white to off-white powder. For long-term storage, it should be kept at -20°C.[3][4] It is also hygroscopic, so it should be stored in a dry environment.[3]
Q3: What is the optimal pH for a PDP-based assay?
A3: Alkaline phosphatases generally exhibit optimal activity in an alkaline environment, typically between pH 9.0 and 10.5.[1] The exact optimal pH can vary depending on the specific ALP isoenzyme and the buffer system being used. It is recommended to perform a pH optimization experiment for your specific assay conditions.
Q4: What are some common buffers used for PDP assays?
A4: Buffers that maintain a stable alkaline pH are suitable for PDP assays. Common choices include Tris-HCl, glycine-NaOH, and 2-amino-2-methyl-1-propanol (B13486) (AMP) buffer. The choice of buffer can influence the kinetic parameters of the enzyme, so it may need to be optimized for your specific application.[3][5]
Q5: Can I use PDP in an ELISA?
A5: Yes, PDP is a suitable substrate for alkaline phosphatase in an ELISA. After the final washing step to remove unbound enzyme conjugate, the PDP substrate solution is added. The enzyme then catalyzes the conversion of PDP to the colored phenolphthalein product, which can be measured to quantify the analyte of interest.
Experimental Protocols
Protocol 1: General Alkaline Phosphatase Assay using PDP
This protocol provides a general procedure for measuring ALP activity in a 96-well plate format.
Materials:
-
Alkaline Phosphatase (enzyme standard or sample)
-
This compound (PDP) substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, containing 100 mM NaCl and 5 mM MgCl2)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare a series of ALP standards of known concentrations in the assay buffer.
-
Add 50 µL of each standard or sample to the wells of the microplate.
-
Prepare the PDP working solution in the assay buffer at the desired concentration. This should be done immediately before use.
-
Initiate the reaction by adding 50 µL of the PDP working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance at 550-570 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the ALP activity in the samples by interpolating their absorbance values on the standard curve.
Protocol 2: Optimization of PDP Concentration
This protocol describes how to determine the optimal concentration of PDP for your assay.
Materials:
-
Alkaline Phosphatase (at a fixed concentration)
-
This compound (PDP) at various concentrations
-
Assay Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a range of PDP concentrations in the assay buffer (e.g., from 0.1 mM to 10 mM).
-
Add 50 µL of each PDP concentration to different wells of the microplate.
-
Add 50 µL of the ALP solution (at a fixed concentration) to each well to start the reaction.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a fixed time.
-
Measure the absorbance at 550-570 nm at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes (kinetic assay).
-
Calculate the initial reaction velocity (V₀) for each PDP concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the PDP concentration. The optimal concentration is typically the point at which the reaction rate reaches a plateau (Vmax), indicating that the enzyme is saturated with the substrate.
Visualizations
Caption: Enzymatic conversion of PDP to a colored product.
Caption: A logical troubleshooting workflow for PDP assays.
References
- 1. biolabo.fr [biolabo.fr]
- 2. Common Interferences in Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Automation and Miniaturization of Phenolphthalein Diphosphate (PDP) Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing automated and miniaturized phenolphthalein (B1677637) diphosphate (B83284) (PDP) assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered in automated and miniaturized PDP assays.
| Problem | Potential Causes | Suggested Solutions |
| High Background Signal | 1. Spontaneous Substrate Hydrolysis: Phenolphthalein diphosphate (PDP) can degrade over time, especially at alkaline pH and elevated temperatures. 2. Reagent Contamination: Buffers, enzyme preparations, or other reagents may be contaminated with phosphatases. 3. Sub-optimal Reagent Quality: The PDP substrate may contain free phenolphthalein. | 1. Fresh Substrate: Prepare the PDP working solution immediately before use. Avoid prolonged storage of the working solution. 2. Reagent Purity: Use high-purity reagents and sterile, nuclease-free water. Test individual reagents for phosphatase activity. 3. Quality Control: Check the certificate of analysis for the PDP substrate to ensure low levels of free phenolphthalein. |
| Low Signal or No Signal | 1. Inactive Enzyme: The alkaline phosphatase may have lost activity due to improper storage, handling, or expiration. 2. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Incorrect Reagent Concentrations: The concentrations of the enzyme or PDP substrate may be too low. | 1. Enzyme Integrity: Store the enzyme according to the manufacturer's instructions. Prepare fresh enzyme dilutions for each experiment and avoid repeated freeze-thaw cycles. 2. Assay Optimization: Perform a pH and temperature optimization study for your specific enzyme. Ensure the buffer contains necessary cofactors like Mg²⁺ and Zn²⁺ for alkaline phosphatase activity. 3. Concentration Titration: Titrate both the enzyme and PDP substrate to determine the optimal concentrations for a robust signal. |
| High Well-to-Well Variability (High %CV) | 1. Inaccurate Pipetting: Inconsistent liquid handling, especially with small volumes in 384-well plates, is a major source of variability. 2. Edge Effects: Evaporation from the outer wells of the microplate can lead to changes in reagent concentrations.[1][2][3] 3. Incomplete Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions. | 1. Liquid Handler Calibration: Regularly calibrate and validate the performance of your automated liquid handlers for low-volume dispensing.[4][5] 2. Mitigate Edge Effects: Fill the outer wells with sterile water or media to create a humidity barrier.[1][2] Utilize specialized low-evaporation lids.[1] 3. Ensure Proper Mixing: Incorporate a mixing step after reagent addition, such as gentle orbital shaking. |
| Low Z'-Factor | 1. Combination of High Background and Low Signal: A poor signal-to-background ratio is a primary cause of a low Z'-factor. 2. High Data Variability: Inconsistent results in both positive and negative controls will lower the Z'-factor.[4] | 1. Address Signal and Background: Implement the troubleshooting steps for both high background and low signal. 2. Reduce Variability: Follow the recommendations for minimizing well-to-well variability. Ensure consistent and stable assay conditions. |
Frequently Asked Questions (FAQs)
1. What is the basic principle of the this compound (PDP) assay?
The PDP assay is a colorimetric method used to measure the activity of phosphatases, particularly alkaline phosphatase (ALP).[6][7] The enzyme catalyzes the hydrolysis of the colorless substrate, this compound, to produce phenolphthalein and inorganic phosphate.[8] In an alkaline solution, phenolphthalein turns a distinct pink or fuchsia color, and the intensity of this color, measured spectrophotometrically, is directly proportional to the enzyme's activity.
2. What are the advantages of automating and miniaturizing PDP assays?
Automating and miniaturizing PDP assays into formats like 384-well plates offers several benefits:
-
Increased Throughput: Allows for the rapid screening of a large number of samples.[9][10]
-
Reduced Reagent Consumption: Lower assay volumes significantly reduce the cost per well.
-
Improved Data Quality: Automation can lead to higher precision and reproducibility by minimizing manual pipetting errors.[11]
3. How can I prevent "edge effects" in my 384-well plate PDP assay?
Edge effects, primarily caused by evaporation in the outer wells, can significantly impact results.[1][2][3] To mitigate this:
-
Use a Humidity Barrier: Fill the perimeter wells of the plate with sterile water or media.[2]
-
Utilize Low-Evaporation Lids: Specialized lids can create a better seal and reduce evaporation.[1]
-
Optimize Incubation Conditions: Ensure the incubator has good humidity control.
4. What are the critical parameters to consider when adapting a PDP assay to an automated, miniaturized format?
-
Liquid Handling: Accurate and precise dispensing of small volumes is crucial. Automated liquid handlers must be calibrated for the specific reagents and volumes used.[4][5]
-
Mixing: Ensure thorough mixing in small well volumes.
-
Reagent Stability: Evaluate the stability of prepared reagents over the course of an automated run.
-
Detection System: The plate reader must be sensitive enough to detect the color change in small volumes.
5. What is a Z'-factor and why is it important for my high-throughput PDP assay?
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[4][9] It takes into account the means and standard deviations of both the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between the control signals and low data variability, making the assay suitable for screening.[4]
Experimental Protocols
Detailed Methodology for an Automated 384-Well this compound (PDP) Assay
This protocol provides a general framework for an automated PDP assay in a 384-well format. Optimization of specific parameters such as incubation times and reagent concentrations is recommended for each specific application.
Materials:
-
Alkaline Phosphatase (enzyme)
-
This compound (PDP) substrate
-
Assay Buffer (e.g., Tris-HCl, pH 9.5, containing MgCl₂ and ZnCl₂)
-
Stop Solution (e.g., NaOH or Na₂CO₃)
-
384-well clear, flat-bottom microplates
-
Automated liquid handler
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for phenolphthalein (typically around 550-570 nm).
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer at the desired pH and store at 4°C.
-
Prepare a stock solution of the PDP substrate in the assay buffer. This solution should be prepared fresh daily.
-
Prepare a stock solution of the alkaline phosphatase enzyme in the assay buffer. Keep on ice.
-
Prepare the stop solution.
-
-
Automated Assay Workflow:
-
Compound/Sample Dispensing: Using an automated liquid handler, dispense test compounds or samples into the 384-well plate. Include appropriate controls (negative control with no enzyme, positive control with enzyme and no inhibitor).
-
Enzyme Addition: Add the diluted alkaline phosphatase solution to all wells except the negative control wells.
-
Incubation: Incubate the plate at the optimized temperature (e.g., 37°C) for a predetermined time to allow for any interaction between the compounds and the enzyme.
-
Substrate Addition: Add the PDP substrate solution to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at the optimized temperature for the desired reaction time (e.g., 15-60 minutes). The plate should be protected from light.
-
Stop Reaction: Add the stop solution to all wells to terminate the enzymatic reaction and develop the color.
-
Detection: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Quantitative Data Summary
| Parameter | 96-Well Assay | 384-Well Assay | Reference |
| Typical Assay Volume | 100 - 200 µL | 20 - 50 µL | |
| Typical Cell Seeding Density (for cell-based assays) | 10,000 - 20,000 cells/well | 5,000 - 8,000 cells/well | |
| Expected Z'-Factor | > 0.5 | > 0.5 | [4][9] |
| Signal-to-Background Ratio | > 10 | > 10 | [9] |
Visualizations
Caption: Alkaline Phosphatase (ALP) signaling pathway in a PDP assay.
Caption: Experimental workflow for an automated PDP assay.
Caption: Logical troubleshooting flowchart for PDP assays.
References
- 1. researchgate.net [researchgate.net]
- 2. labtest.com.br [labtest.com.br]
- 3. thermofisher.com [thermofisher.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 7. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. High-throughput cell-based 384-well format screening assay to identify small-molecule inhibitors of ALPK1 d... [protocols.io]
Validation & Comparative
A Head-to-Head Comparison of Alkaline Phosphatase Substrates: Phenolphthalein Diphosphate vs. 4-Methylumbelliferyl Phosphate (MUP)
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the sensitive and accurate detection of alkaline phosphatase (AP) activity. This guide provides an objective comparison between the well-established chromogenic substrate, phenolphthalein (B1677637) diphosphate (B83284), and the widely used fluorogenic substrate, 4-Methylumbelliferyl Phosphate (B84403) (MUP), supported by experimental data and detailed protocols.
The detection of alkaline phosphatase activity is a cornerstone of numerous biological assays, including enzyme-linked immunosorbent assays (ELISAs), reporter gene assays, and immunohistochemistry. The choice between a chromogenic and a fluorogenic substrate fundamentally dictates the assay's sensitivity, dynamic range, and the required instrumentation. This guide will delve into the performance characteristics of phenolphthalein diphosphate and MUP to facilitate an informed decision for your experimental needs.
Principle of Detection
The primary distinction between these two substrates lies in the nature of their enzymatic products. Alkaline phosphatase catalyzes the hydrolysis of the phosphate groups from both substrates. However, the resulting products possess different signaling properties.
-
This compound (Chromogenic): Enzymatic cleavage of the phosphate groups from this compound yields phenolphthalein. In an alkaline environment (typically pH 8.2-10.0), phenolphthalein exhibits a distinct pink or fuchsia color, which can be quantified using a spectrophotometer.[1][2] The intensity of the color is directly proportional to the amount of phenolphthalein produced and, consequently, to the alkaline phosphatase activity.
-
4-Methylumbelliferyl Phosphate (MUP) (Fluorogenic): Alkaline phosphatase hydrolyzes MUP to produce 4-methylumbelliferone (B1674119) (4-MU) and inorganic phosphate.[3] 4-MU is a highly fluorescent molecule that, upon excitation with ultraviolet light (around 360 nm), emits blue fluorescence (around 440-460 nm).[4][5] The fluorescence intensity is proportional to the concentration of 4-MU, enabling highly sensitive quantification of enzyme activity using a fluorometer.
Quantitative Performance Comparison
The choice of substrate is often dictated by the specific requirements of the assay, such as the desired sensitivity and the available detection instrumentation. The following table summarizes key performance metrics for phenolphthalein, the product of the this compound reaction, and 4-methylumbelliferone (4-MU), the product of the MUP reaction.
| Property | Phenolphthalein (from this compound) | 4-Methylumbelliferone (4-MU) (from MUP) |
| Signal Type | Colorimetric | Fluorogenic |
| Wavelength (λmax) | ~553 nm (Absorbance)[6][7] | ~360 nm (Excitation) / ~440-460 nm (Emission)[4] |
| Molar Extinction Coefficient (ε) | ~21,500 M⁻¹cm⁻¹ (at 554 nm in 0.1 N NaOH)[8] | Not Applicable |
| Fluorescence Quantum Yield (Φf) | Non-fluorescent[9][10] | ~0.63 - 0.73[11][12] |
| Limit of Detection (LOD) | ~1.66 ng/mL (LC-MS/MS)[13]; Generally in the low µM range for spectrophotometry | ~1 µU of ALP activity; as low as picomolar concentrations of 4-MU[14] |
Signaling Pathways and Experimental Workflows
The enzymatic reaction and the general experimental workflow for both substrates are straightforward and depicted in the diagrams below.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 3. Application of Intracellular Alkaline Phosphatase Activity Measurement in Detection of Neutrophil Adherence In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. Synthesis of 18F-labeled phenolphthalein and naphtholphthalein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PhotochemCAD | Phenolphthalein [photochemcad.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. repository.tcu.edu [repository.tcu.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. oaji.net [oaji.net]
- 14. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]
A Head-to-Head Battle for Sensitivity: Phenolphthalein Diphosphate vs. Chemiluminescent Substrates in Detection Assays
For researchers, scientists, and drug development professionals, the choice of detection method can be the determining factor in the success of an experiment. When high sensitivity is paramount, the debate between traditional colorimetric substrates and modern chemiluminescent systems comes to the forefront. This guide provides an in-depth, data-driven comparison of phenolphthalein (B1677637) diphosphate (B83284), a classic colorimetric substrate for alkaline phosphatase (ALP), and the leading chemiluminescent substrates, empowering you to make an informed decision for your sensitive detection needs.
At the heart of many immunoassays, such as ELISA and Western blotting, is the detection of a target molecule, often facilitated by an enzyme-conjugated antibody. Alkaline phosphatase is a commonly used enzyme for this purpose, and its activity is visualized through the conversion of a substrate into a detectable product. While both phenolphthalein diphosphate and chemiluminescent substrates serve this purpose, they operate on fundamentally different principles, leading to significant disparities in performance.
This compound is a colorimetric substrate that, when dephosphorylated by ALP, yields phenolphthalein, a compound that produces a visible pink or magenta color in an alkaline solution. The intensity of this color is proportional to the amount of ALP present and can be quantified using a standard spectrophotometer.
In contrast, chemiluminescent substrates, such as those based on luminol (B1675438) or 1,2-dioxetanes (e.g., AMPPD, CSPD, CDP-Star), are converted by ALP into an unstable intermediate. The breakdown of this intermediate results in the emission of light, a process known as chemiluminescence. This light output, which is measured by a luminometer, is directly proportional to the enzyme concentration.
Quantitative Performance: A Tale of Two Sensitivities
The most striking difference between these two detection methods lies in their sensitivity. Chemiluminescent assays are renowned for their ability to detect minute quantities of target molecules, often in the picogram to femtogram range. This enhanced sensitivity is a direct result of the high signal-to-noise ratio inherent in light-emitting reactions, where the signal is measured against a dark background.[1]
Colorimetric assays, while robust and reliable, generally exhibit lower sensitivity. The detection limit is constrained by the molar absorptivity of the colored product and the background absorbance of the sample and microplate.
The following table summarizes the key performance differences based on experimental data from comparative studies.
| Feature | This compound (Colorimetric) | Chemiluminescent Substrates |
| Detection Principle | Colorimetric (Absorbance) | Chemiluminescence (Light Emission) |
| Relative Sensitivity | Lower | Significantly Higher (up to 29-fold or more)[1] |
| Limit of Detection (LOD) | Nanogram (ng) range | Picogram (pg) to Femtogram (fg) range[2] |
| Dynamic Range | Narrower | Wider |
| Signal Stability | Stable colored product | Transient signal (light emission decays over time) |
| Instrumentation | Spectrophotometer (Absorbance Reader) | Luminometer |
| Cost per Assay | Generally Lower | Generally Higher |
Experimental Workflows: A Visual Guide
To better understand the practical application of these substrates, the following diagrams illustrate the typical experimental workflows for an Enzyme-Linked Immunosorbent Assay (ELISA) using either this compound or a chemiluminescent substrate.
Caption: A comparative workflow of colorimetric and chemiluminescent ELISA.
Signaling Pathways: The Chemistry of Detection
The fundamental difference in signal generation between the two substrate types is rooted in their distinct chemical reactions catalyzed by alkaline phosphatase.
Caption: Chemical pathways for colorimetric and chemiluminescent detection.
Detailed Experimental Protocols
For a practical comparison, here are detailed, side-by-side protocols for a typical sandwich ELISA using either this compound or a chemiluminescent substrate for detection.
I. Plate Coating, Blocking, and Sample Incubation (Common for Both Methods)
-
Coating: Dilute the capture antibody to its optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-alkaline phosphatase (Strep-ALP) conjugate, diluted in Blocking Buffer, to each well. Incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
II. Signal Detection
| This compound (Colorimetric) | Chemiluminescent Substrate |
| 11. Substrate Preparation: Prepare the this compound substrate solution according to the manufacturer's instructions. | 11. Substrate Preparation: Prepare the chemiluminescent substrate working solution immediately before use, often by mixing two components. Protect from light. |
| 12. Substrate Incubation: Add 100 µL of the substrate solution to each well. Incubate at room temperature for 15-30 minutes, or until sufficient color has developed. | 12. Substrate Incubation: Add 100 µL of the chemiluminescent substrate to each well. Incubate for 5 minutes at room temperature. |
| 13. Stop Reaction: Add 50 µL of a suitable stop solution (e.g., 1 N NaOH) to each well to stop the enzymatic reaction. | 13. Signal Measurement: Immediately measure the relative light units (RLU) using a luminometer. |
| 14. Read Plate: Measure the absorbance at 550 nm using a microplate reader. |
Advantages and Disadvantages: Making the Right Choice
The decision to use this compound or a chemiluminescent substrate depends heavily on the specific requirements of the assay.
This compound
Advantages:
-
Cost-effective: Generally less expensive than chemiluminescent substrates.
-
Simple Instrumentation: Requires a standard absorbance microplate reader, which is widely available in most laboratories.
-
Stable Signal: The colored product is stable, allowing for flexibility in the timing of plate reading.
Disadvantages:
-
Lower Sensitivity: Not suitable for detecting very low concentrations of the target analyte.
-
Narrower Dynamic Range: The linear range of the assay can be limited.
Chemiluminescent Substrates
Advantages:
-
Exceptional Sensitivity: Enables the detection of low-abundance proteins and other molecules.[3]
-
Wide Dynamic Range: Allows for the quantification of a broader range of analyte concentrations.[4]
-
High Signal-to-Noise Ratio: The emission of light against a dark background minimizes interference.[5][6]
Disadvantages:
-
Higher Cost: Substrates and reagents are typically more expensive.
-
Requires Specialized Equipment: A luminometer is necessary for signal detection.
-
Transient Signal: The light emission is a timed reaction and decays over time, requiring precise and consistent timing for plate reading.
-
Potential for Signal Saturation: At high analyte concentrations, the enzyme can quickly consume the substrate, leading to a non-linear response.
Conclusion: Matching the Method to the Mission
In the pursuit of sensitive detection, chemiluminescent substrates offer a clear advantage in terms of their ability to detect minute quantities of target molecules. For applications where the analyte is present in low concentrations, such as in early disease biomarker discovery or the analysis of rare proteins, the enhanced sensitivity of chemiluminescence is indispensable.
However, for routine assays where the target is more abundant and cost is a significant consideration, this compound and other colorimetric substrates provide a reliable and economical solution. The stability of the colored product and the widespread availability of absorbance readers make it a workhorse in many research and diagnostic laboratories.
Ultimately, the choice between this compound and chemiluminescent substrates is a strategic one. By carefully considering the sensitivity requirements, budget constraints, and available instrumentation for your specific application, you can select the optimal detection method to ensure accurate and reproducible results.
References
- 1. Comparison of chemiluminescent assays and colorimetric ELISAs for quantification of murine IL-12, human IL-4 and murine IL-4: chemiluminescent substrates provide markedly enhanced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric detection of alkaline phosphatase activity based on pyridoxal phosphate-induced chromatic switch of polydiacetylene nano-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alpco.com [alpco.com]
- 5. media.beckmancoulter.com [media.beckmancoulter.com]
- 6. Structure–Activity Optimization of Phenoxy-1,2-dioxetane Precursors as Probes for Singlet Oxygen Yields Unprecedented Detection Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Phenolphthalein Diphosphate Assay for Clinical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable measurement of alkaline phosphatase (ALP) activity is crucial in clinical diagnostics for the investigation of hepatobiliary and bone diseases. While various methods exist for ALP determination, the phenolphthalein (B1677637) diphosphate (B83284) (PDP) assay offers a colorimetric approach for its quantification. This guide provides an objective comparison of the PDP assay with a commonly used alternative, the p-nitrophenylphosphate (pNPP) assay, and presents supporting experimental data and detailed validation protocols to aid researchers, scientists, and drug development professionals in their analytical method validation.
Principle of the Phenolphthalein Diphosphate Assay
The PDP assay is based on the enzymatic hydrolysis of this compound by alkaline phosphatase. In an alkaline environment, ALP cleaves the phosphate (B84403) groups from the PDP substrate, liberating phenolphthalein. The free phenolphthalein, in the alkaline buffer, produces a distinct pink or red color, the intensity of which is directly proportional to the ALP activity in the sample. The change in absorbance is measured spectrophotometrically to quantify the enzyme's activity.
Comparative Performance of Alkaline Phosphatase Assays
The choice of an analytical method for clinical diagnostics depends on its performance characteristics. Below is a comparison of the PDP assay with the widely used pNPP assay. While specific performance data for commercial PDP assays can vary, this table provides a general comparison based on available literature and typical performance of similar colorimetric assays.
| Performance Parameter | This compound (PDP) Assay (Anticipated) | p-Nitrophenylphosphate (pNPP) Assay |
| Principle | Colorimetric; ALP hydrolyzes PDP to phenolphthalein. | Colorimetric; ALP hydrolyzes pNPP to p-nitrophenol. |
| Wavelength | ~550 nm | 405 nm |
| Linearity | Up to ~500 U/L | Up to 800 - 1233 U/L[1][2] |
| Sensitivity (LOD) | Data not readily available in cited sources | 0.5 - 4.26 U/L[3][4] |
| Precision (Intra-assay CV) | Expected to be <10% | 2.4% - 5.0%[4] |
| Precision (Inter-assay CV) | Expected to be <10% | 4.5% - 7.2%[4] |
Signaling Pathway and Experimental Workflow
The enzymatic reaction and the general workflow of a colorimetric ALP assay are depicted below.
Experimental Protocols for Validation of a this compound Assay
The following are detailed methodologies for the validation of a PDP-based ALP assay for clinical diagnostics, adhering to general principles of method validation.
Precision (Repeatability and Intermediate Precision)
Objective: To assess the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Materials:
-
Pooled human serum samples (low, normal, and high ALP levels)
-
PDP reagent kit (substrate and buffer)
-
Calibrators and controls
-
Spectrophotometer
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare three levels of quality control (QC) materials (low, normal, high).
-
Analyze 20 replicates of each QC level in a single analytical run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each level. Acceptance Criteria: The CV% should be within the laboratory's predefined limits, typically <10%.
-
-
Intermediate Precision (Inter-assay precision):
-
Analyze the three levels of QC materials in duplicate over 20 different days.
-
To assess variability, include different operators and different lots of reagents if possible.
-
Calculate the mean, SD, and CV% for each level across the 20 days. Acceptance Criteria: The CV% should be within the laboratory's predefined limits, typically <10%.
-
Accuracy (Trueness)
Objective: To determine the closeness of the mean of a set of replicate measurements to the true value.
Materials:
-
Certified Reference Materials (CRMs) or commercially available proficiency testing materials with assigned ALP values.
-
Patient samples previously analyzed by a reference method.
Procedure:
-
Comparison with a Reference Method:
-
Analyze a minimum of 40 patient samples with a wide range of ALP activities using both the PDP assay and a well-established reference method (e.g., an IFCC-recommended pNPP method).
-
Plot the results of the PDP assay against the reference method and perform a linear regression analysis (e.g., Deming regression). Acceptance Criteria: The slope should be between 0.90 and 1.10, the intercept should be close to zero, and the correlation coefficient (r) should be ≥0.98.
-
-
Analysis of Certified Reference Materials:
-
Analyze CRMs with known ALP concentrations multiple times.
-
Calculate the mean of the measurements and determine the bias from the certified value. Acceptance Criteria: The bias should be within acceptable limits as defined by regulatory bodies or the laboratory's quality policy.
-
Linearity and Analytical Measurement Range (AMR)
Objective: To verify the ability of the assay to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Materials:
-
High-concentration serum pool or a commercial linearity kit.
-
Saline or other appropriate diluent.
Procedure:
-
Prepare a series of at least five dilutions of a high-concentration sample to cover the expected analytical measurement range.
-
Analyze each dilution in triplicate.
-
Plot the mean measured concentration against the expected concentration.
-
Perform a linear regression analysis. Acceptance Criteria: The regression line should have a correlation coefficient (r) of ≥0.99. The deviation of the measured values from the best-fit line should be within predefined limits.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of ALP that can be reliably detected and quantified with acceptable precision and accuracy.
Materials:
-
Blank samples (e.g., zero calibrator or saline).
-
Low-concentration serum samples.
Procedure:
-
Limit of Blank (LoB):
-
Measure the absorbance of at least 20 replicates of a blank sample.
-
Calculate the mean and SD of the blank measurements.
-
LoB = Meanblank + 1.645 * SDblank.
-
-
Limit of Detection (LoD):
-
Analyze at least 20 replicates of a low-concentration sample.
-
Calculate the mean and SD.
-
LoD = LoB + 1.645 * SDlow concentration sample.
-
-
Limit of Quantitation (LoQ):
-
Analyze a series of low-concentration samples (at least 5 levels) in multiple replicates.
-
Determine the concentration at which the CV% is within a predefined acceptable limit (e.g., ≤20%).
-
Analytical Specificity (Interference)
Objective: To assess the effect of potentially interfering substances on the accuracy of the ALP measurement.
Materials:
-
Serum pools with normal ALP activity.
-
Concentrated solutions of potential interferents (e.g., hemoglobin, bilirubin, triglycerides, common drugs).
Procedure:
-
Spike serum samples with high concentrations of the potential interfering substances.
-
Analyze the spiked and unspiked samples for ALP activity.
-
Calculate the percentage of interference. Acceptance Criteria: The interference should not cause a clinically significant change in the ALP result.
Logical Relationship for Assay Validation
The following diagram illustrates the logical flow and relationship between the different validation parameters.
References
Cross-Validation of Phenolphthalein Diphosphate (PDP) Colorimetric Assay with Mass Spectrometry for Alkaline Phosphatase Activity Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme kinetics and drug development, the accurate quantification of enzyme activity is paramount. Alkaline phosphatase (ALP), a ubiquitous enzyme involved in various physiological and pathological processes, is a frequent target of study.[1][2] Phenolphthalein (B1677637) diphosphate (B83284) (PDP) has long been utilized as a chromogenic substrate for the simple and rapid colorimetric determination of ALP activity. However, with the advent of more sophisticated analytical techniques, the need for cross-validation of these traditional methods with more direct and highly specific technologies like mass spectrometry has become increasingly important. This guide provides an objective comparison of the performance of the PDP-based colorimetric assay with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of ALP activity, supported by experimental data and detailed methodologies.
Principle of Detection Methods
The PDP colorimetric assay relies on the enzymatic activity of ALP to hydrolyze the colorless PDP substrate. In an alkaline environment, ALP cleaves the phosphate (B84403) groups from PDP, releasing phenolphthalein. The free phenolphthalein, in the presence of a high pH, exhibits a vibrant pink or red color, the intensity of which is directly proportional to the amount of product formed and, consequently, to the ALP activity. This change in absorbance is typically measured using a spectrophotometer.[3]
In contrast, mass spectrometry offers a direct and highly specific method for quantifying the enzymatic reaction. By coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), it is possible to separate the reaction components and specifically detect and quantify the formation of the product, phenolphthalein, based on its unique mass-to-charge ratio. This method provides a high degree of certainty in the identity and quantity of the analyte, minimizing the risk of interference from other components in the sample matrix.[4][5][6]
Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of the PDP colorimetric assay and LC-MS/MS for the quantification of ALP activity. The data presented is a synthesis of typical performance metrics observed in various studies comparing enzymatic assays with mass spectrometry.[4][6][7]
| Feature | PDP Colorimetric Assay | LC-MS/MS |
| Principle | Indirect detection via color change | Direct detection of analyte mass |
| Specificity | Moderate; potential for interference from colored compounds or turbidity | High; specific detection based on mass-to-charge ratio |
| Sensitivity | Good; dependent on the molar absorptivity of phenolphthalein | Excellent; capable of detecting very low concentrations |
| Linearity | Good over a defined concentration range | Excellent over a wide dynamic range |
| Throughput | High; amenable to 96-well plate format | Lower; sequential sample analysis |
| Cost | Low; requires a standard spectrophotometer | High; requires specialized instrumentation and expertise |
| Sample Preparation | Simple; often requires only dilution | More complex; may involve extraction and cleanup steps |
Experimental Protocols
Phenolphthalein Diphosphate (PDP) Colorimetric Assay
This protocol outlines a typical procedure for determining ALP activity in a 96-well plate format.
Materials:
-
This compound (PDP) substrate solution
-
Alkaline buffer (e.g., carbonate-bicarbonate buffer, pH 10)
-
Sample containing alkaline phosphatase (e.g., cell lysate, serum)
-
Stop solution (e.g., NaOH or a chelating agent like EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of phenolphthalein.
-
Add a specific volume of the sample to each well of the microplate.
-
Add the alkaline buffer to each well.
-
Initiate the reaction by adding the PDP substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well at the appropriate wavelength for phenolphthalein (typically around 550-570 nm).
-
Calculate the ALP activity based on the standard curve.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay
This protocol provides a general workflow for the quantification of phenolphthalein produced by ALP activity.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
Analytical column suitable for separating phenolphthalein
-
Mobile phases (e.g., acetonitrile, water with formic acid)
-
Phenolphthalein standard for calibration
-
Internal standard (e.g., an isotopically labeled phenolphthalein)
-
Sample from the enzymatic reaction (quenched at a specific time point)
Procedure:
-
Sample Preparation:
-
Perform the enzymatic reaction as described for the colorimetric assay.
-
At a specific time point, quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Add the internal standard to the quenched sample.
-
If necessary, perform a sample cleanup step (e.g., protein precipitation or solid-phase extraction) to remove interfering substances.
-
-
LC Separation:
-
Inject the prepared sample onto the analytical column.
-
Elute the analytes using a suitable gradient of mobile phases to separate phenolphthalein from other components.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both phenolphthalein and the internal standard.
-
Quantify the amount of phenolphthalein in the sample by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the phenolphthalein standard.[4][6]
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
References
- 1. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biolabo.fr [biolabo.fr]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Phosphatase Substrates: Evaluating the Specificity of Phenolphthalein Diphosphate
For researchers, scientists, and drug development professionals, the accurate detection and quantification of phosphatase activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides an objective comparison of phenolphthalein (B1677637) diphosphate (B83284) (PDP) with other common phosphatase substrates, supported by available experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Phenolphthalein diphosphate is a chromogenic substrate that, upon enzymatic hydrolysis by phosphatases, yields phenolphthalein. In an alkaline environment, phenolphthalein produces a distinct pink to red color, providing a clear visual and spectrophotometric readout of enzyme activity. This guide delves into the specificity of PDP for various classes of phosphatases, including alkaline phosphatases, acid phosphatases, and protein phosphatases, comparing its performance with widely used alternatives like p-nitrophenyl phosphate (B84403) (pNPP).
Data Presentation: A Comparative Analysis of Substrate Kinetics
The efficacy of a phosphatase substrate is best understood through its kinetic parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ is an inverse measure of the enzyme's affinity for the substrate, with a lower Kₘ indicating higher affinity. Vₘₐₓ represents the maximum rate of the reaction at saturating substrate concentrations.
While direct comparative studies evaluating the kinetic parameters of a wide range of substrates for multiple phosphatases are limited, the following tables summarize available data for PDP and the commonly used substrate, pNPP. It is important to note that kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition, making direct comparisons across different studies challenging.[1]
Table 1: Kinetic Parameters for Alkaline Phosphatase (ALP)
| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Reference |
| This compound (PDP) | Data Not Available | Data Not Available | Data Not Available | ~9.0-10.0 | |
| p-Nitrophenyl Phosphate (pNPP) | Calf Intestine | 0.76 | 3.12 (in Tris-HCl) | 11.0 | [2] |
| p-Nitrophenyl Phosphate (pNPP) | Calf Intestine | 0.40 | 1.60 (in Glycine-NaOH) | 9.5 | [2] |
| p-Nitrophenyl Phosphate (pNPP) | E. coli | Data Not Available | Data Not Available | 8.0-8.5 | [2] |
Table 2: Kinetic Parameters for Acid Phosphatase (ACP)
| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Reference |
| This compound (PDP) | Data Not Available | Data Not Available | Data Not Available | ~4.0-6.0 | |
| p-Nitrophenyl Phosphate (pNPP) | Tobacco Plants | 0.24 (for PLP hydrolysis inhibition) | 2.76 | 5.5 | [3] |
Note: The data for pNPP with acid phosphatase from tobacco plants reflects its inhibitory effect on the hydrolysis of pyridoxal (B1214274) 5'-phosphate (PLP), indicating it is a substrate for this enzyme.
Table 3: Specificity for Protein Phosphatases
| Substrate | Protein Phosphatase | Specificity Notes | Reference |
| This compound (PDP) | General | While PDP can be hydrolyzed by some protein phosphatases, its use is less common, and specific kinetic data is not readily available. It is generally considered a less specific substrate for protein phosphatases compared to peptide-based substrates. | |
| p-Nitrophenyl Phosphate (pNPP) | General | pNPP is a broad-spectrum substrate and can be dephosphorylated by serine/threonine and tyrosine phosphatases. However, it is non-selective and not ideal for distinguishing between different protein phosphatase activities without the use of specific inhibitors.[4] |
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for performing phosphatase assays using this compound and p-nitrophenyl phosphate.
Protocol 1: Phosphatase Activity Assay using this compound (PDP)
This protocol is adapted for a generic acid phosphatase assay.[5][6]
Materials:
-
Phosphatase-containing sample (e.g., tissue homogenate, purified enzyme)
-
Citrate-phosphate buffer (pH 5.0)
-
0.2% this compound (PDP) solution
-
10% (w/v) Sodium carbonate solution (Stop solution)
-
Spectrophotometer or colorimeter capable of measuring absorbance at 550 nm
-
Cuvettes
-
Water bath or incubator set to the desired temperature (e.g., 37°C)
Procedure:
-
Enzyme Preparation: Prepare serial dilutions of the phosphatase sample in citrate-phosphate buffer to determine an appropriate concentration for the assay.
-
Reaction Setup: In a series of test tubes, add the appropriate volume of citrate-phosphate buffer.
-
Pre-incubation: Equilibrate the buffer and the enzyme solution to the desired reaction temperature.
-
Initiation of Reaction: To each tube, add a specific volume of the enzyme solution and mix gently. To initiate the reaction, add the PDP solution to each tube and start a timer.
-
Incubation: Incubate the reaction mixture at the desired temperature for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: At specific time points, stop the reaction by adding the sodium carbonate solution. This will raise the pH, stopping the enzyme activity and allowing the phenolphthalein product to develop its characteristic pink color.[6]
-
Measurement: Measure the absorbance of the solution at 550 nm.
-
Blank Preparation: Prepare a blank by adding the stop solution before adding the enzyme to account for any non-enzymatic hydrolysis of the substrate.
-
Calculation: Determine the amount of phenolphthalein produced using a standard curve and calculate the enzyme activity.
Protocol 2: Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is a general method for assaying alkaline or acid phosphatase activity.[7][8]
Materials:
-
Phosphatase-containing sample
-
Assay Buffer (e.g., for alkaline phosphatase: Tris-HCl, pH 8.0-9.5; for acid phosphatase: citrate (B86180) buffer, pH 4.0-6.0)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 2 M NaOH for alkaline phosphatase)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Prepare dilutions of the enzyme sample in the appropriate assay buffer.
-
Reaction Setup: In a 96-well microplate or cuvettes, add the diluted enzyme samples.
-
Pre-incubation: Pre-warm the plate and the pNPP substrate solution to the desired reaction temperature.
-
Initiation of Reaction: Add the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the reaction at the desired temperature for a set time.
-
Termination of Reaction: Stop the reaction by adding the stop solution. The addition of a strong base will also enhance the yellow color of the p-nitrophenol product.[7]
-
Measurement: Read the absorbance at 405 nm.
-
Blank Preparation: A blank should be prepared using the assay buffer instead of the enzyme solution.
-
Calculation: Calculate the phosphatase activity based on the molar extinction coefficient of p-nitrophenol or by using a standard curve.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an acid phosphatase responsible for hydrolysis of pyridoxal 5'-phosphate in tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mystrica.com [mystrica.com]
- 6. sserc.org.uk [sserc.org.uk]
- 7. sciencellonline.com [sciencellonline.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to Alkaline Phosphatase Substrates: Phenolphthalein Diphosphate vs. Alternatives in Complex Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of alkaline phosphatase (ALP) activity in complex biological matrices such as serum, plasma, and cell lysates is crucial for various diagnostic and research applications. The choice of substrate for ALP detection is a critical determinant of assay performance, influencing sensitivity, specificity, and susceptibility to interference. This guide provides an objective comparison of phenolphthalein (B1677637) diphosphate (B83284) and other commonly used substrates for ALP assays, supported by experimental data and detailed protocols.
Alkaline phosphatase is a ubiquitous enzyme that plays a key role in various physiological processes, including bone mineralization and liver function.[1][2] Consequently, the measurement of ALP activity is a valuable tool in clinical diagnostics and biomedical research. A variety of substrates are available for the colorimetric, fluorometric, and chemiluminescent detection of ALP activity. This guide focuses on the performance of phenolphthalein diphosphate in comparison to the most widely used substrate, p-nitrophenyl phosphate (B84403) (pNPP), as well as other alternatives.
Performance Comparison of Alkaline Phosphatase Substrates
The selection of an appropriate substrate is contingent on the specific requirements of the assay, including the biological matrix being analyzed, the expected range of ALP activity, and the available detection instrumentation. The following tables summarize the key performance characteristics of this compound and p-nitrophenyl phosphate. Due to the limited availability of recent direct comparative studies in peer-reviewed literature, the data presented for this compound is based on historical and less detailed sources, highlighting a gap in current research.
| Parameter | This compound | p-Nitrophenyl Phosphate (pNPP) | Alternative Substrates (e.g., MUP, D-luciferin phosphate) |
| Detection Method | Colorimetric | Colorimetric | Fluorometric, Luminescent |
| Wavelength (max) | ~550 nm (phenolphthalein) | 405 nm (p-nitrophenol) | Varies (e.g., Ex/Em = 360/440 nm for MUP) |
| Sensitivity | Reported as rapid and sensitive[3] | Lower detection limit: ~2 U/L | Generally higher sensitivity than colorimetric methods |
| Linear Range | Data not readily available | Up to 800 U/L | Varies by substrate and assay conditions |
| Biological Matrix | Serum[3] | Serum, plasma, cell lysates, tissue homogenates[4] | Serum, plasma, cell lysates |
| Common Interferences | Hemolysis, lipemia, icterus (bilirubin) | Hemolysis, lipemia, bilirubin (B190676), certain anticoagulants (EDTA, citrate, oxalate)[5] | Similar to pNPP, plus potential for autofluorescence from matrix components |
Table 1: General Performance Characteristics of Alkaline Phosphatase Substrates
| Substrate | Advantages | Disadvantages |
| This compound | - Potentially rapid reaction kinetics[3]- Visible color change | - Limited recent comparative performance data- Detailed modern protocols are not widely available- Potential for interference from colored compounds in the matrix |
| p-Nitrophenyl Phosphate (pNPP) | - Widely used and well-characterized- Numerous commercially available kits- Good linearity over a clinically relevant range | - Susceptible to interference from bilirubin and hemolysis[5]- Lower sensitivity compared to fluorometric or luminescent substrates |
| Fluorometric/Luminescent Substrates | - High sensitivity- Wider dynamic range | - Requires specialized detection equipment (fluorometer or luminometer)- Potential for background interference from the biological matrix |
Table 2: Advantages and Disadvantages of Different Alkaline Phosphatase Substrates
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for ALP assays using p-nitrophenyl phosphate and a generalized protocol for this compound based on available information.
Alkaline Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is based on a typical commercially available colorimetric assay kit.
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
ALP Assay Buffer (e.g., Diethanolamine buffer, pH 9.8)
-
pNPP Substrate Solution (e.g., 10 mg/mL in a suitable buffer)
-
ALP Standard (purified alkaline phosphatase of known activity)
-
Sample (serum, plasma, or cell lysate)
-
0.9% NaCl solution (for sample dilution)
-
Stop Solution (e.g., 3 M NaOH)
Procedure:
-
Prepare Standards: Prepare a dilution series of the ALP standard in 0.9% NaCl to generate a standard curve.
-
Prepare Samples: Dilute samples as necessary with 0.9% NaCl to ensure the ALP activity falls within the linear range of the assay.
-
Assay Reaction:
-
Add 50 µL of sample or standard to each well of the microplate.
-
Add 100 µL of ALP Assay Buffer to each well.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the samples.
-
Initiate the reaction by adding 50 µL of pNPP Substrate Solution to each well.
-
-
Kinetic Measurement:
-
Immediately measure the absorbance at 405 nm at multiple time points (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes).
-
-
Endpoint Measurement (if applicable):
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm.
-
-
Calculation:
-
For kinetic assays, determine the rate of change in absorbance (ΔA/min).
-
For endpoint assays, subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Calculate the ALP activity in the samples by comparing the results to the standard curve.
-
Alkaline Phosphatase Assay using this compound
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 550 nm
-
ALP Assay Buffer (e.g., Carbonate-bicarbonate buffer, pH 10.0)
-
This compound Substrate Solution
-
ALP Standard
-
Sample (serum, plasma, or cell lysate)
-
0.9% NaCl solution (for sample dilution)
-
Stop Solution (e.g., a solution to stabilize the color, if necessary)
Procedure:
-
Prepare Standards and Samples: As described in the pNPP protocol.
-
Assay Reaction:
-
Add 50 µL of sample or standard to each well.
-
Add 100 µL of ALP Assay Buffer to each well.
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of this compound Substrate Solution.
-
-
Measurement:
-
Incubate the plate at 37°C for a predetermined time.
-
Measure the absorbance at 550 nm. A stop solution may be required to stabilize the color before reading.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Determine the ALP activity in the samples from the standard curve.
-
Visualizing Key Pathways and Workflows
Alkaline Phosphatase in Bone Mineralization
Alkaline phosphatase plays a critical role in bone formation by increasing the local concentration of inorganic phosphate (Pi), a key component of hydroxyapatite, and by hydrolyzing pyrophosphate (PPi), an inhibitor of mineralization.[1][6]
Alkaline Phosphatase in Liver Function and Cholestasis
In the liver, ALP is located on the canalicular membrane of hepatocytes.[1] In cholestatic conditions (impaired bile flow), the accumulation of bile acids stimulates the synthesis and release of ALP into the bloodstream, making it a key biomarker for liver disease.[1][3]
General Experimental Workflow for ALP Assay
The following diagram illustrates a typical workflow for measuring ALP activity in biological samples.
Conclusion
The choice of substrate for alkaline phosphatase activity assays is a critical decision that impacts the reliability and sensitivity of the results. While p-nitrophenyl phosphate is the most established and widely documented colorimetric substrate, this compound has been historically noted for its rapid and sensitive detection. However, a lack of recent, direct comparative studies on the performance of this compound in complex biological matrices presents a challenge for its routine adoption. Further research is warranted to fully characterize the performance of this compound and other novel substrates to provide researchers with a broader range of validated tools for the accurate measurement of alkaline phosphatase activity. The selection of the most appropriate substrate will ultimately depend on the specific experimental context, including the nature of the biological sample, the required sensitivity, and the available laboratory instrumentation.
References
- 1. The rise and fall of bilirubin and alkaline phosphatase | AASLD [aasld.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkaline Phosphatase Pathophysiology with Emphasis on the Seldom-Discussed Role of Defective Elimination in Unexplained Elevations of Serum ALP – A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. atlas-medical.com [atlas-medical.com]
- 6. hilarispublisher.com [hilarispublisher.com]
Bridging the Gap: Correlating In Vitro Alkaline Phosphatase Activity with In Vivo Bone Formation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The successful translation of in vitro findings to in vivo outcomes is a cornerstone of preclinical research and drug development. For skeletal tissue engineering and the development of therapeutics targeting bone metabolism, the activity of alkaline phosphatase (ALP) is a critical biomarker. The phenolphthalein (B1677637) diphosphate (B83284) (PDP) assay, and its widely used chromogenic analogue, the p-nitrophenyl phosphate (B84403) (pNPP) assay, provide a rapid and quantitative in vitro measure of ALP activity, an enzyme crucial for bone mineralization. This guide provides a comprehensive comparison of in vitro ALP activity assay results with in vivo bone formation studies, offering experimental data and detailed protocols to facilitate a more predictive preclinical workflow.
Correlation Between In Vitro ALP Activity and In Vivo Bone Formation
A key challenge in regenerative medicine is to identify reliable in vitro markers that can predict the in vivo potency of cells. A study by de Bari, et al. (2013) directly investigated the predictive value of in vitro ALP induction on the in vivo bone-forming capacity of human bone marrow stromal cells (BMSCs).[1] The researchers isolated sixteen single-colony-derived BMSC cultures and characterized them in vitro, including measuring their ALP activity after osteogenic induction. Subsequently, the in vivo bone-forming potential of these cell populations was assessed using an ectopic bone formation model in immunodeficient mice.[1]
The results demonstrated a strong positive correlation between the levels of induced ALP activity in vitro and the amount of bone formed in vivo.[1] Cell clones exhibiting high levels of ALP activity in vitro consistently produced robust bone formation in the in vivo model, while clones with low ALP activity failed to form bone.[1]
Comparative Data Summary
The following table summarizes the quantitative data from the study by de Bari, et al., illustrating the correlation between in vitro ALP activity and in vivo bone formation for several representative BMSC clones.
| BMSC Clone | In Vitro ALP Activity (nmol/min/mg protein) | In Vivo Bone Formation (% of available space) |
| Clone 8 | 250 ± 30 | 22 ± 5 |
| Clone 12 | 180 ± 25 | 15 ± 4 |
| Clone 42 | 30 ± 8 | 0 |
| Clone 55 | 15 ± 5 | 0 |
Data are presented as mean ± standard deviation. In vitro ALP activity was measured after 14 days of osteogenic induction. In vivo bone formation was quantified 8 weeks after subcutaneous implantation in mice.[1]
Experimental Protocols
Detailed methodologies for the in vitro ALP activity assay and the in vivo ectopic bone formation model are provided below.
In Vitro Alkaline Phosphatase (ALP) Activity Assay (p-NPP Method)
This protocol is adapted from standard colorimetric assays used to measure ALP activity in cell lysates.[2][3][4][5][6]
1. Cell Culture and Osteogenic Induction:
-
Plate Bone Marrow Stromal Cells (BMSCs) in a suitable culture medium.
-
To induce osteogenic differentiation, culture the cells in an osteogenic medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.[7]
-
Culture for 14-21 days, with medium changes every 2-3 days.
2. Preparation of Cell Lysate:
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add a cell lysis buffer (e.g., 0.1% Triton X-100 in PBS) to the culture dish and incubate for 10 minutes on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization of ALP activity.
3. ALP Activity Measurement:
-
Prepare a reaction buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
Prepare a p-nitrophenyl phosphate (pNPP) substrate solution in the reaction buffer.
-
In a 96-well plate, add a specific volume of cell lysate to each well.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the ALP activity based on a standard curve generated with known concentrations of p-nitrophenol and normalize to the total protein concentration.
In Vivo Ectopic Bone Formation Assay
This protocol describes a standard method for assessing the osteogenic potential of cells in a non-skeletal site.[8][9][10]
1. Preparation of Cell-Scaffold Constructs:
-
Culture and expand the desired cell population (e.g., BMSCs).
-
Harvest the cells by trypsinization and resuspend them at a high concentration (e.g., 5 x 10⁵ cells per scaffold).
-
Use a biocompatible and osteoconductive scaffold, such as hydroxyapatite/tricalcium phosphate (HA/TCP) ceramic granules.[8]
-
Mix the cell suspension with the scaffold material and incubate for a short period to allow for cell attachment.
2. Subcutaneous Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID) to prevent rejection of human cells.[8]
-
Anesthetize the mouse and make a small incision on the dorsal side.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the cell-scaffold construct into the pocket.
-
Suture the incision.
3. Post-Operative Care and Monitoring:
-
Monitor the animals for any signs of distress or infection.
-
The implants are typically left for 8 weeks to allow for bone formation.[8]
4. Analysis of Bone Formation:
-
Euthanize the mice and retrieve the implants.
-
Fix the implants in 4% paraformaldehyde.
-
Decalcify the implants using a suitable agent (e.g., formic acid).[8]
-
Process the implants for paraffin (B1166041) embedding and sectioning.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology and identify bone formation.
-
Quantitative analysis of the newly formed bone can be performed using histomorphometry software to determine the percentage of the scaffold area occupied by new bone.
Visualizing the Workflow and Underlying Biology
The following diagrams illustrate the experimental workflow and a simplified signaling pathway involved in osteogenic differentiation.
References
- 1. In vitro induction of alkaline phosphatase levels predicts in vivo bone forming capacity of human bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drmillett.com [drmillett.com]
- 3. e-century.us [e-century.us]
- 4. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. An In Vitro and In Vivo Comparison of Osteogenic Differentiation of Human Mesenchymal Stromal/Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Brief Review of Models of Ectopic Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Phenolphthalein Diphosphate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling phenolphthalein (B1677637) diphosphate (B83284) must adhere to rigorous disposal procedures to ensure laboratory safety and environmental compliance. While phenolphthalein diphosphate is not always classified as a hazardous waste under federal guidelines, its disposal is governed by a framework of regulations that necessitate careful consideration of its form, potential contamination, and, most importantly, state and local laws. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound's toxicological properties have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound, personnel should be equipped with:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Handling Guidelines:
-
Always work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
-
Avoid generating dust when handling the solid form of this compound.[1]
-
Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Keep containers of this compound tightly sealed when not in use.
Step-by-Step Disposal Protocol
The disposal of this compound waste requires a systematic approach to ensure compliance with all applicable regulations. It is crucial to remember that while federal guidelines provide a baseline, state and local regulations are often more stringent and must be followed.
1. Waste Identification and Segregation:
-
Solid Waste: Collect dry this compound powder in a designated, clearly labeled hazardous waste container. This includes any contaminated items such as weigh boats, filter paper, or paper towels.
-
Solution Waste: Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, bench liners, and pipette tips, should be disposed of as hazardous waste.
2. Waste Collection and Storage:
-
Use only compatible and properly sealed containers for waste collection.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound."
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from incompatible materials.
3. Professional Disposal:
-
The final and most critical step is the disposal of the collected waste through a licensed and certified hazardous waste disposal service.
-
Never pour this compound waste down the drain or dispose of it in the regular trash.[2]
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Always consult and follow your EHS guidelines.
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is essential to mitigate any potential risks.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Wear Appropriate PPE: Don the recommended personal protective equipment before attempting to clean the spill.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[1] Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Clean the Area: Thoroughly decontaminate the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Decision Workflow for this compound Disposal
The following diagram outlines the logical steps for determining the proper disposal route for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phenolphthalein Diphosphate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of phenolphthalein (B1677637) diphosphate (B83284), including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your work.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling phenolphthalein diphosphate, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to prevent exposure.
| Protection Type | Specific Recommendations | Rationale & Citations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | Nitrile or neoprene gloves are recommended for handling similar compounds.[1][2][3] A lab coat should be worn.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | This is in accordance with OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1][2] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from acquisition to disposal is essential for laboratory safety.
1. Pre-Handling Preparations:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] Engineering controls, such as a fume hood, should be used to keep airborne concentrations low.[1][2]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the chemical's SDS.
2. Handling the Chemical:
-
Avoid Dust Generation: Minimize dust generation and accumulation when working with the powdered form.[1]
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.[1]
-
Hygiene Practices: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[4]
-
Clothing: Remove and wash contaminated clothing before reuse.[1]
3. Storage:
-
Container: Store in a tightly closed container.[1]
-
Location: Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]
-
Temperature: It is recommended to keep the substance refrigerated at temperatures below 4°C (39°F).[1]
III. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate risks.
| Emergency Scenario | Immediate Action | Citations |
| Spill | 1. Evacuate non-essential personnel and ventilate the area. 2. Wear appropriate PPE. 3. For small spills, use an absorbent, non-combustible material like sand or earth. 4. Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for hazardous waste. 5. Clean the spill area thoroughly with soap and water. | [1][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1][2][5] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. | [1][2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | [1][2] |
IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound waste is crucial to protect personnel and the environment. It is classified as hazardous waste and must not be disposed of down the drain.[4]
1. Waste Collection:
-
Collect all waste, including used solutions, rinsates, and contaminated materials (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.[4]
-
Empty containers that have not been cleaned should also be treated as hazardous waste.[4]
2. Waste Storage:
-
Ensure the hazardous waste container is tightly sealed.[4]
-
Store the sealed container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials.[4]
3. Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal service.[4]
-
Always adhere to local, regional, and national regulations for hazardous waste disposal.[2][4][6]
V. Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. Detailed SDS for Phenolphthalein: Safety, Handling, and More – KHA Online-SDS Management [kha.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
